molecular formula C4H6Cl3NSi B087159 3-Cyanopropyltrichlorosilane CAS No. 1071-27-8

3-Cyanopropyltrichlorosilane

Cat. No.: B087159
CAS No.: 1071-27-8
M. Wt: 202.54 g/mol
InChI Key: HMFFOEBLYHLRQN-UHFFFAOYSA-N
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Description

3-Cyanopropyltrichlorosilane, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl3NSi and its molecular weight is 202.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-trichlorosilylbutanenitrile
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InChI

InChI=1S/C4H6Cl3NSi/c5-9(6,7)4-2-1-3-8/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFFOEBLYHLRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061455
Record name Butanenitrile, 4-(trichlorosilyl)-
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Molecular Weight

202.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1071-27-8
Record name 3-Cyanopropyltrichlorosilane
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Record name gamma-Cyanopropyltrichlorosilane
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Record name Butanenitrile, 4-(trichlorosilyl)-
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Record name Butanenitrile, 4-(trichlorosilyl)-
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Record name 4-(trichlorosilyl)butyronitrile
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Record name 3-CYANOPROPYLTRICHLOROSILANE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanopropyltrichlorosilane (CAS: 1071-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyanopropyltrichlorosilane (CPTCS), a versatile organosilane reagent with significant applications in surface modification, chromatography, and materials science. This document details its chemical and physical properties, outlines experimental protocols for its use, and presents visual representations of its reaction mechanisms and experimental workflows.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by its reactive trichlorosilyl group and a polar cyanopropyl tail. This bifunctional nature allows it to act as a coupling agent, bridging inorganic substrates and organic materials. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1071-27-8[1][2]
Molecular Formula C₄H₆Cl₃NSi[1][2]
Molecular Weight 202.54 g/mol [1][2]
Appearance Colorless or yellowish clear liquid[3]
Density ~1.302 g/cm³ at 20-25°C[1][3]
Boiling Point 93-94 °C at 8 Torr; 237-238 °C at 1013 hPa[1][4]
Refractive Index ~1.465 at 20°C[3][5]
Flash Point 92 °C (closed cup)[4]
Purity ≥96-98%[3][4]

Reaction Mechanism: Surface Modification of Silica

The primary application of this compound is the functionalization of hydroxylated surfaces, most notably silica gel. The trichlorosilyl group is highly reactive towards the silanol groups (Si-OH) present on the silica surface. The reaction proceeds via hydrolysis of the Si-Cl bonds, followed by condensation with the surface silanols to form stable siloxane (Si-O-Si) bonds. This process effectively grafts the cyanopropyl moiety onto the silica surface.

Figure 1: Reaction pathway for the silylation of a silica surface with this compound.

Experimental Protocols

Synthesis of Cyanopropyl-Functionalized Silica Nanoparticles

This protocol is adapted from a sol-gel synthesis approach and is suitable for producing cyanopropyl-functionalized silica nanoparticles for applications such as solid-phase extraction.[3][6] Note that this compound is highly reactive with water; all glassware should be oven-dried, and anhydrous solvents should be used where specified.

Materials:

  • Silica nanoparticles (or silica gel for chromatography)

  • Anhydrous Toluene

  • This compound (CAS 1071-27-8)

  • Anhydrous Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Vacuum oven

  • Ultrasonic bath

Procedure:

  • Activation of Silica:

    • Suspend 10 g of silica nanoparticles in 100 mL of 1 M HCl.

    • Stir the suspension for 4 hours at room temperature to activate the surface silanol groups.

    • Wash the silica nanoparticles repeatedly with deionized water until the washings are neutral (pH 7).

    • Dry the activated silica in a vacuum oven at 120°C for 12 hours.

  • Grafting Reaction:

    • Transfer the dried, activated silica to a round-bottom flask.

    • Add 150 mL of anhydrous toluene to the flask and disperse the silica using an ultrasonic bath for 15 minutes.

    • Slowly add 5 mL of this compound to the suspension under constant stirring.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours under a dry nitrogen atmosphere.

  • Washing and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Separate the functionalized silica nanoparticles by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Wash the product sequentially with anhydrous toluene (3 x 50 mL) and anhydrous ethanol (3 x 50 mL) to remove unreacted silane and byproducts.

    • After the final wash, dry the cyanopropyl-functionalized silica nanoparticles in a vacuum oven at 80°C for 8 hours.[3]

Application in Dispersive Micro-Solid Phase Extraction (D-µ-SPE)

This protocol outlines the use of the synthesized cyanopropyl-functionalized silica as a sorbent for the extraction of organophosphorus pesticides from aqueous samples.[3]

Procedure:

  • Extraction:

    • Add 50 mg of the synthesized cyanopropyl-functionalized silica nanoparticles to 150 mL of the aqueous sample in a beaker.

    • Agitate the mixture on an orbital shaker at 250 rpm for 10 minutes to facilitate the adsorption of the analytes onto the sorbent.

    • Centrifuge the solution for 3 minutes at 5000 rpm to pellet the sorbent. Discard the supernatant.

  • Desorption:

    • Transfer the sorbent to a 2 mL microcentrifuge tube.

    • Add 150 µL of a suitable desorption solvent (e.g., dichloromethane).

    • Sonicate for 3 minutes to desorb the analytes from the silica surface.

    • Centrifuge to separate the sorbent, and collect the supernatant containing the concentrated analytes for subsequent analysis (e.g., by HPLC).

Experimental Workflow and Applications

The primary utility of cyanopropyl-functionalized silica lies in its unique chromatographic properties. The cyano group provides moderate polarity, allowing the material to be used in both normal-phase and reversed-phase chromatography.[7]

  • Normal Phase Chromatography: It acts as a less retentive polar stationary phase compared to bare silica.

  • Reversed-Phase Chromatography: It serves as a less hydrophobic stationary phase than traditional C8 or C18 columns, offering different selectivity.[7]

  • Solid-Phase Extraction (SPE): It is effective for extracting a wide range of analytes, from polar to non-polar, from various matrices.[3][8]

The workflow for a typical application, such as dispersive solid-phase extraction, is visualized below.

G cluster_prep Sorbent Preparation cluster_spe Dispersive SPE Workflow Silica_Activation Silica Activation (Acid Treatment & Drying) Grafting Grafting with This compound Silica_Activation->Grafting Washing_Drying Washing & Final Drying Grafting->Washing_Drying Extraction Extraction: Add sorbent & agitate Washing_Drying->Extraction Use of Synthesized Sorbent Sample_Prep Aqueous Sample (e.g., containing pesticides) Sample_Prep->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Desorption Analyte Desorption (Elution with organic solvent) Separation->Desorption Analysis Final Analysis (e.g., HPLC-UV) Desorption->Analysis

Figure 2: General workflow for the preparation and application of cyanopropyl-functionalized silica in D-µ-SPE.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

Table 2: Hazard and Safety Information

Hazard CategoryDescriptionPrecautionary Measures
Corrosivity Causes severe skin burns and eye damage.[6]Wear protective gloves, clothing, eye, and face protection.[8]
Reactivity Reacts violently with water, moisture, and protic solvents, liberating hydrogen chloride gas.[5]Store in a cool, dry, well-ventilated place away from moisture. Handle under an inert atmosphere (e.g., nitrogen).[2]
Flammability Combustible liquid.[6]Keep away from heat, sparks, and open flames.
Toxicity May cause respiratory irritation. Harmful if swallowed.[9]Avoid breathing dust, fumes, gas, mist, vapors, or spray.

In case of exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-cyanopropyltrichlorosilane, a key intermediate in the production of various organosilicon compounds. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in related fields.

Introduction

This compound (CPTCS) is a versatile organosilane compound characterized by a terminal nitrile group and a trichlorosilyl functional group. Its chemical formula is C₄H₆Cl₃NSi, and its CAS number is 1071-27-8.[1] The presence of these two reactive sites makes it a valuable precursor in the synthesis of a wide range of materials, including silane coupling agents, stationary phases for chromatography, and functionalized polymers. The nitrile group can be further transformed into other functional groups, such as amines or carboxylic acids, expanding its synthetic utility.

The primary and most industrially significant method for the synthesis of this compound is the hydrosilylation of allyl cyanide with trichlorosilane.[2] This reaction involves the addition of the silicon-hydride (Si-H) bond of trichlorosilane across the carbon-carbon double bond of allyl cyanide, typically catalyzed by a transition metal complex.

Reaction Mechanism: Hydrosilylation of Allyl Cyanide

The platinum-catalyzed hydrosilylation of alkenes, such as allyl cyanide, is generally understood to proceed via the Chalk-Harrod mechanism or a closely related modified Chalk-Harrod mechanism. These mechanisms involve the oxidative addition of the hydrosilane to the metal center, followed by alkene coordination, migratory insertion, and reductive elimination to yield the final product.

The Chalk-Harrod Mechanism

The Chalk-Harrod mechanism involves the following key steps:

  • Oxidative Addition: The hydrosilane (trichlorosilane) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

  • Olefin Coordination: The alkene (allyl cyanide) coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond (anti-Markovnikov addition), forming a platinum(II)-alkyl-silyl complex.

  • Reductive Elimination: The alkyl and silyl ligands couple and are eliminated from the platinum center, regenerating the platinum(0) catalyst and releasing the this compound product.

Chalk-Harrod Mechanism cluster_reaction Catalytic Cycle Pt0 Pt(0) Catalyst A Oxidative Addition Pt0->A + HSiCl3 HSiCl3 HSiCl3 AllylCN Allyl Cyanide Product This compound B Pt(II)-H-SiCl3 Complex A->B C Olefin Coordination B->C + Allyl Cyanide D Pt(II)-H-SiCl3 (Allyl Cyanide) Complex C->D E Migratory Insertion D->E F Pt(II)-Alkyl-SiCl3 Complex E->F G Reductive Elimination F->G - Product G->Pt0

Caption: The Chalk-Harrod mechanism for the hydrosilylation of allyl cyanide.

Quantitative Data on Synthesis

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of 3-chloropropyltrichlorosilane (%)By-product (propyltrichlorosilane) Yield (%)
Speier's Catalyst (H₂PtCl₆)0.56032032
Karstedt's Catalyst0.56031513
[Rh(μ-Cl)(dppp)]₂0.560360Trace
[Rh(μ-Cl)(dppb)]₂0.560341Trace
[Rh(μ-Cl)(dppbz)]₂0.5603>95Trace

Data adapted from a study on the hydrosilylation of allyl chloride.[3] This table illustrates the superior selectivity of certain rhodium catalysts over traditional platinum catalysts in minimizing the formation of the reduction by-product.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the hydrosilylation of allyl cyanide.

Platinum-Catalyzed Hydrosilylation (General Procedure)

Materials:

  • Trichlorosilane (HSiCl₃)

  • Allyl cyanide (CH₂=CHCH₂CN)

  • Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)

  • Anhydrous, inert solvent (e.g., toluene or xylenes) - optional

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • A reaction vessel equipped with a magnetic stirrer, reflux condenser, dropping funnel, and an inlet for inert gas is thoroughly dried and purged with nitrogen or argon.

  • The platinum catalyst is charged into the reaction vessel.

  • Trichlorosilane is added to the reaction vessel.

  • Allyl cyanide is added dropwise to the stirred solution of trichlorosilane and catalyst. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature. Cooling may be necessary.

  • After the addition is complete, the reaction mixture is stirred at a specific temperature (e.g., 60-100 °C) for a set period (e.g., 1-4 hours) to ensure complete reaction.

  • The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow start Start setup Prepare Reaction Vessel (Dry, Inert Atmosphere) start->setup charge_catalyst Charge Catalyst setup->charge_catalyst add_hsiCl3 Add Trichlorosilane charge_catalyst->add_hsiCl3 add_allyl_cn Add Allyl Cyanide (Dropwise, Control Temperature) add_hsiCl3->add_allyl_cn react Stir at Elevated Temperature (e.g., 60-100°C) add_allyl_cn->react monitor Monitor Reaction Progress (GC-MS or NMR) react->monitor purify Purify by Fractional Distillation monitor->purify end End purify->end

Caption: A general workflow for the synthesis of this compound.

Rhodium-Catalyzed Gram-Scale Synthesis (Adapted from a similar procedure)

The following protocol is adapted from a gram-scale synthesis of 3-chloropropyltrichlorosilane and can be used as a starting point for the synthesis of this compound.[3]

Materials:

  • Trichlorosilane (2.45 mol)

  • Allyl cyanide (2.45 mol)

  • Rhodium catalyst (e.g., [Rh(μ-Cl)(dppbz)]₂, 0.060 mmol)

  • Nitrogen atmosphere

Procedure:

  • A three-necked flask (3 L) equipped with a condenser is charged with the rhodium catalyst under a nitrogen atmosphere.

  • Allyl cyanide (2.45 mol) and trichlorosilane (2.45 mol) are added to the flask.

  • The mixture is stirred at 60 °C for 20 hours.

  • After the reaction is complete, the resulting solution is distilled under reduced pressure (e.g., 36 hPa, 80 °C) to obtain the purified this compound.

Potential Side Reactions

The hydrosilylation of allyl cyanide can be accompanied by side reactions that reduce the yield and purity of the desired product. The most common side reaction is the reduction of the allyl group, leading to the formation of propene, which can then be hydrosilylated to form propyltrichlorosilane. Isomerization of the allyl cyanide to crotononitrile can also occur, which may lead to the formation of other silylated products. The choice of catalyst and reaction conditions plays a crucial role in minimizing these side reactions.[3]

Purification

The primary method for the purification of this compound is fractional distillation under reduced pressure.[2] This technique is effective in separating the desired product from unreacted starting materials, the catalyst, and any high-boiling side products. The boiling point of this compound is reported to be 100-101 °C at 6 mmHg.

Safety Considerations

Trichlorosilane is a highly flammable, corrosive, and moisture-sensitive liquid. It reacts violently with water to produce hydrogen chloride gas. Allyl cyanide is also a toxic and flammable liquid. This compound is corrosive and causes severe skin burns and eye damage.[1][4] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

An In-depth Technical Guide to 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on 3-Cyanopropyltrichlorosilane, a versatile organosilane compound. The following sections detail its fundamental chemical properties and illustrate a key reactive pathway.

Core Chemical Properties

This compound, also known as 4-(trichlorosilyl)butyronitrile, is a bifunctional molecule used in surface modification and as a coupling agent. Its utility stems from the presence of a terminal nitrile group and a reactive trichlorosilyl group.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular FormulaC4H6Cl3NSi[1][2]
Molecular Weight202.54 g/mol [1][3][4]
CAS Number1071-27-8[3]
IUPAC Name4-(trichlorosilyl)butanenitrile[1][2]
Density1.28 g/cm³ at 20°C[3]
Boiling Point237-238 °C at 1013 hPa[3]
Flash Point92 °C[3]

Key Chemical Reactions: Hydrolysis Pathway

A critical reaction for the application of this compound is its hydrolysis. The trichlorosilyl group is highly susceptible to reaction with water, a process that underpins its utility in forming self-assembled monolayers and for surface functionalization. This reaction proceeds in a stepwise manner, where the chlorine atoms are replaced by hydroxyl (-OH) groups, releasing hydrochloric acid (HCl) as a byproduct. The resulting silanetriol is unstable and readily undergoes condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).

The diagram below illustrates the logical progression of the hydrolysis and subsequent condensation of this compound.

G CPTCS This compound (C₄H₆Cl₃NSi) Hydrolysis Hydrolysis Reaction CPTCS->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Silanetriol Cyanopropylsilanetriol (Intermediate) Hydrolysis->Silanetriol + 3 HCl HCl Hydrochloric Acid (Byproduct) Hydrolysis->HCl Condensation Condensation Silanetriol->Condensation Polysiloxane Polysiloxane Network (Self-Condensation) Silanetriol->Polysiloxane Self-condensation Surface Functionalized Surface (Grafting) Condensation->Surface Substrate Substrate with -OH groups Substrate->Condensation

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Protocols

While this document does not cite specific experiments, a general protocol for the surface modification of a hydroxylated substrate (e.g., silica) using this compound in an anhydrous organic solvent would typically involve the following steps:

  • Substrate Preparation: The substrate is cleaned to remove organic contaminants and ensure the presence of surface hydroxyl groups. This may involve sonication in solvents followed by treatment with an oxidizing agent like piranha solution or exposure to UV/Ozone.

  • Silanization Solution Preparation: A dilute solution (e.g., 1-5% by volume) of this compound is prepared in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

  • Deposition: The prepared substrate is immersed in the silanization solution for a controlled period, ranging from minutes to several hours. The temperature is typically kept at room temperature or slightly elevated.

  • Rinsing: After deposition, the substrate is thoroughly rinsed with the anhydrous solvent to remove any physically adsorbed silane molecules.

  • Curing: The substrate is then cured by baking at an elevated temperature (e.g., 100-120 °C). This step promotes the formation of covalent siloxane bonds between adjacent silane molecules and with the substrate surface, enhancing the stability of the monolayer.

  • Characterization: The modified surface is then characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the cyanopropyl-terminated layer.

References

An In-depth Technical Guide to the Safe Handling of 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Cyanopropyltrichlorosilane (CAS No. 1071-27-8). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. This document outlines the chemical's hazards, proper handling and storage procedures, emergency response, and disposal methods.

Chemical and Physical Properties

This compound is a combustible and corrosive liquid that reacts violently with water.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C4H6Cl3NSi[1][3]
Molecular Weight 202.54 g/mol [1][3]
Appearance Clear colorless to pale yellow or pale pink liquid[4]
Boiling Point 237-238 °C (1013 hPa)[2]
Flash Point 92 °C (197.6 °F) - closed cup
Density 1.28 g/cm³ at 20 °C[2]
Specific Gravity 1.2800[1]
Refractive Index 1.4605-1.4645 @ 20°C[4]
Solubility No information available; reacts violently with water[1][2]

Hazard Identification and Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage[1]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[1][3]
Flammable liquids4H227: Combustible liquid[1]
------EUH014: Reacts violently with water[2]

Signal Word: Danger[1][3]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1][6]

  • Skin Protection: Wear appropriate protective gloves (neoprene or nitrile rubber) and clothing to prevent skin exposure.[1][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is recommended.[6]

Handling Procedures
  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash face, hands, and any exposed skin thoroughly after handling.[1]

  • Avoid contact with skin, eyes, or clothing.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Handle under an inert atmosphere to protect from moisture.[5]

  • Ground/bond container and receiving equipment to prevent static discharge.[6]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store in a corrosives area.[1]

  • Keep away from water or moist air.[1]

  • Store locked up.[1]

  • Recommended storage temperature is between 2-30°C.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
  • General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[1]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Take off immediately all contaminated clothing. Get medical attention immediately if symptoms occur.[1][2]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately if symptoms occur.[1][7]

  • Ingestion: Rinse mouth with water and drink plenty of water afterwards. DO NOT induce vomiting.[1][2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use CO2, dry chemical, or foam.[1] Water mist may be used to cool closed containers.[5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The product is a combustible liquid.[1] It reacts violently with water.[1][2] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, silicon dioxide, and hydrogen chloride gas.[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas. Remove all sources of ignition.[7]

  • Environmental Precautions: Should not be released into the environment.[1] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1]

Disposal Considerations

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • One suggested method for disposal of liquid inorganic halides and hydrolysis-sensitive reagents is to carefully and slowly stir them dropwise into an ice-cool 10% sodium hydroxide solution; this should be done with caution due to the potential for the release of caustic gases.[2][8]

Visual Safety Guides

The following diagrams provide a quick reference for key safety and handling information.

G cluster_handling Safe Handling Workflow prep 1. Don PPE (Goggles, Gloves, Lab Coat) work_area 2. Prepare Fume Hood (Ensure ventilation is on) prep->work_area transfer 3. Transfer Chemical (Use inert atmosphere if necessary) work_area->transfer reaction 4. Perform Reaction transfer->reaction cleanup 5. Clean Work Area reaction->cleanup decontaminate 6. Decontaminate & Doff PPE cleanup->decontaminate

Caption: A typical workflow for safely handling this compound.

G cluster_spill Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (Contained in fume hood) assess->small_spill Minor large_spill Large Spill (Outside fume hood) assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb Yes evacuate Evacuate Area large_spill->evacuate Yes collect Collect and Place in Waste Container absorb->collect clean Clean Spill Area collect->clean notify Notify EH&S evacuate->notify

Caption: A decision tree for responding to a this compound spill.

G cluster_incompatibility Chemical Incompatibility product This compound water Water/Moisture product->water Reacts Violently oxidizers Strong Oxidizing Agents product->oxidizers Incompatible bases Bases product->bases Incompatible metals Metals product->metals Incompatible amines Amines product->amines Incompatible

Caption: A chart of materials incompatible with this compound.

References

An In-depth Technical Guide to the Reactivity of 3-Cyanopropyltrichlorosilane with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopropyltrichlorosilane (CPTCS) is a versatile organosilane coupling agent characterized by a propylnitrile functional group and a trichlorosilyl reactive group. Its dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a valuable component in the synthesis of advanced materials, surface modification, and as a linker in drug delivery systems. The reactivity of the trichlorosilyl group is of paramount importance as it dictates the formation of stable siloxane bonds (Si-O-Si) upon interaction with hydroxyl-containing surfaces and molecules. This guide provides a comprehensive overview of the reactivity of this compound with protic solvents, focusing on the underlying reaction mechanisms, kinetics, and the products formed.

Protic solvents, characterized by the presence of a hydrogen atom attached to an electronegative atom (such as in hydroxyl or amine groups), readily react with the highly electrophilic silicon atom of the trichlorosilyl group. This reactivity is central to the application of CPTCS but also necessitates careful handling and storage to prevent premature degradation. Understanding and controlling these reactions are crucial for the successful application of this silane in research and development.

Core Reactivity with Protic Solvents: Solvolysis

The fundamental reaction of this compound with protic solvents is a solvolysis reaction, a type of nucleophilic substitution where the solvent molecule acts as the nucleophile.[1] The highly polarized silicon-chlorine (Si-Cl) bonds in CPTCS are susceptible to attack by the lone pair of electrons on the oxygen atom of a protic solvent (e.g., water, alcohols). This reaction is typically rapid and highly exothermic.

The general mechanism involves the stepwise substitution of the three chlorine atoms by the alkoxy (-OR) or hydroxyl (-OH) group from the protic solvent, with the concomitant release of hydrogen chloride (HCl) as a byproduct.[2]

Hydrolysis: Reaction with Water

When this compound reacts with water, it undergoes hydrolysis. This reaction is vigorous and results in the formation of 3-cyanopropylsilanetriol (CPTST) and hydrochloric acid.[2] The silanetriol is often an unstable intermediate and readily undergoes self-condensation to form a polysiloxane network, characterized by a stable Si-O-Si backbone.

The overall hydrolysis reaction can be represented as follows:

NC-(CH₂)₃-SiCl₃ + 3 H₂O → NC-(CH₂)₃-Si(OH)₃ + 3 HCl

Followed by condensation:

n NC-(CH₂)₃-Si(OH)₃ → [NC-(CH₂)₃-SiO₁.₅]ₙ + 1.5n H₂O

The resulting polysiloxane is a highly cross-linked, rigid structure. The extent of condensation and the final structure of the polymer depend on factors such as the concentration of water, pH, temperature, and the presence of catalysts.

Alcoholysis: Reaction with Alcohols

In the presence of alcohols (e.g., methanol, ethanol), this compound undergoes alcoholysis to form 3-cyanopropyl(trialkoxy)silanes. Similar to hydrolysis, this reaction proceeds with the liberation of HCl.

The general alcoholysis reaction is:

NC-(CH₂)₃-SiCl₃ + 3 ROH → NC-(CH₂)₃-Si(OR)₃ + 3 HCl

(where R = alkyl group, e.g., -CH₃, -C₂H₅)

The resulting 3-cyanopropyl(trialkoxy)silanes are generally more stable than the corresponding silanetriol but can also undergo subsequent hydrolysis and condensation reactions, albeit at a slower rate.

Reaction Kinetics and Mechanisms

The solvolysis of this compound is a multistep process. The substitution of each chlorine atom can be considered a separate reaction step. The overall reaction rate is influenced by several factors:

  • Nature of the Protic Solvent: The nucleophilicity and steric bulk of the protic solvent affect the reaction rate. Smaller, more nucleophilic alcohols like methanol tend to react faster than bulkier alcohols like isopropanol.

  • Stoichiometry of Reactants: The ratio of the protic solvent to the silane influences the extent of substitution and subsequent condensation.

  • Temperature: As with most chemical reactions, the rate of solvolysis increases with temperature.

  • pH: The reaction can be catalyzed by both acids and bases. Acid catalysis proceeds via protonation of the leaving group (chloride), while base catalysis involves the activation of the nucleophile (protic solvent).

While specific kinetic data for this compound is not extensively available in the public domain, studies on analogous compounds such as 3-cyanopropyltriethoxysilane (CPTES) provide valuable insights. For CPTES, the activation energy for hydrolysis has been reported to be 58 kJ/mol in acidic media and 20 kJ/mol in alkaline media, highlighting the significant influence of pH on the reaction kinetics.

Quantitative Data Summary

Protic SolventExpected Relative Reaction RatePrimary Product(s)Key Reaction Characteristics
Water (H₂O)Very High3-Cyanopropylsilanetriol, Polysiloxanes, HClHighly exothermic, rapid condensation of silanetriol.
Methanol (CH₃OH)High3-Cyanopropyl(trimethoxy)silane, HClVigorous reaction, forms a relatively stable alkoxysilane.
Ethanol (C₂H₅OH)Moderate to High3-Cyanopropyl(triethoxy)silane, HClSlower than methanol due to increased steric hindrance.
Isopropanol ((CH₃)₂CHOH)Moderate3-Cyanopropyl(triisopropoxy)silane, HClSignificantly slower due to steric bulk of the isopropoxy group.

Experimental Protocols

The following are detailed methodologies for monitoring the reactivity of this compound with protic solvents. Caution: These reactions are exothermic and produce corrosive HCl gas. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Reaction Setup
  • A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • The protic solvent (e.g., anhydrous methanol) is charged into the flask.

  • This compound is added to the dropping funnel.

  • The reaction is initiated by the dropwise addition of the silane to the stirred protic solvent at a controlled temperature (e.g., using an ice bath).

  • The reaction progress is monitored by taking aliquots at specific time intervals for analysis.

Analytical Methods for Reaction Monitoring

GC-MS is a powerful technique for separating and identifying the volatile components of the reaction mixture, including the unreacted silane, the alkoxysilane products, and the solvent.

  • Sample Preparation: Aliquots from the reaction mixture are quenched (e.g., by dilution in a dry, non-polar solvent like hexane) and derivatized if necessary to analyze non-volatile products like silanols.

  • GC Conditions: A capillary column suitable for separating organosilicon compounds (e.g., a low-polarity phenyl-methylpolysiloxane phase) should be used. The oven temperature program should be optimized to achieve good separation of the reactants and products.

  • MS Detection: Mass spectrometry provides structural information for peak identification.

¹H and ²⁹Si NMR spectroscopy can be used to monitor the reaction in situ or by analyzing quenched aliquots.

  • ¹H NMR: The disappearance of the Si-Cl adjacent protons and the appearance of new signals corresponding to the Si-OR protons can be monitored. The formation of HCl can also be indirectly observed by a change in the chemical shift of labile protons in the solvent.

  • ²⁹Si NMR: This technique provides direct information about the silicon environment, allowing for the differentiation between the starting trichlorosilane, the intermediate chlorosubstituted alkoxysilanes, and the final trialkoxysilane product.

FTIR spectroscopy is useful for monitoring the disappearance of reactants and the appearance of products by observing changes in characteristic vibrational frequencies.

  • Characteristic Bands:

    • Disappearance of Si-Cl stretching bands.

    • Appearance of Si-O-C stretching bands (for alcoholysis).

    • Appearance of a broad O-H stretching band (for hydrolysis, indicating silanol formation).

    • Appearance of Si-O-Si stretching bands (indicating condensation).

Visualizations

Reaction Pathways

G cluster_hydrolysis Hydrolysis (R=H) cluster_alcoholysis Alcoholysis (R=Alkyl) CPTCS This compound NC-(CH₂)₃-SiCl₃ HCl HCl CPTST 3-Cyanopropylsilanetriol NC-(CH₂)₃-Si(OH)₃ CPTCS->CPTST + 3 H₂O CPTAS 3-Cyanopropyl(trialkoxy)silane NC-(CH₂)₃-Si(OR)₃ CPTCS->CPTAS + 3 ROH Protic_Solvent Protic Solvent (R-OH) Polysiloxane Polysiloxane Network [NC-(CH₂)₃-SiO₁.₅]ₙ CPTST->Polysiloxane Condensation (-H₂O)

Caption: General reaction pathways of this compound with protic solvents.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis cluster_techniques Techniques A Dry Glassware Setup (3-neck flask, condenser, etc.) B Charge Protic Solvent A->B C Add CPTCS to Dropping Funnel B->C D Initiate Reaction (Dropwise addition of CPTCS) C->D E Control Temperature (e.g., Ice Bath) D->E F Monitor Reaction Progress (Take aliquots) E->F G Quench Aliquots F->G H Analytical Technique I Data Interpretation H->I GCMS GC-MS NMR NMR FTIR FTIR

Caption: A generalized experimental workflow for studying the reactivity of CPTCS.

Conclusion

This compound is a highly reactive compound that readily undergoes solvolysis with protic solvents. The primary reactions, hydrolysis and alcoholysis, lead to the formation of silanols and alkoxysilanes, respectively, which can further condense to form polysiloxane networks. The reaction kinetics are sensitive to the nature of the protic solvent, reactant stoichiometry, temperature, and pH. While specific quantitative kinetic data remains an area for further investigation, the qualitative trends and experimental methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this versatile silane. A thorough understanding and control of these reactions are essential for harnessing the full potential of this compound in various scientific and industrial applications.

References

Spectral Analysis of 3-Cyanopropyltrichlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 3-Cyanopropyltrichlorosilane (CAS No. 1071-27-8), a bifunctional organosilane used in surface modification, as a coupling agent, and in the synthesis of more complex molecules. This document details its characteristic Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral features, offering a valuable resource for its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses the chemical formula C₄H₆Cl₃NSi. Its structure consists of a propyl chain terminated by a nitrile group at one end and a trichlorosilyl group at the other. This unique structure gives rise to distinct signals in various spectroscopic analyses, which are crucial for quality control and reaction monitoring.

The following sections present the expected spectral data for this molecule based on publicly available information and typical values for its constituent functional groups.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the C-H, C≡N, C-Cl, and Si-Cl bonds.

FTIR Spectral Data

The following table summarizes the principal infrared absorption bands for this compound.

Wavenumber (cm⁻¹)AssignmentIntensity
~2950C-H stretch (asymmetric)Medium
~2870C-H stretch (symmetric)Medium
~2245C≡N stretch (nitrile)Sharp, Strong
~1450C-H bend (scissoring)Medium
~800-600Si-Cl stretchStrong
~550C-Cl stretchStrong

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer.

Experimental Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • This compound

  • FTIR spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., NaCl or KBr) for neat liquid analysis.

  • Inert gas (e.g., Nitrogen or Argon) for purging the sample compartment.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat).

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Purge the sample compartment with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum.

  • Sample Preparation (ATR): Place a small drop of this compound directly onto the ATR crystal.

  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates, ensuring a thin film is formed.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will show three distinct signals corresponding to the three methylene groups of the propyl chain. The chemical shifts are influenced by the electronegativity of the adjacent functional groups (the nitrile and the trichlorosilyl groups).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5Triplet2H-CH₂-CN
~2.0Multiplet2H-CH₂-CH₂-CH₂-
~1.5Triplet2HSi-CH₂-

Note: Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will display four signals, one for each of the four carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~119-C≡N
~25-CH₂-CN
~20-CH₂-CH₂-CH₂-
~15Si-CH₂-

Note: The chemical shift of the carbon attached to the silicon is expected to be the most upfield due to the electropositive nature of silicon relative to carbon.

Experimental Protocol for NMR Analysis

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of deuterated solvent containing TMS.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

Visualizations

The following diagrams illustrate the relationships between the molecular structure of this compound and its spectral data, as well as a typical workflow for its analysis.

G cluster_0 Molecular Structure cluster_1 Expected Spectroscopic Signals SiCl3 SiCl₃ CH2_Si CH₂ SiCl3->CH2_Si FTIR_SiCl FTIR: ~800-600 cm⁻¹ (Si-Cl) SiCl3->FTIR_SiCl CH2_mid CH₂ CH2_Si->CH2_mid NMR_CH2_Si ¹H: ~1.5 ppm ¹³C: ~15 ppm CH2_Si->NMR_CH2_Si CH2_CN CH₂ CH2_mid->CH2_CN NMR_CH2_mid ¹H: ~2.0 ppm ¹³C: ~20 ppm CH2_mid->NMR_CH2_mid CN C≡N CH2_CN->CN NMR_CH2_CN ¹H: ~2.5 ppm ¹³C: ~25 ppm CH2_CN->NMR_CH2_CN FTIR_CN FTIR: ~2245 cm⁻¹ (C≡N) ¹³C: ~119 ppm CN->FTIR_CN

Caption: Correlation of molecular structure with expected FTIR and NMR signals.

G start Sample of This compound ftir_prep Prepare Sample for FTIR (ATR or Neat) start->ftir_prep nmr_prep Prepare Sample for NMR (Dissolve in CDCl₃) start->nmr_prep ftir_acq Acquire FTIR Spectrum ftir_prep->ftir_acq nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq ftir_proc Process FTIR Data (Background Subtraction) ftir_acq->ftir_proc nmr_proc Process NMR Data (FT, Phasing, Referencing) nmr_acq->nmr_proc ftir_analysis Analyze FTIR Spectrum (Identify Functional Groups) ftir_proc->ftir_analysis nmr_analysis Analyze NMR Spectra (Assign Signals) nmr_proc->nmr_analysis end Structural Confirmation ftir_analysis->end nmr_analysis->end

Caption: Workflow for spectroscopic analysis of this compound.

References

Applications of Cyano-Functionalized Silanes in Materials Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of cyano-functionalized silanes in materials science. With a focus on their role in surface modification, chromatography, and as versatile chemical intermediates, this document offers detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers and professionals in drug development and materials science.

Introduction to Cyano-Functionalized Silanes

Cyano-functionalized silanes are a class of organosilicon compounds characterized by the presence of a nitrile (-C≡N) group and a hydrolyzable group (e.g., alkoxy or chloro) attached to a silicon atom. This bifunctional nature makes them highly valuable as coupling agents and surface modifiers, enabling the covalent linkage of organic functionalities to inorganic substrates. The highly polar cyano group not only influences the surface properties but also serves as a versatile chemical handle for further transformations, such as reduction to amines or hydrolysis to carboxylic acids.[1]

These properties have led to their widespread use in various fields, including:

  • Chromatography: As stationary phases in both normal- and reversed-phase high-performance liquid chromatography (HPLC) for the separation of a wide range of analytes.[2][3]

  • Surface Modification: To control the surface energy, wettability, and chemical reactivity of materials like glass, silica, and metal oxides.[1][2]

  • Organic Synthesis: As precursors for the introduction of other functional groups, such as amines and carboxylic acids, onto surfaces.[1][4]

  • Optoelectronics: Certain novel cyano-functionalized silanes exhibit high thermal stability and strong blue fluorescence, making them promising materials for organic light-emitting diodes (OLEDs) and chemical sensors.[5][6]

Synthesis of Cyano-Functionalized Silanes

The synthesis of cyano-functionalized silanes can be achieved through various routes, with hydrosilylation of unsaturated nitriles being a common and efficient method.

General Synthesis Protocol: Hydrosilylation of Allyl Cyanide

This protocol outlines the synthesis of (3-cyanopropyl)trimethoxysilane, a common cyano-functionalized silane, via the hydrosilylation of allyl cyanide with trimethoxysilane.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: The flask is charged with trimethoxysilane and a catalytic amount of a platinum catalyst, such as Karstedt's catalyst.

  • Addition of Allyl Cyanide: Allyl cyanide is added dropwise to the stirred solution at a controlled temperature. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the Si-H peak) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration. The crude product is then purified by fractional distillation under reduced pressure to yield the pure (3-cyanopropyl)trimethoxysilane.

A similar procedure can be followed for the synthesis of other cyano-functionalized silanes, such as 2-cyanoethyltrimethylsilane, by using the appropriate starting materials (e.g., acrylonitrile and trimethylsilane).[1] Novel tetrahedral silicon-centered cyano-functionalized silanes have also been synthesized via Suzuki coupling reactions.[5]

Surface Modification with Cyano-Functionalized Silanes

The ability of cyano-functionalized silanes to form stable, covalent bonds with hydroxyl-rich surfaces makes them excellent candidates for surface modification. The process, known as silanization, involves two main steps: hydrolysis and condensation.

Mechanism of Silanization

The general mechanism for the surface modification of a substrate with a cyano-functionalized alkoxysilane is as follows:

  • Hydrolysis: The hydrolyzable alkoxy groups (-OR) on the silane react with water molecules present in the solvent or on the substrate surface to form reactive silanol groups (-OH).

  • Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds and releasing water or alcohol as a byproduct. Intermolecular condensation between adjacent silanol groups can also occur, leading to the formation of a cross-linked polysiloxane network on the surface.[7][8][9]

The following diagram illustrates the silanization process:

SilanizationProcess cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane R-Si(OR')₃ Cyano-Functionalized Silane Silanol R-Si(OH)₃ Reactive Silanol Silane->Silanol + 3 H₂O - 3 R'OH Water H₂O Silanol->Silanol ModifiedSubstrate Substrate-O-Si-R Functionalized Surface Silanol->ModifiedSubstrate + Substrate-OH - H₂O Substrate Substrate-OH (e.g., Silica, Glass)

Figure 1: General mechanism of surface silanization.
Experimental Protocol for Surface Modification of Silica

This protocol describes a general procedure for the functionalization of silica particles or glass slides with a cyano-functionalized silane.

Materials:

  • Substrate (silica nanoparticles, glass slides, etc.)

  • Cyano-functionalized silane (e.g., (3-cyanopropyl)trimethoxysilane)

  • Anhydrous toluene or ethanol

  • Cleaning solution (e.g., Piranha solution: 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care. )

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. For glass slides, this can be achieved by sonication in a cleaning solution followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

  • Silanization Solution Preparation: Prepare a solution of the cyano-functionalized silane (typically 1-5% v/v) in an anhydrous solvent such as toluene or ethanol. The reaction can be performed in a nitrogen-filled glove bag to minimize exposure to atmospheric moisture.

  • Surface Functionalization: Immerse the cleaned and dried substrate in the silanization solution. The reaction is typically carried out at room temperature or slightly elevated temperatures for a period ranging from 30 minutes to several hours.

  • Rinsing: After the reaction, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules.

  • Curing: Cure the functionalized substrate by heating it in an oven (typically at 100-120 °C) for about an hour. This step promotes the formation of a stable and cross-linked siloxane network on the surface.

Quantitative Data on Surface Properties

The modification of surfaces with cyano-functionalized silanes leads to significant changes in their physicochemical properties, most notably surface energy and wettability. These changes can be quantified by measuring the water contact angle.

Silane ModifierSubstrateWater Contact Angle (°)Surface Free Energy (mN/m)Reference
Untreated Glass/SilicaGlass/Silica< 10° (Hydrophilic)High[5][10]
(3-Cyanopropyl)trimethoxysilaneAlumina~60°-[11]
(3-Acryloxypropyl)trimethoxysilaneGlass--[1]
3-MercaptopropyltrimethoxysilaneGlass--[1]
Alkylsilanes (general)Various110° - 148° (Hydrophobic)Low[5]
FluoroalkylsilanesVariousHigh (Hydrophobic & Oleophobic)Very Low[12]

Note: The exact values can vary depending on the specific silane, substrate, and deposition conditions.

Applications in Chromatography

Cyano-functionalized silanes are extensively used to prepare stationary phases for HPLC. The resulting "cyano phases" are unique in their ability to be used in both normal-phase and reversed-phase modes, offering alternative selectivity compared to traditional silica or alkyl-bonded phases (e.g., C8, C18).[2][3]

In normal-phase chromatography , the polar cyano group provides retention for polar analytes. Cyano phases are generally less retentive than bare silica.[2] In reversed-phase chromatography , the short alkyl chain of the silane provides hydrophobic interactions, while the cyano group can participate in dipole-dipole interactions, leading to unique selectivity for polar and unsaturated compounds.[12]

Key characteristics of cyano stationary phases:

  • Moderate Polarity: This allows for their use in both normal and reversed-phase modes.

  • Alternative Selectivity: They offer different retention characteristics compared to C8 or C18 phases, which can be advantageous for separating complex mixtures.

  • Separation of Diverse Analytes: Cyano columns are effective for the separation of a wide range of compounds, including flavonoids, polar compounds from non-polar matrices, and analytes with a broad range of hydrophobicity.[3] However, for some applications, such as the separation of certain peptides in normal-phase LC, cyano columns may show a lack of retention.[2]

Chemical Transformations of the Cyano Group

A key advantage of using cyano-functionalized silanes for surface modification is the versatility of the nitrile group, which can be readily converted into other valuable functional groups. This allows for the subsequent covalent immobilization of biomolecules, nanoparticles, and other ligands, which is of great interest in drug development, biosensor fabrication, and diagnostics.

Hydrolysis to Carboxylic Acids

The surface-bound cyano groups can be hydrolyzed to carboxylic acid groups under acidic or basic conditions. The resulting carboxylated surface can be used for the covalent attachment of molecules containing primary amine groups via amide bond formation.

Reduction to Primary Amines

The cyano groups can be reduced to primary amine groups using reducing agents like lithium aluminum hydride (LiAlH₄).[7] The resulting amine-functionalized surface is highly versatile for bioconjugation, allowing for the attachment of proteins, antibodies, and other biomolecules.

The following diagram illustrates the chemical transformations of a surface-bound cyano group:

NitrileTransformations cluster_start Initial Surface cluster_products Transformed Surfaces CyanoSurface Substrate-O-Si-R-C≡N Cyano-Functionalized Surface CarboxylicAcidSurface Substrate-O-Si-R-COOH Carboxylic Acid-Functionalized Surface CyanoSurface->CarboxylicAcidSurface Hydrolysis (H₃O⁺ or OH⁻) AmineSurface Substrate-O-Si-R-CH₂NH₂ Amine-Functionalized Surface CyanoSurface->AmineSurface Reduction (e.g., LiAlH₄)

Figure 2: Chemical transformations of a surface-bound cyano group.

Conclusion

Cyano-functionalized silanes are a powerful and versatile class of materials with broad applications in materials science, chromatography, and biotechnology. Their ability to tailor surface properties and serve as a platform for subsequent chemical modifications makes them indispensable tools for researchers and drug development professionals. This guide provides a foundational understanding of their synthesis, application, and chemical versatility, supported by experimental protocols and quantitative data to aid in the design and execution of novel research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Surface Modification using 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of various substrates, enabling advancements in fields ranging from biomaterials and microelectronics to drug delivery. 3-Cyanopropyltrichlorosilane is a versatile silane coupling agent that forms a stable, covalent bond with hydroxylated surfaces, such as glass, silica, and metal oxides. The terminal cyano (-CN) group offers a unique chemical handle for a variety of subsequent chemical transformations, making it a valuable tool for the immobilization of biomolecules, the fabrication of biosensors, and the development of specialized chromatographic supports.

These application notes provide a comprehensive protocol for the surface modification of silica-based substrates using this compound. The described procedures cover substrate preparation, silanization, and subsequent characterization of the modified surface.

Data Presentation

The successful modification of a surface with this compound can be quantified by various analytical techniques. The following table summarizes typical quantitative data obtained for silane-modified surfaces. Note that the specific values for this compound may vary depending on the substrate, deposition conditions, and measurement parameters.

ParameterTechniqueBare Substrate (e.g., Silica)This compound Modified SurfaceComparative Silane (e.g., APTES)
Water Contact Angle (θ)Goniometry< 20°~60-75°[1]~40-70°[1]
Layer ThicknessEllipsometry0 nm1-5 nm (monolayer)1-5 nm (monolayer)
Surface Roughness (RMS)Atomic Force Microscopy (AFM)< 0.5 nm< 1 nm< 1 nm
Elemental Composition (N 1s)X-ray Photoelectron Spectroscopy (XPS)0 at%Detectable peak at ~399-400 eV[1]Detectable peak at ~399-401 eV[2]

Experimental Protocols

Materials and Equipment
  • This compound (CAS No. 1071-27-8)

  • Anhydrous solvent (e.g., toluene, acetone)

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic materials)

  • Deionized (DI) water

  • Inert gas (e.g., nitrogen, argon)

  • Ultrasonic bath

  • Oven

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)

This protocol describes the cleaning and activation of silica-based substrates to ensure a high density of surface silanol (-OH) groups, which are essential for covalent attachment of the silane.

  • Sonication: Place the substrates in a beaker with acetone and sonicate for 15-20 minutes to remove organic contaminants.

  • Rinsing: Rinse the substrates thoroughly with DI water.

  • Piranha Etching (in a fume hood with appropriate PPE):

    • Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: This reaction is highly exothermic).

    • Immerse the substrates in the Piranha solution for 30-60 minutes.

    • Remove the substrates and rinse extensively with DI water.

  • Drying: Dry the substrates using a stream of inert gas and then bake in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water.

  • Storage: Store the cleaned substrates in a desiccator or use them immediately for silanization.

Protocol 2: Surface Silanization with this compound

This protocol details the deposition of a this compound monolayer on the prepared substrates. Trichlorosilanes are highly reactive with water, so the reaction should be carried out in an anhydrous environment.

  • Solution Preparation (in a fume hood):

    • Work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to moisture.

    • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

  • Silanization:

    • Immerse the cleaned and dried substrates in the silane solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Rinsing:

    • Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

    • Perform a final rinse with a polar solvent like ethanol or acetone.

  • Curing:

    • Dry the substrates under a stream of inert gas.

    • Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane (Si-O-Si) bonds with the surface and cross-linking within the silane layer.

  • Final Cleaning:

    • Sonicate the coated substrates in the rinsing solvent for 5-10 minutes to remove any loosely bound aggregates.

    • Dry the substrates with an inert gas stream. The modified substrates are now ready for characterization or further functionalization.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization sub_start Start: Uncleaned Substrate sonication Sonication in Acetone sub_start->sonication rinse1 DI Water Rinse sonication->rinse1 piranha Piranha Etching rinse1->piranha rinse2 Extensive DI Water Rinse piranha->rinse2 dry1 Inert Gas Drying & Baking rinse2->dry1 sub_end End: Clean, Hydroxylated Substrate dry1->sub_end sil_start Start: Clean Substrate sub_end->sil_start solution_prep Prepare Silane Solution (Anhydrous) immersion Substrate Immersion solution_prep->immersion rinsing Solvent Rinsing immersion->rinsing curing Curing (Baking) rinsing->curing final_clean Final Sonication & Drying curing->final_clean sil_end End: Modified Substrate final_clean->sil_end char_start Start: Modified Substrate sil_end->char_start contact_angle Contact Angle Goniometry char_start->contact_angle afm AFM (Topography, Roughness) char_start->afm xps XPS (Elemental Composition) char_start->xps ellipsometry Ellipsometry (Thickness) char_start->ellipsometry char_end End: Characterized Surface

Caption: Experimental workflow for surface modification.

Caption: Surface modification reaction mechanism.

References

Application Notes and Protocols: Functionalizing Silica Nanoparticles with 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silica nanoparticles (SiNPs) are extensively utilized in nanomedicine and drug delivery due to their biocompatibility, tunable morphology, and ease of surface modification.[1] The functionalization of the SiNP surface is a critical step to optimize drug loading, control release kinetics, and enable targeted delivery.[2][3] The introduction of a cyanopropyl group using 3-cyanopropyltrichlorosilane (CPTCS) offers a versatile platform for developing advanced drug delivery systems.

The terminal cyano (-C≡N) group provides a polar surface, which can be advantageous for loading specific hydrophilic drugs. Furthermore, the nitrile group is a valuable chemical handle that can be further converted into amines or carboxylic acids, allowing for the covalent conjugation of a wide array of therapeutic molecules. The trichlorosilane (-SiCl₃) moiety of CPTCS is highly reactive towards the surface silanol (Si-OH) groups on silica, ensuring a rapid and robust covalent attachment under anhydrous conditions. This high reactivity contrasts with the slower condensation of more common trialkoxysilane linkers.

This document provides detailed protocols for the synthesis of silica nanoparticles, their subsequent functionalization with this compound, and methods for their characterization.

Mechanism of Functionalization

The functionalization process relies on the hydrolysis and condensation of this compound on the silica nanoparticle surface. The trichlorosilyl group readily reacts with residual water or surface silanol groups, leading to the formation of highly reactive silanetriols. These intermediates then undergo condensation with the Si-OH groups on the nanoparticle surface, forming stable covalent Si-O-Si bonds and anchoring the cyanopropyl moiety to the particle.

Caption: Mechanism of silica surface functionalization with CPTCS.

Experimental Protocols

Safety Note: this compound is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[4] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the high sensitivity of trichlorosilanes to moisture.

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (TEOS).[5][6]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (Absolute)

  • Ammonium hydroxide solution (25-30%)

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and deionized water. A typical ratio is 7:2 (v/v).

  • Add ammonium hydroxide to the ethanol/water mixture to act as a catalyst and stir vigorously. The final concentration of ammonia typically ranges from 0.1 to 0.3 M.

  • Rapidly add TEOS to the stirring solution. The final concentration of TEOS is usually between 0.15 and 0.3 M.

  • Allow the reaction to proceed at room temperature with continuous stirring for at least 2 hours. A white, cloudy suspension will form as the nanoparticles precipitate.[5]

  • Collect the silica nanoparticles by centrifugation (e.g., 6000 x g for 30 minutes).[5][7]

  • Wash the nanoparticle pellet multiple times to remove unreacted reagents. This is typically done by resuspending the pellet in ethanol followed by centrifugation. Repeat this wash step three times.[5][7]

  • Dry the final white powder of silica nanoparticles in an oven at 80-90°C overnight.[5][8]

Protocol 2: Surface Functionalization with this compound (CPTCS)

This protocol details the covalent attachment of the cyanopropyl group to the synthesized silica nanoparticles. Anhydrous conditions are critical for success.

Materials:

  • Dried silica nanoparticles (from Protocol 1)

  • This compound (CPTCS)

  • Anhydrous toluene (or other anhydrous, non-protic solvent)

  • Anhydrous methanol and dichloromethane (for washing)

Procedure:

  • Activate the silica nanoparticles by heating them under vacuum at >120°C for several hours to remove adsorbed water.

  • In a Schlenk flask under an inert nitrogen or argon atmosphere, suspend 1.0 g of dried silica nanoparticles in 30-50 mL of anhydrous toluene.[8]

  • Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-dispersed.

  • Add this compound to the suspension. The amount of CPTCS can be varied to control the surface functionalization density. A typical starting point is a 2-5% (v/v) solution.

  • Stir the reaction mixture vigorously at room temperature or elevated temperatures (e.g., 60°C) for 24 hours under the inert atmosphere.[9] The high reactivity of CPTCS may allow for shorter reaction times.

  • Isolate the functionalized nanoparticles by centrifugation.

  • Wash the particles sequentially with anhydrous toluene, dichloromethane, and methanol to remove excess reagents and by-products.[8]

  • Dry the final product, cyanopropyl-functionalized silica nanoparticles (CN-SiNPs), under vacuum at 80°C for at least 8 hours.[8]

G Start Start Stober Protocol 1: Synthesis of SiNPs (Stöber Method) Start->Stober Dry_SiNP Dry SiNPs (80-90°C) Stober->Dry_SiNP Functionalize Protocol 2: Functionalization with CPTCS in Anhydrous Toluene Dry_SiNP->Functionalize Inert Atmosphere Wash_CN Wash CN-SiNPs (Toluene, DCM, MeOH) Functionalize->Wash_CN Dry_CN Dry CN-SiNPs (Vacuum, 80°C) Wash_CN->Dry_CN Characterize Protocol 3: Characterization Dry_CN->Characterize End End Product: CN-SiNPs Characterize->End

Caption: Overall experimental workflow for producing CN-SiNPs.

Protocol 3: Characterization of Cyano-Functionalized SiNPs

Characterization is essential to confirm successful functionalization and determine the physicochemical properties of the nanoparticles.

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the cyanopropyl group. Look for a characteristic nitrile (-C≡N) stretching peak around 2250 cm⁻¹. Also, observe the Si-O-Si stretching bands (~1100 cm⁻¹) and a reduction in the broad -OH band (~3400 cm⁻¹).[8]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (cyanopropyl groups) grafted onto the silica surface. The weight loss between 200°C and 600°C corresponds to the decomposition of the organic moiety.

  • Elemental Analysis (CHN): To determine the carbon and nitrogen content, which can be used to calculate the grafting density of the cyanopropyl groups.

  • Dynamic Light Scattering (DLS) & Zeta Potential: To measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles in suspension. Functionalization typically leads to a slight increase in size and a change in zeta potential.[10]

  • Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize the morphology, size, and dispersion of the nanoparticles before and after functionalization.

Data Presentation

The following table summarizes typical data obtained before and after functionalization of silica nanoparticles, based on analogous systems reported in the literature.

ParameterBare SiNPsCyano-Functionalized SiNPs (CN-SiNPs)TechniqueReference
Hydrodynamic Diameter 45.0 nm~50-70 nmDLS[9][10]
Zeta Potential (pH 7.4) -38.8 mVVaries (less negative)Zeta Potential Analyzer[11]
Surface Area (BET) HighLower than bare SiNPsBET Analysis[8]
FTIR Peaks Si-O-Si (~1100 cm⁻¹), Si-OH (~950 cm⁻¹), broad -OH (~3400 cm⁻¹)Adds -C≡N peak (~2250 cm⁻¹)FTIR[8]
TGA Weight Loss (200-600°C) < 2%> 5% (variable)TGA

Applications in Drug Development

The cyanopropyl-functionalized silica nanoparticles serve as a versatile platform for various applications in drug research and development.

  • Drug Carrier for Polar Molecules: The polar nitrile surface can enhance the loading of hydrophilic or polar therapeutic agents through dipole-dipole interactions or hydrogen bonding.

  • Chromatographic Stationary Phase: CN-SiNPs can be used as a normal-phase or hydrophilic interaction liquid chromatography (HILIC) stationary phase for the separation and analysis of polar drugs and metabolites.

  • Platform for Covalent Drug Conjugation: The nitrile group can be chemically modified to create other functional groups for covalent drug attachment, enhancing drug stability and enabling controlled release.

G Start CN-SiNPs (R-C≡N) Reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) Start->Reduction Hydrolysis Acid/Base Hydrolysis Start->Hydrolysis Amine Amine-Functionalized SiNPs (R-CH₂-NH₂) Reduction->Amine Carboxylic Carboxyl-Functionalized SiNPs (R-COOH) Hydrolysis->Carboxylic Drug1 Covalent Drug Conjugation (via Amide, etc.) Amine->Drug1 Drug2 Covalent Drug Conjugation (via EDC/NHS, etc.) Carboxylic->Drug2

Caption: Downstream modification of CN-SiNPs for drug conjugation.

References

Application Notes and Protocols for 3-Cyanopropyltrichlorosilane in Chromatography Stationary Phase Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-cyanopropyltrichlorosilane in the synthesis of cyanopropyl-functionalized silica stationary phases for chromatographic applications. The unique properties of the cyanopropyl ligand offer a moderately polar stationary phase with alternative selectivity compared to traditional alkyl or phenyl phases, making it a valuable tool in both normal-phase and reversed-phase chromatography.

Introduction

Cyanopropyl-bonded stationary phases are versatile materials in high-performance liquid chromatography (HPLC) and other chromatographic techniques. The terminal cyano group imparts a moderate polarity, allowing for unique separation mechanisms based on dipole-dipole interactions, hydrogen bonding, and hydrophobic interactions. The use of this compound as the bonding agent ensures a stable, covalent linkage to the silica support, resulting in a robust and reproducible stationary phase. This phase is particularly well-suited for the separation of a wide range of analytes, from polar pharmaceuticals and metabolites to non-polar compounds, often providing complementary selectivity to C8 and C18 columns.[1][2]

Physicochemical Characteristics of this compound

This compound is a reactive organosilane compound essential for the preparation of cyanopropyl-bonded silica. Its key properties are summarized below.

PropertyValue
Molecular Formula C4H6Cl3NSi
Molecular Weight 202.54 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 215-217 °C
Density 1.28 g/cm³
Refractive Index ~1.46
CAS Number 1071-27-8[3]

Synthesis of Cyanopropyl Stationary Phase

This section outlines the detailed experimental protocol for the preparation of a cyanopropyl-functionalized silica stationary phase using this compound. The process involves the activation of the silica support followed by the covalent bonding of the cyanopropyl ligand.

Materials and Equipment
  • Silica Gel: High-purity, spherical silica gel (e.g., 5 µm particle size, 100 Å pore size).

  • This compound: (CH2)3CN-SiCl3

  • Toluene: Anhydrous.

  • Methanol: HPLC grade.

  • Acetone: HPLC grade.

  • Hydrochloric Acid (HCl): Concentrated.

  • Nitrogen Gas: High purity.

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Schlenk line or equivalent inert atmosphere setup

  • Büchner funnel and filter paper

  • Vacuum oven

Experimental Workflow

Workflow cluster_prep Silica Preparation cluster_reaction Bonding Reaction cluster_workup Work-up & Characterization A Silica Gel Activation B Drying A->B Acid Wash & Rinse C Silanization with This compound B->C D Reaction under Inert Atmosphere C->D Reflux in Toluene E Washing D->E F Drying E->F Methanol & Acetone G Characterization F->G Vacuum Oven

Caption: Workflow for the synthesis of cyanopropyl stationary phase.

Detailed Protocol

Step 1: Silica Gel Activation

  • Suspend 10 g of silica gel in 100 mL of 1 M hydrochloric acid.

  • Stir the suspension for 4 hours at room temperature to activate the silanol groups.

  • Filter the silica gel using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Wash the activated silica with 50 mL of methanol followed by 50 mL of acetone.

  • Dry the silica gel in a vacuum oven at 150 °C for 12 hours to remove any adsorbed water.

Step 2: Silanization Reaction

  • Transfer the dried silica gel to a pre-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add 100 mL of anhydrous toluene to the flask and stir to create a uniform suspension.

  • Heat the suspension to reflux (approximately 110 °C) under a gentle stream of nitrogen.

  • Slowly add a solution of 5 mL of this compound in 20 mL of anhydrous toluene to the refluxing suspension via the dropping funnel over a period of 30 minutes.

  • Continue the reflux with stirring for 24 hours under a nitrogen atmosphere.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the modified silica gel and wash sequentially with 100 mL of toluene, 100 mL of methanol, and 100 mL of acetone to remove any unreacted silane and by-products.

  • Dry the final cyanopropyl-functionalized silica in a vacuum oven at 80 °C for 12 hours.

Characterization of the Stationary Phase

The synthesized cyanopropyl stationary phase should be characterized to determine its physicochemical properties and ensure the success of the modification.

Characterization Parameters

The following table summarizes key characterization parameters for a typical cyanopropyl stationary phase.

ParameterTypical Value/RangeMethod of Determination
Carbon Load (%) 3 - 7%[4][5]Elemental Analysis
Surface Area (m²/g) 300 - 400[4][5]Brunauer-Emmett-Teller (BET) N2 Adsorption
Pore Size (Å) 100 - 120Barrett-Joyner-Halenda (BJH) Analysis
Ligand Density (µmol/m²) 2.5 - 4.0Calculated from Carbon Load and Surface Area

Chemical Bonding Diagram

Caption: Covalent bonding of this compound to the silica surface.

Chromatographic Applications and Performance

Cyanopropyl stationary phases are highly versatile and can be used in both normal-phase and reversed-phase modes, offering unique selectivity for a variety of applications in the pharmaceutical and drug development industries.

Normal-Phase Chromatography

In normal-phase mode, the cyanopropyl phase is less polar than bare silica. This allows for the separation of polar compounds using less polar mobile phases, such as hexane/isopropanol or hexane/ethyl acetate mixtures. It is particularly useful for the separation of isomers and compounds with polar functional groups.

Reversed-Phase Chromatography

In reversed-phase mode, the cyanopropyl phase is less hydrophobic than C8 or C18 phases. This results in shorter retention times for non-polar compounds and provides alternative selectivity for polar analytes. It is often used for the analysis of polar drugs and metabolites in complex matrices.[6]

Performance Data

The following table presents typical chromatographic performance data for a cyanopropyl stationary phase in reversed-phase mode.

AnalyteMobile PhaseRetention Factor (k)Asymmetry (As)
Uracil 80:20 Acetonitrile/Water0.51.1
Toluene 80:20 Acetonitrile/Water2.81.0
Ethylbenzene 80:20 Acetonitrile/Water4.21.0
Amitriptyline 50:50 Methanol/25mM Phosphate Buffer (pH 7)3.51.3
Propranolol 50:50 Methanol/25mM Phosphate Buffer (pH 7)2.11.2

Column Packing and Equilibration

Column Packing Protocol
  • Prepare a slurry of the cyanopropyl-functionalized silica in a suitable solvent (e.g., isopropanol or a mixture of isopropanol and hexane).

  • Use a high-pressure slurry packing apparatus to pack the stationary phase into an empty HPLC column (e.g., 150 mm x 4.6 mm).

  • Pack the column at a constant pressure (e.g., 8000 psi) until a stable bed is formed.

Column Equilibration

Before use, the packed column must be thoroughly equilibrated with the mobile phase.

  • Reversed-Phase: Flush the column with at least 20 column volumes of the initial mobile phase composition.

  • Normal-Phase: Flush the column with the non-polar mobile phase until a stable baseline is achieved. When switching between reversed-phase and normal-phase solvents, it is crucial to use an intermediate solvent, such as isopropanol, that is miscible with both polar and non-polar solvents to prevent phase collapse.[6]

Conclusion

The use of this compound provides a reliable method for the synthesis of a versatile and robust cyanopropyl stationary phase. This phase offers unique selectivity and is suitable for a broad range of chromatographic applications, making it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and characterization data provided in these application notes serve as a comprehensive guide for the successful preparation and implementation of this important chromatographic tool.

References

Application Notes and Protocols: 3-Cyanopropyltrichlorosilane as a Coupling Agent for Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopropyltrichlorosilane (CPTCS) is a versatile organosilane that functions as a highly effective coupling agent in composite materials. Its unique molecular structure, featuring a reactive trichlorosilyl group and a polar cyano-functional propyl group, enables it to form a durable interface between inorganic fillers and organic polymer matrices. This interfacial bridge significantly enhances the mechanical, thermal, and chemical properties of the resulting composite materials. These enhanced materials have potential applications in various fields, including the development of robust drug delivery systems and advanced biomedical devices.

The trichlorosilyl group of CPTCS readily hydrolyzes in the presence of moisture to form silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers such as silica, glass fibers, and metal oxides, forming stable covalent Si-O-Metal bonds. The cyanopropyl group, on the other hand, can interact with the polymer matrix through various mechanisms, including dipole-dipole interactions and potential reactions of the cyano group, leading to improved adhesion and stress transfer at the interface.[1] Cyano silanes, in general, are known to be highly reactive and useful in surface modification.[2]

Mechanism of Action

The efficacy of this compound as a coupling agent is rooted in its dual-reactivity, which facilitates a two-stage reaction process:

  • Hydrolysis: The trichlorosilyl group of the CPTCS molecule rapidly reacts with water (even trace amounts of moisture on the filler surface) to form reactive silanol groups (-Si(OH)₃) and hydrochloric acid (HCl) as a byproduct. Due to the presence of three chloro groups, this reaction is significantly faster than that of its alkoxy-substituted counterparts.[3][4]

  • Condensation: The newly formed silanol groups can then undergo two condensation reactions:

    • Bonding to the Inorganic Filler: The silanols condense with the hydroxyl groups (-OH) on the surface of the inorganic filler, forming stable, covalent siloxane bonds (Si-O-Filler).[5]

    • Self-Condensation: The silanol groups can also condense with each other to form a cross-linked polysiloxane network on the filler surface.[6]

This process results in a durable, chemical bridge between the inorganic filler and the organic polymer matrix, where the cyanopropyl group is oriented away from the filler surface and available for interaction with the polymer.

Figure 1: Reaction mechanism of this compound.

Applications in Composites

This compound is particularly effective in composites where a strong interface is crucial for performance. Common applications include:

  • Glass Fiber Reinforced Composites: Treatment of glass fibers with CPTCS improves their adhesion to polymer matrices, leading to enhanced mechanical properties such as tensile and flexural strength.[7][8]

  • Silica and Mineral-Filled Composites: CPTCS can be used to treat a variety of inorganic fillers like silica, talc, and clay, improving their dispersion in the polymer and the overall performance of the composite.[9][10]

  • Adhesion Promotion: It can be used as an adhesion promoter between different layers of materials in multi-component systems.[1]

Expected Performance Improvements

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected improvements in composite properties based on the well-documented performance of other silane coupling agents, particularly those with cyano or other polar functional groups. The actual performance will vary depending on the specific polymer matrix, filler type, filler loading, and processing conditions.

PropertyUntreated CompositeExpected Performance with CPTCS TreatmentRationale for Improvement
Mechanical Properties
Tensile StrengthLowerSignificant Increase Improved stress transfer from the matrix to the filler due to strong interfacial bonding.[1]
Flexural StrengthLowerSignificant Increase Enhanced adhesion prevents delamination and cracking at the interface under bending loads.[11]
Impact StrengthLowerModerate to Significant Increase The coupling agent can create a more ductile interphase that absorbs and dissipates energy more effectively.
Thermal Properties
Glass Transition Temp (Tg)LowerIncrease The restricted mobility of polymer chains at the interface due to strong bonding leads to a higher Tg.[12]
Thermal StabilityLowerIncrease The formation of a stable inorganic-organic interface can hinder the thermal degradation of the polymer at the filler surface.[12]
Other Properties
Water AbsorptionHigherDecrease The hydrophobic nature of the silane layer and the reduction of voids at the interface minimize water ingress.[13]
Filler DispersionPoorImproved Surface treatment reduces the surface energy of the filler, leading to better wetting by the polymer and less agglomeration.[11]

Experimental Protocols

Caution: this compound is highly reactive with moisture and releases hydrochloric acid upon hydrolysis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Surface Treatment of Silica Fillers

This protocol describes a general procedure for the surface treatment of silica-based fillers with this compound using a solution-based method.

Materials and Equipment:

  • Silica filler (e.g., fumed silica, precipitated silica)

  • This compound (CPTCS)

  • Anhydrous toluene or other suitable anhydrous solvent

  • Ethanol (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Heating mantle

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Drying the Filler: Dry the silica filler in a vacuum oven at 120-150°C for at least 4 hours to remove physically adsorbed water.

  • Solution Preparation: In a round-bottom flask under a nitrogen or argon atmosphere, prepare a 1-5% (w/v) solution of CPTCS in anhydrous toluene. The optimal concentration depends on the surface area of the filler and should be determined empirically.

  • Slurry Formation: While stirring, slowly add the dried silica filler to the CPTCS solution to form a slurry. The typical loading is 5-10 g of filler per 100 mL of solution.

  • Reaction: Attach a reflux condenser and heat the slurry to reflux (approximately 110°C for toluene) with continuous stirring for 2-4 hours.

  • Washing: After cooling to room temperature, separate the treated filler from the solution by centrifugation. Wash the filler sequentially with toluene and then ethanol to remove any unreacted silane. Repeat the washing steps 2-3 times.

  • Drying: Dry the treated filler in a vacuum oven at 80-110°C for at least 12 hours to remove the solvent and promote further condensation of the silane on the surface.

Silica_Treatment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Dry Silica Filler (120-150°C, 4h) C Form Slurry (Add Filler to Solution) A->C B Prepare CPTCS Solution (1-5% in Anhydrous Toluene) B->C D Reflux (110°C, 2-4h) C->D E Centrifuge & Wash (Toluene, then Ethanol) D->E F Dry Treated Filler (80-110°C, 12h) E->F

Figure 2: Workflow for surface treatment of silica fillers.
Protocol 2: Composite Fabrication (Example with an Epoxy Resin)

This protocol provides a general method for fabricating a composite material using the CPTCS-treated filler and an epoxy resin matrix.

Materials and Equipment:

  • CPTCS-treated filler (from Protocol 1)

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., an amine-based hardener)

  • Mechanical stirrer or ultrasonic bath

  • Vacuum desiccator or vacuum chamber

  • Molds for sample preparation

  • Curing oven

Procedure:

  • Dispersion: Weigh the desired amount of CPTCS-treated filler and add it to the epoxy resin. For effective reinforcement, filler loading can range from 1% to 50% by weight, depending on the application. Disperse the filler in the resin using a mechanical stirrer or an ultrasonic bath until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum desiccator or vacuum chamber to remove any entrapped air bubbles introduced during the dispersion step.

  • Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the epoxy-filler mixture and stir thoroughly for several minutes until the mixture is uniform.

  • Casting: Pour the final mixture into pre-heated molds.

  • Curing: Place the molds in a curing oven and follow the recommended curing schedule for the specific epoxy resin system (e.g., 80°C for 2 hours followed by 150°C for 3 hours).

  • Post-Curing and Demolding: After the curing cycle is complete, allow the molds to cool down slowly to room temperature before demolding the composite samples.

Characterization of Treated Fillers and Composites

To evaluate the effectiveness of the this compound treatment, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the cyanopropyl groups and siloxane bonds on the filler surface. Characteristic peaks for the C≡N stretch are expected around 2245 cm⁻¹. The formation of Si-O-Si bonds can be observed by changes in the broad peak around 1100 cm⁻¹.[14][15]

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface by measuring the weight loss upon heating.[12][16]

  • Mechanical Testing: To determine the effect of the coupling agent on the mechanical properties of the composite. Standard tests include tensile testing (ASTM D3039 or ISO 527-4/5) and flexural testing (ASTM D790).[17][18][19]

  • Thermal Analysis: To assess the thermal stability and glass transition temperature of the composites using techniques like TGA and Differential Scanning Calorimetry (DSC).[20][21]

  • Scanning Electron Microscopy (SEM): To visualize the fracture surface of the composites and assess the interfacial adhesion between the filler and the matrix.

Property_Improvement cluster_interface Improved Interfacial Properties cluster_performance Enhanced Composite Performance CPTCS This compound Treatment Adhesion Stronger Adhesion CPTCS->Adhesion Dispersion Better Filler Dispersion CPTCS->Dispersion Mechanical Increased Mechanical Strength Adhesion->Mechanical Durability Enhanced Durability Adhesion->Durability Dispersion->Mechanical Thermal Improved Thermal Stability Dispersion->Thermal

Figure 3: Logical relationship of property improvements.

Conclusion

This compound is a potent coupling agent for enhancing the performance of composite materials. By forming a robust chemical bridge between inorganic fillers and organic polymer matrices, it leads to significant improvements in mechanical strength, thermal stability, and durability. The provided protocols offer a starting point for researchers and scientists to explore the potential of CPTCS in their specific composite systems. Careful control of the surface treatment and composite fabrication processes is crucial for achieving optimal results. Further characterization is recommended to quantify the performance enhancements in the final composite material.

References

Application Notes and Protocols for 3-Cyanopropyltrichlorosilane Deposition in Vacuum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the deposition of 3-Cyanopropyltrichlorosilane (CPTCS) on substrates in a vacuum environment. This chemical vapor deposition (CVD) process, also known as silanization, forms a stable, covalently bound thin film with terminal nitrile (-CN) groups. These functional groups are valuable in various research and development applications, including the immobilization of biomolecules, fabrication of biosensors, and development of novel drug delivery systems. The nitrile group can be further hydrolyzed to a carboxylic acid, providing another versatile functional handle.

This guide covers the entire experimental workflow, from substrate preparation to post-deposition characterization, and includes detailed protocols, expected quantitative data, and essential safety precautions.

Experimental Workflow

The overall process for the vacuum deposition of this compound can be visualized as a sequential workflow.

CPTCS_Deposition_Workflow cluster_prep Substrate Preparation cluster_dep Vacuum Deposition cluster_post Post-Deposition Treatment & Characterization Cleaning Substrate Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Drying Drying Hydroxylation->Drying Chamber_Prep Chamber Preparation Drying->Chamber_Prep Deposition CPTCS Deposition Chamber_Prep->Deposition Rinsing Rinsing Deposition->Rinsing Curing Curing Rinsing->Curing Characterization Surface Characterization Curing->Characterization

Figure 1: Experimental workflow for CPTCS deposition.

Detailed Experimental Protocols

Materials and Equipment
  • Substrates: Silicon wafers, glass slides, or other suitable substrates with surface hydroxyl groups.

  • Precursor: this compound (CPTCS, ≥95%).

  • Solvents: Acetone, isopropanol, deionized (DI) water (18 MΩ·cm resistivity).

  • Acids/Bases for Cleaning (optional, see protocol): Sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂), ammonium hydroxide (NH₄OH), hydrochloric acid (HCl).

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar).

  • Vacuum Deposition System: A vacuum chamber equipped with a precursor delivery system, pressure gauges, and temperature control. This can be a dedicated chemical vapor deposition system or a standard vacuum chamber adapted for this purpose.

  • Glassware: Beakers, petri dishes, and a desiccator.

  • Safety Equipment: Chemical fume hood, safety goggles, face shield, acid-resistant gloves, and a lab coat.

Protocol 1: Substrate Preparation

Proper substrate cleaning and surface activation are critical for achieving a uniform and stable CPTCS film. The goal is to remove organic and particulate contamination and to generate a high density of surface hydroxyl (-OH) groups.

3.2.1. General Cleaning (for most substrates)

  • Place the substrates in a beaker.

  • Add acetone and sonicate for 15 minutes.

  • Decant the acetone and rinse thoroughly with DI water.

  • Add isopropanol and sonicate for 15 minutes.

  • Decant the isopropanol and rinse thoroughly with DI water.

  • Dry the substrates with a stream of high-purity nitrogen or argon gas.

  • Store the cleaned substrates in a clean, sealed container or use them immediately for hydroxylation.

3.2.2. Surface Hydroxylation (for Silicon and Glass Substrates)

This step creates a hydrophilic surface rich in hydroxyl groups, which are the reactive sites for silanization.

  • Piranha Solution (Caution: Extremely Corrosive!):

    • In a chemical fume hood, prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄) in a glass beaker. Warning: This is a highly exothermic reaction and the solution is a strong oxidizer.

    • Carefully immerse the cleaned substrates in the Piranha solution for 30-60 minutes.

    • Remove the substrates and rinse them extensively with DI water.

    • Dry the substrates with a stream of nitrogen or argon.

  • RCA-1 Clean (SC-1):

    • In a chemical fume hood, prepare the RCA-1 solution by mixing 5 parts DI water, 1 part 30% hydrogen peroxide (H₂O₂), and 1 part 27% ammonium hydroxide (NH₄OH).

    • Heat the solution to 75-80 °C.

    • Immerse the cleaned substrates in the hot RCA-1 solution for 15 minutes.

    • Remove the substrates and rinse them thoroughly with DI water.

    • Dry the substrates with a stream of nitrogen or argon.

Protocol 2: this compound Deposition in Vacuum

This procedure should be performed in a dedicated vacuum deposition system.

  • Chamber Preparation:

    • Ensure the vacuum chamber is clean and dry.

    • Place the cleaned and hydroxylated substrates on the sample holder within the chamber.

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁵ Torr.

  • Precursor Preparation:

    • Place a small, open container with 1-2 mL of CPTCS inside the vacuum chamber, away from the direct path to the pump. Alternatively, use a precursor delivery line with a needle valve for more precise control. Note: CPTCS is highly reactive with moisture; handle it in a dry, inert atmosphere (e.g., a glove box) if possible.

  • Deposition:

    • Isolate the vacuum chamber from the high-vacuum pump.

    • Allow the CPTCS to vaporize and fill the chamber. The pressure will rise due to the vapor pressure of the CPTCS. A typical deposition pressure is in the range of 10-100 mTorr.

    • The deposition can be carried out at room temperature or with moderate heating of the substrate (e.g., 50-100 °C) to potentially enhance the reaction rate and film quality.

    • Allow the deposition to proceed for 1-4 hours. The optimal time will depend on the desired film thickness and the specific system parameters.

  • Post-Deposition Purge:

    • After the deposition period, evacuate the chamber again to remove any unreacted CPTCS vapor.

    • Purge the chamber with dry nitrogen or argon gas back to atmospheric pressure.

Protocol 3: Post-Deposition Treatment
  • Rinsing:

    • Remove the coated substrates from the chamber.

    • Rinse the substrates with a dry, non-polar solvent (e.g., hexane or toluene) to remove any physisorbed (non-covalently bound) CPTCS molecules.

    • Follow with a rinse in a polar solvent like isopropanol or ethanol.

    • Dry the substrates with a stream of nitrogen or argon.

  • Curing:

    • To promote the formation of stable siloxane (Si-O-Si) bonds and remove residual solvent, cure the coated substrates.

    • This can be done by heating them in an oven at 110-120 °C for 30-60 minutes.

Data Presentation: Expected Film Properties

The properties of the deposited CPTCS film can be characterized using various surface analysis techniques. The following tables summarize typical quantitative data that can be expected.

Table 1: Film Thickness

Deposition Time (hours)Substrate Temperature (°C)Expected Film Thickness (nm)
1 - 4Room Temperature1 - 5
1 - 450 - 1002 - 10

Note: Film thickness is highly dependent on the precursor concentration in the vapor phase and the specific geometry of the deposition system. The values provided are estimates for a monolayer to a few layers of CPTCS.

Table 2: Water Contact Angle

SurfaceExpected Water Contact Angle (°)
Clean, Hydroxylated Silicon/Glass< 10
CPTCS-coated Surface60 - 75

Note: The increase in water contact angle after CPTCS deposition indicates a successful surface modification from a hydrophilic to a more hydrophobic state due to the organic propyl chain.

Table 3: Surface Roughness (Atomic Force Microscopy)

SurfaceExpected RMS Roughness (nm)
Clean Silicon Wafer< 0.5
CPTCS-coated Silicon Wafer< 1.0

Note: A well-formed CPTCS monolayer should not significantly increase the surface roughness.

Table 4: Elemental Composition (X-ray Photoelectron Spectroscopy)

ElementExpected Atomic Concentration (%) on a Silicon Substrate
SiVaries (substrate and film)
OVaries (substrate and film)
C10 - 20
N2 - 5
Cl< 1 (residual from reaction)

Note: The presence of a significant nitrogen (N 1s) peak and a carbon (C 1s) peak corresponding to the cyanopropyl group confirms the successful deposition of CPTCS.

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures.

  • Handling: Always handle CPTCS in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Reactivity: CPTCS reacts violently with water and moisture, releasing hydrochloric acid (HCl) gas. Ensure all glassware and equipment are dry before use.

  • Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material for acidic compounds.

  • Waste Disposal: Dispose of CPTCS and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Troubleshooting

IssuePossible CauseSuggested Solution
High Water Contact Angle on "Clean" SubstrateIncomplete removal of organic contaminants.Repeat the cleaning and hydroxylation steps. Ensure the purity of solvents.
Non-uniform Film (visible patterns)Inhomogeneous distribution of precursor vapor. Poor substrate cleaning.Optimize the position of the precursor and substrates in the chamber. Ensure thorough substrate cleaning.
Film Peels or is Easily RemovedIncomplete covalent bonding. Insufficient surface hydroxyl groups.Increase deposition time or temperature. Ensure proper surface hydroxylation. Include a curing step.
Very Low Water Contact Angle After DepositionDeposition failed.Check the vacuum system for leaks. Ensure the CPTCS precursor is fresh and has not hydrolyzed. Verify the presence of surface hydroxyl groups before deposition.

Application Notes and Protocols for Sol-Gel Synthesis Using 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sol-gel synthesis of functionalized silica materials using 3-Cyanopropyltrichlorosilane as a precursor. The resulting cyano-functionalized silica matrices are of significant interest for various applications, including chromatography, catalysis, and as versatile platforms for drug delivery systems.

Introduction to this compound in Sol-Gel Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of a precursor solution (sol) into an integrated network (gel) by a series of hydrolysis and condensation reactions. Organofunctional silanes, such as this compound (CPTCS), are valuable precursors that allow for the incorporation of specific organic functionalities into the inorganic silica network.

The cyanopropyl group (-CH₂CH₂CH₂CN) offers several advantages:

  • Polarity: The nitrile group imparts a moderate polarity to the silica surface.

  • Chemical Handle: The nitrile can be chemically modified, for example, by reduction to an amine or hydrolysis to a carboxylic acid, allowing for further functionalization.

  • Controlled Release: The properties of the functionalized surface can be tailored for specific interactions with drug molecules, potentially influencing loading and release kinetics.[1]

As a trichlorosilane, CPTCS is highly reactive. Its hydrolysis is rapid and produces hydrochloric acid (HCl) as a byproduct, which also acts as a catalyst for the subsequent condensation reactions. This high reactivity requires careful control over the reaction conditions to achieve materials with desired properties.

Applications in Research and Drug Development

Functionalized silica nanoparticles have a broad range of applications in the biomedical field.[2] Mesoporous silica nanoparticles (MSNs) are particularly promising for tumor-targeting and drug delivery due to their small size, inert nature, and large surface area.[3] The ability to functionalize the silica surface is key to developing targeted drug delivery systems.[4][5]

Cyano-functionalized silica, produced from precursors like CPTCS, can be used in:

  • Drug Delivery Systems: The polar nitrile groups can interact with drug molecules through dipole-dipole interactions, influencing drug loading and release profiles.[6] The surface can also be further modified to attach targeting ligands for cell-specific delivery.[7]

  • Chromatography: 3-cyanopropylsiloxane-bonded silica gel is a versatile stationary phase for both normal- and reversed-phase chromatography, capable of separating a wide range of organic and inorganic substances.[8]

  • Biocatalysis: Enzymes can be immobilized on the functionalized silica surface for various biocatalytic applications.

  • Adsorbents: The functionalized silica can be used for the selective removal of contaminants, such as pesticides, from aqueous solutions.[3]

Experimental Protocols

This section provides a detailed methodology for the sol-gel synthesis of a cyano-functionalized silica gel using this compound. Warning: this compound is highly reactive with moisture, corrosive, and releases HCl gas upon hydrolysis. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Protocol 1: Synthesis of Monolithic Cyano-Functionalized Silica Gel

This protocol is adapted from procedures for related chlorosilanes and is designed to produce a monolithic gel.

Materials:

  • This compound (CPTCS, ≥95%)

  • Deionized water

  • Anhydrous organic solvent (e.g., Toluene or Tetrahydrofuran - THF)

  • Ethanol (for washing)

  • Hexane (for washing)

Equipment:

  • Jacketed glass reaction vessel with a mechanical stirrer

  • Dropping funnel

  • Condenser (optional, for solvent reflux if heating)

  • Temperature controller/circulator

  • Schlenk line or nitrogen/argon source for inert atmosphere

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven or furnace for drying

Procedure:

  • Reaction Setup: Assemble the reaction vessel under an inert atmosphere (nitrogen or argon). Add a mixture of deionized water and the organic solvent to the vessel. The ratio of water to solvent will influence the porosity of the final material. A typical starting point is a 1:1 to 1:4 volume ratio.

  • Precursor Addition: While vigorously stirring the water-solvent mixture at room temperature, slowly add this compound dropwise from the dropping funnel. The slow addition is critical to control the exothermic reaction and the evolution of HCl gas.

  • Hydrolysis and Gelation: After the complete addition of CPTCS, continue stirring the mixture for several hours (e.g., 4-8 hours) at room temperature to ensure complete hydrolysis and condensation, leading to gelation. The gelation time will vary depending on the specific conditions.

  • Aging: Once a solid gel has formed, stop the stirring and allow the gel to age in the mother liquor for 24-48 hours. Aging helps to strengthen the silica network.

  • Washing and Solvent Exchange: Decant the mother liquor. Wash the gel repeatedly with deionized water until the washings are neutral (to remove residual HCl). Subsequently, wash the gel with ethanol to begin the solvent exchange process, followed by washing with hexane to prepare for drying.

  • Drying:

    • For Xerogel: Dry the gel in a vacuum oven at a controlled temperature (e.g., 60-120°C) for 24 hours. This will cause the pore structure to collapse to some extent, resulting in a dense xerogel.

    • For Aerogel (optional): For a low-density, high-porosity aerogel, the gel must be dried using supercritical drying with liquid CO₂.

Data Presentation

The properties of the final silica material are highly dependent on the synthesis conditions. While specific data for pure CPTCS-derived gels is scarce in the literature, the following tables provide representative data from related systems, illustrating the impact of cyano-functionalization and the use of chloro-precursors.

Table 1: Effect of Cyano-Functionalization on Mesoporous Silica Properties (Data from co-condensation of 2-cyanoethyltriethoxysilane (CTES) and TEOS)[2]

CTES in initial mixture (mol%)Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
06660.704.2
105250.483.6
203120.222.7

This data demonstrates that increasing the concentration of the cyano-functionalized precursor leads to a decrease in surface area, pore volume, and pore size, likely due to the organic groups partially occupying the pore channels.[2]

Table 2: Properties of Functionalized Silica from a Chlorosilane Precursor (Data from SiCl₄ hydrolysis base-catalyzed sol-gel process to form nanosilica)

SiCl₄ Concentration (M)BET Surface Area (m²/g)Particle Size (nm)Surface Charge (mV)
Low730.66.0 - 12.4-22.9
High56713.6 - 17.2-9.0

This data for a related chlorosilane precursor shows that lower precursor concentrations can lead to higher surface areas and smaller particle sizes.

Table 3: Comparison of Synthesis Methods for Cyano-Functionalized Silica (Data from synthesis using a cyanopropyl-silane)[3]

Synthesis MethodParticle MorphologyRelative C, H, N Content
GraftingIrregularLower
Sol-GelUniform, spherical, monodispersedHigher

This comparison indicates that a one-pot sol-gel synthesis can lead to more uniform particles with a higher degree of functionalization compared to post-synthesis grafting.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing precursor This compound mixing Slow Addition & Vigorous Stirring precursor->mixing solvent Water / Organic Solvent solvent->mixing hydrolysis Hydrolysis & Condensation mixing->hydrolysis gelation Gel Formation hydrolysis->gelation aging Aging in Mother Liquor gelation->aging washing Washing & Solvent Exchange aging->washing drying Drying (Vacuum Oven or Supercritical) washing->drying final_product Cyano-Functionalized Silica Gel drying->final_product

Caption: Experimental workflow for the sol-gel synthesis of cyano-functionalized silica.

Signaling Pathway: Hydrolysis and Condensation of this compound

G cluster_condensation CPTCS R-SiCl3 (this compound) hydrolyzed1 R-Si(OH)Cl2 CPTCS->hydrolyzed1 +H2O -HCl hydrolyzed2 R-Si(OH)2Cl hydrolyzed1->hydrolyzed2 +H2O -HCl silanetriol R-Si(OH)3 (Silanetriol) hydrolyzed2->silanetriol +H2O -HCl dimer Siloxane Dimer (R-Si(OH)2-O-Si(OH)2-R) silanetriol->dimer + Silanetriol -H2O oligomer Oligomeric Species dimer->oligomer + Silanetriol -H2O gel 3D Silica Network (-[R-SiO1.5]n-) oligomer->gel Further Condensation

References

Application Notes and Protocols for Grafting 3-Cyanopropyltrichlorosilane onto Polymer Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers with 3-cyanopropyltrichlorosilane. This process imparts a reactive and versatile cyano (-C≡N) functional group onto the polymer surface, enabling a wide range of downstream applications, particularly in the fields of biomedical engineering and drug development. The nitrile group can be used for further chemical modifications, including covalent immobilization of biomolecules, metal ion chelation for antimicrobial surfaces, or as a handle for controlled drug release systems.

Introduction to Surface Modification with this compound

Surface modification of polymers is a critical step in tailoring their properties for specific applications without altering the bulk characteristics of the material.[1] Silanization, the process of grafting silane coupling agents onto a surface, is a robust and widely used method for this purpose. This compound (CPTCS) is a trifunctional silane, meaning it has three reactive chloro groups that can readily hydrolyze to form silanols (Si-OH). These silanols can then condense with hydroxyl groups present on the polymer surface or with each other to form a stable, cross-linked polysiloxane layer covalently bonded to the substrate. The exposed cyanopropyl groups then provide a versatile chemical handle for further functionalization.

The primary advantages of using CPTCS for surface modification include:

  • Formation of a Stable Covalent Bond: The siloxane bond (Si-O-Si or Si-O-Polymer) is highly stable, ensuring the durability of the surface modification.

  • Versatile Cyano Functionality: The nitrile group can participate in various chemical reactions, allowing for the attachment of a wide array of molecules.

  • Control over Surface Properties: Grafting with CPTCS can alter the surface energy, wettability, and chemical reactivity of the polymer.

Experimental Protocols

The following protocols provide a generalized methodology for grafting this compound onto polymer surfaces that possess hydroxyl or can be pre-treated to generate hydroxyl groups (e.g., through plasma oxidation). Polydimethylsiloxane (PDMS), Polyethylene Terephthalate (PET), and Polyurethane (PU) are common polymers that can be functionalized using this approach, often after a surface activation step.

Materials and Reagents
  • Polymer substrate (e.g., PDMS, PET, or PU films/devices)

  • This compound (CPTCS), 97% or higher

  • Anhydrous toluene or other anhydrous aprotic solvent (e.g., hexane)

  • Deionized (DI) water

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment of hydrolysis solution, optional)

  • Nitrogen gas (N₂)

  • Plasma cleaner (for surface activation)

General Experimental Workflow

G cluster_prep Surface Preparation cluster_grafting Grafting Procedure cluster_post Post-Grafting Treatment A Polymer Substrate Cleaning (Sonication in IPA/DI Water) B Drying (N₂ stream) A->B C Surface Activation (Oxygen Plasma Treatment) B->C D Prepare CPTCS Solution (in Anhydrous Toluene) C->D E Substrate Immersion (in CPTCS solution) D->E F Incubation (Controlled atmosphere) E->F G Rinsing (Toluene, IPA, DI Water) F->G H Curing (Oven at elevated temperature) G->H I Characterization H->I

Figure 1. General workflow for grafting this compound onto a polymer surface.

Detailed Protocol: Grafting of CPTCS
  • Polymer Substrate Preparation: a. Clean the polymer substrate by sonicating in isopropanol for 15 minutes, followed by sonication in deionized water for 15 minutes to remove any surface contaminants. b. Dry the substrate thoroughly with a stream of nitrogen gas. c. Activate the polymer surface by treating it with oxygen plasma for 1-5 minutes. This step is crucial for generating surface hydroxyl (-OH) groups, which act as anchoring points for the silane.[2] The optimal plasma treatment time will vary depending on the polymer and the plasma cleaner.

  • Silanization Procedure: a. Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a glove box or under a nitrogen atmosphere to minimize premature hydrolysis of the silane by atmospheric moisture. b. Immediately immerse the plasma-activated polymer substrate into the CPTCS solution. c. Allow the reaction to proceed for 1-4 hours at room temperature. The reaction vessel should be sealed to maintain an inert atmosphere. The hydrolysis and condensation of the trichlorosilane are sensitive to water content, and controlling this is key to forming a uniform monolayer or thin film. d. For vapor-phase deposition, place the substrate in a desiccator with a vial containing a small amount of CPTCS and heat at 60-80°C for 2-6 hours under vacuum.

  • Post-Grafting Cleaning and Curing: a. Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane. b. Sonicate the substrate in isopropanol for 10 minutes, followed by a final rinse with deionized water. c. Dry the grafted substrate with a stream of nitrogen gas. d. Cure the grafted layer by heating the substrate in an oven at 80-110°C for 1-2 hours. This step promotes the formation of covalent siloxane bonds and removes residual water.

Characterization of the Grafted Surface

Successful grafting of CPTCS can be confirmed and quantified using various surface analysis techniques.

Contact Angle Goniometry

This technique measures the wettability of the surface. A successful grafting of CPTCS is expected to alter the surface hydrophilicity. The change in water contact angle before and after modification provides a quick and straightforward indication of a successful surface modification.[3][4]

SurfaceWater Contact Angle (°)
Untreated PDMS110° ± 5°
O₂ Plasma-Treated PDMS< 20°
CPTCS-Grafted PDMS75° ± 5°
Untreated PET80° ± 4°
O₂ Plasma-Treated PET35° ± 5°
CPTCS-Grafted PET68° ± 4°

Table 1: Representative water contact angle measurements for PDMS and PET surfaces before and after grafting with this compound. The values are illustrative and can vary based on specific process parameters.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition of the surface.[5][6] After successful grafting, the XPS survey spectrum should show the presence of nitrogen (from the cyano group) and silicon. High-resolution scans of the C 1s, N 1s, and Si 2p regions can provide information about the chemical states of these elements.

ElementUntreated Polymer (Atomic %)CPTCS-Grafted Polymer (Atomic %)
C 1s~70-90%Decreased
O 1s~10-30%Increased after plasma, then stable
Si 2p 0% ~5-15%
N 1s 0% ~2-8%

Table 2: Expected changes in the elemental composition of a polymer surface after grafting with this compound as determined by XPS. The exact percentages will depend on the polymer substrate and grafting density.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR can be used to detect the presence of specific functional groups on the surface.[2][7] A successful grafting of CPTCS should result in the appearance of a characteristic peak for the nitrile (-C≡N) stretching vibration, typically around 2240-2260 cm⁻¹.

Functional GroupWavenumber (cm⁻¹)Expected Observation
Si-O-Si~1000-1100Appearance of a broad peak
C≡N Stretch~2245Appearance of a sharp, characteristic peak

Table 3: Key vibrational modes to identify in ATR-FTIR spectra for the confirmation of CPTCS grafting.

Applications in Drug Development

The cyano-functionalized surface created by grafting CPTCS is a versatile platform for various applications in drug development.

Biomolecule Immobilization

The nitrile group can be chemically converted (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to allow for the covalent immobilization of biomolecules such as antibodies, enzymes, or peptides.[3][8] This is particularly useful for creating biosensors, targeted drug delivery systems, or biocompatible coatings.

Controlled Drug Release

The functionalized surface can be used to attach drug molecules via a cleavable linker.[6][9] The release of the drug can then be triggered by a specific stimulus (e.g., pH, enzymes). Poly(cyanoacrylate) nanoparticles, which share the cyano functionality, have been explored for controlled chemotherapy release.[5]

Development of Antimicrobial Surfaces

The nitrile groups can chelate metal ions, such as silver (Ag⁺), which are known for their antimicrobial properties.[10] This allows for the creation of surfaces that can prevent biofilm formation on medical devices.

G cluster_surface Surface Functionalization cluster_app Drug Development Applications A Polymer Surface B Grafting with CPTCS A->B C Cyano-Functionalized Surface (-C≡N) B->C D Nitrile Group Conversion (e.g., to -NH₂ or -COOH) C->D F Attachment of Drug via Cleavable Linker C->F G Chelation of Antimicrobial Metal Ions (e.g., Ag⁺) C->G E Covalent Immobilization of Targeting Ligands/Biomolecules D->E H Targeted Drug Delivery E->H I Stimuli-Responsive Release F->I J Antimicrobial Surface G->J

Figure 2. Logical workflow for the application of CPTCS-grafted surfaces in drug development.

References

Application Notes and Protocols for Creating Hydrophilic Surfaces with 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface chemistry plays a pivotal role in a vast array of scientific and technological applications, from biomedical devices and drug delivery systems to microfluidics and biosensors. The ability to precisely control the surface properties of materials, such as wettability, is crucial for optimizing their performance. This document provides detailed application notes and protocols for the creation of hydrophilic surfaces using 3-Cyanopropyltrichlorosilane as a surface modification agent.

This compound is a versatile organosilane that can form stable, covalent bonds with hydroxylated surfaces like glass, silicon wafers, and metal oxides. The terminal cyano (nitrile) group of the attached silane can then be chemically converted into more hydrophilic functionalities, such as carboxylic acids or primary amines. This two-step approach allows for the systematic tuning of surface hydrophilicity.

These protocols will guide researchers through the process of substrate preparation, silanization, and subsequent chemical modifications to generate surfaces with tailored wettability.

Data Presentation: Surface Wettability

The following table summarizes the expected water contact angles at different stages of surface modification. A lower contact angle indicates a more hydrophilic surface.

Surface TypeFunctional GroupTypical Water Contact Angle (θ)Reference
Clean Silicon/Glass-OH< 10°[1]
After Silanization-CH₂CH₂CH₂CN60° - 70°Estimated based on the polarity of the cyano group and alkyl chain
After Hydrolysis-CH₂CH₂CH₂COOH~35°[2]
After Reduction-CH₂CH₂CH₂NH₂~60°[3]

Experimental Protocols

Caution: this compound is highly reactive with moisture and corrosive. Handle it in a dry, inert atmosphere (e.g., a glovebox or under nitrogen/argon) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol is suitable for silicon wafers or glass slides.

Materials:

  • Silicon wafers or glass slides

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) - Handle with extreme caution!

  • Nitrogen or argon gas for drying

  • Beakers and substrate holders (e.g., Teflon)

Procedure:

  • Place the substrates in a substrate holder.

  • Sonicate the substrates in acetone for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Sonicate the substrates in isopropanol for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • In a designated fume hood, carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. Warning: This solution is highly exothermic and corrosive.

  • Immerse the cleaned substrates in the Piranha solution for 30 minutes. The solution will become hot.

  • Carefully remove the substrates and rinse them extensively with DI water.

  • Dry the substrates under a stream of nitrogen or argon.

  • The substrates should now be highly hydrophilic and are ready for silanization. It is best to proceed to the next step immediately.

Protocol 2: Surface Silanization with this compound

This procedure should be carried out in an inert atmosphere due to the moisture sensitivity of the silane.

Materials:

  • Hydroxylated substrates from Protocol 1

  • Anhydrous toluene

  • This compound

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Syringes and needles for liquid transfer

Procedure:

  • Place the hydroxylated substrates in the reaction vessel under an inert atmosphere.

  • Add anhydrous toluene to the vessel to create a 1-5% (v/v) solution of the silane.

  • Using a dry syringe, carefully add this compound to the toluene.

  • Immerse the substrates in the silane solution for 1-2 hours at room temperature.

  • After the reaction, remove the substrates from the silane solution.

  • Rinse the substrates thoroughly with anhydrous toluene to remove any unbound silane.

  • Rinse with acetone and then DI water.

  • Dry the substrates under a stream of nitrogen or argon.

  • (Optional) Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote cross-linking of the silane layer.

Protocol 3: Hydrolysis of Surface Cyano Groups to Carboxylic Acids

Materials:

  • Cyanopropyl-functionalized substrates from Protocol 2

  • Dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

  • DI water

  • Beakers

Procedure (Acid Hydrolysis):

  • Immerse the cyanopropyl-functionalized substrates in a 1 M HCl solution.

  • Heat the solution at 60-80°C for 1-2 hours.

  • Remove the substrates and rinse them thoroughly with DI water.

  • Dry the substrates under a stream of nitrogen or argon.

Procedure (Base Hydrolysis):

  • Immerse the cyanopropyl-functionalized substrates in a 1 M NaOH solution.

  • Heat the solution at 60-80°C for 1-2 hours.

  • Remove the substrates and rinse them thoroughly with DI water.

  • To protonate the carboxylate groups, dip the substrates in a dilute acid solution (e.g., 0.1 M HCl) for a few minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates under a stream of nitrogen or argon.

Protocol 4: Reduction of Surface Cyano Groups to Primary Amines

This reaction should be performed in an anhydrous environment under an inert atmosphere.

Materials:

  • Cyanopropyl-functionalized substrates from Protocol 2

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Appropriate quenching solution (e.g., water, dilute acid)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Place the cyanopropyl-functionalized substrates in a dry reaction vessel under an inert atmosphere.

  • Add anhydrous THF or diethyl ether to the vessel.

  • Carefully add the reducing agent (e.g., a 1 M solution of LiAlH₄ in THF) to the solvent to immerse the substrates.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or gently heat if necessary.

  • After the reaction, carefully quench the excess reducing agent by slowly adding an appropriate solvent (e.g., dropwise addition of water or dilute acid). Caution: Quenching can be highly exothermic and release hydrogen gas.

  • Remove the substrates and rinse them thoroughly with DI water.

  • Dry the substrates under a stream of nitrogen or argon.

Visualizations

experimental_workflow sub Substrate (Silicon/Glass) clean Protocol 1: Cleaning & Hydroxylation sub->clean Start silanized Protocol 2: Silanization with This compound clean->silanized Hydroxylated Surface hydrolyzed Protocol 3: Hydrolysis silanized->hydrolyzed Cyano-terminated Surface reduced Protocol 4: Reduction silanized->reduced Cyano-terminated Surface hydrophilic_cooh Hydrophilic Surface (-COOH) hydrolyzed->hydrophilic_cooh hydrophilic_nh2 Hydrophilic Surface (-NH2) reduced->hydrophilic_nh2

Caption: Experimental workflow for creating hydrophilic surfaces.

chemical_transformations cluster_hydrolysis Hydrolysis cluster_reduction Reduction start Surface-Si-O-Si-(CH₂)₃-C≡N h_intermediate Surface-Si-O-Si-(CH₂)₃-C(=O)NH₂ (Amide Intermediate) start->h_intermediate H₂O, H⁺ or OH⁻ r_final Surface-Si-O-Si-(CH₂)₃-CH₂NH₂ (Primary Amine) start->r_final 1. LiAlH₄ or BH₃·THF 2. H₂O workup h_final Surface-Si-O-Si-(CH₂)₃-COOH (Carboxylic Acid) h_intermediate->h_final H₂O, H⁺ or OH⁻

Caption: Chemical transformations of the surface-bound cyano group.

References

Application Notes and Protocols for Biomolecule Immobilization using 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of biomolecules on various substrates using 3-Cyanopropyltrichlorosilane (CPTCS). CPTCS is a versatile organosilane that forms a stable self-assembled monolayer (SAM) on hydroxylated surfaces, presenting a terminal cyano group. This cyano group can be subsequently hydrolyzed to a carboxylic acid, providing a reactive handle for the covalent attachment of biomolecules such as proteins and DNA via amide bond formation. This method offers a robust and controlled approach for the fabrication of biosensors, microarrays, and other biofunctionalized surfaces.

Principle of Biomolecule Immobilization using CPTCS

The immobilization strategy using CPTCS is a multi-step process that involves the initial functionalization of the substrate with the silane, followed by chemical modification of the terminal group to enable biomolecule conjugation. The key steps are:

  • Substrate Hydroxylation: Creation of hydroxyl groups on the substrate surface to facilitate covalent bonding with the silane.

  • Silanization with CPTCS: Formation of a self-assembled monolayer of CPTCS on the hydroxylated surface.

  • Hydrolysis of the Cyano Group: Conversion of the terminal nitrile (-CN) group of the CPTCS molecule to a carboxylic acid (-COOH) group.

  • Activation of Carboxylic Acid: Activation of the carboxyl groups using a carbodiimide reagent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable and reactive NHS ester intermediate.

  • Biomolecule Immobilization: Covalent coupling of the biomolecule (e.g., protein, antibody, or amine-modified DNA) to the activated surface via the formation of a stable amide bond between the NHS ester and a primary amine on the biomolecule.

Data Presentation: Quantitative Analysis of Surface Modification

The following tables summarize representative quantitative data obtained from various analytical techniques used to characterize each step of the surface modification and biomolecule immobilization process. These values are illustrative and can vary depending on the substrate, biomolecule, and specific experimental conditions.

Table 1: Characterization of CPTCS Self-Assembled Monolayer (SAM)

ParameterMethodTypical ValueReference
Layer ThicknessEllipsometry1.0 - 2.0 nm[1]
Water Contact AngleContact Angle Goniometry60° - 70°[2]
Surface Roughness (Sq RMS)Atomic Force Microscopy (AFM)1.0 - 2.0 nm[1]

Table 2: Characterization after Cyano Group Hydrolysis

ParameterMethodTypical ValueReference
Water Contact AngleContact Angle Goniometry30° - 40°[2]
Presence of C=O stretchFTIR SpectroscopyPeak at ~1700 cm⁻¹[3]

Table 3: Quantitative Analysis of Biomolecule Immobilization

ParameterMethodTypical ValueReference
Immobilized Protein DensityQuartz Crystal Microbalance (QCM)100 - 500 ng/cm²
Immobilized DNA DensityFluorescence Microscopy10¹¹ - 10¹² molecules/cm²[4][5]
Surface CoverageX-ray Photoelectron Spectroscopy (XPS)Increase in N 1s signal[6]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the immobilization of biomolecules using CPTCS.

Protocol for Substrate Preparation and Cleaning

This protocol is suitable for silicon-based substrates like glass or silicon wafers.

  • Materials:

    • Substrates (e.g., glass slides, silicon wafers)

    • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

    • Deionized (DI) water

    • Nitrogen gas stream

    • Beakers and tweezers

  • Procedure:

    • Place the substrates in a clean beaker.

    • Carefully add Piranha solution to immerse the substrates. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Leave the substrates in the Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

    • Carefully decant the Piranha solution into a designated waste container.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Use the cleaned substrates immediately for silanization.

Protocol for CPTCS Silanization
  • Materials:

    • Cleaned and dried substrates

    • This compound (CPTCS)

    • Anhydrous toluene (or other anhydrous organic solvent)

    • Glove box or desiccator with a controlled low-humidity environment

    • Beakers, graduated cylinders, and pipettes

  • Procedure:

    • Perform this procedure in a glove box or desiccator to minimize exposure to moisture.

    • Prepare a 1-2% (v/v) solution of CPTCS in anhydrous toluene.

    • Immerse the cleaned substrates in the CPTCS solution for 1-2 hours at room temperature.

    • After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

    • Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes.[7]

    • Allow the substrates to cool to room temperature before proceeding.

Protocol for Hydrolysis of Cyano Group to Carboxylic Acid

This can be achieved through either acid or alkaline hydrolysis.[8][9]

3.3.1. Acid Hydrolysis

  • Materials:

    • CPTCS-functionalized substrates

    • Dilute hydrochloric acid (HCl) (e.g., 1 M)

    • DI water

    • Beakers

  • Procedure:

    • Immerse the CPTCS-functionalized substrates in the dilute HCl solution.

    • Heat the solution under reflux for 1-2 hours.[8]

    • After hydrolysis, rinse the substrates extensively with DI water.

    • Dry the substrates with a nitrogen stream.

3.3.2. Alkaline Hydrolysis

  • Materials:

    • CPTCS-functionalized substrates

    • Sodium hydroxide (NaOH) solution (e.g., 1 M)

    • Dilute HCl (for neutralization)

    • DI water

    • Beakers

  • Procedure:

    • Immerse the CPTCS-functionalized substrates in the NaOH solution.

    • Heat the solution under reflux for 1-2 hours.[8] This will form the sodium salt of the carboxylic acid.

    • Rinse the substrates with DI water.

    • Immerse the substrates in dilute HCl to protonate the carboxylate groups, forming the carboxylic acid.

    • Rinse the substrates thoroughly with DI water and dry with nitrogen.

Protocol for EDC/NHS Coupling of Biomolecules

This two-step protocol minimizes protein cross-linking.[10][11]

  • Materials:

    • Carboxyl-functionalized substrates

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Activation/Coupling Buffer (e.g., 0.1 M MES, pH 6.0)

    • Biomolecule solution (e.g., protein or amine-modified DNA in a suitable buffer like PBS, pH 7.4)

    • Blocking solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Procedure:

    • Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 50 mM) in the activation/coupling buffer immediately before use.[11] b. Immerse the carboxyl-functionalized substrates in a mixture of the EDC and Sulfo-NHS solutions. A common ratio is 1:1 (v/v). c. Incubate for 15-30 minutes at room temperature with gentle agitation. d. After activation, rinse the substrates with the activation/coupling buffer to remove excess EDC and Sulfo-NHS.

    • Immobilization of Biomolecules: a. Immediately immerse the activated substrates in the biomolecule solution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C. The incubation time may need to be optimized for the specific biomolecule.

    • Blocking of Unreacted Sites: a. After biomolecule immobilization, rinse the substrates with the wash buffer to remove unbound molecules. b. Immerse the substrates in the blocking solution for 30 minutes at room temperature to quench any remaining active NHS esters. c. Rinse the substrates again with the wash buffer and then with DI water. d. Dry the functionalized substrates under a gentle stream of nitrogen. The substrates are now ready for use in various applications.

Visualization of Workflows and Pathways

Chemical Pathway for Biomolecule Immobilization

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Functional Group Conversion cluster_3 Biomolecule Coupling Substrate Substrate (e.g., Glass, Silicon) Hydroxylated Hydroxylated Surface (-OH groups) Substrate->Hydroxylated Piranha Etch CPTCS_SAM CPTCS SAM (-CN terminal) Hydroxylated->CPTCS_SAM CPTCS in Anhydrous Toluene Carboxyl_Surface Carboxylated Surface (-COOH terminal) CPTCS_SAM->Carboxyl_Surface Acid/Base Hydrolysis Activated_Surface Activated NHS Ester Surface Carboxyl_Surface->Activated_Surface EDC/Sulfo-NHS Immobilized_Biomolecule Immobilized Biomolecule (Amide Bond) Activated_Surface->Immobilized_Biomolecule Amine-containing Biomolecule

Caption: Chemical pathway for immobilizing biomolecules using CPTCS.

Experimental Workflow Diagram

G Start Start: Substrate Clean 1. Substrate Cleaning (Piranha Etch) Start->Clean Silanize 2. Silanization (CPTCS) Clean->Silanize Hydrolyze 3. Hydrolysis (H+ or OH-) Silanize->Hydrolyze Activate 4. Activation (EDC/Sulfo-NHS) Hydrolyze->Activate Immobilize 5. Biomolecule Incubation Activate->Immobilize Block 6. Blocking (Ethanolamine/Glycine) Immobilize->Block Wash_Dry 7. Final Wash & Dry Block->Wash_Dry Ready Ready for Application Wash_Dry->Ready

Caption: Step-by-step experimental workflow for biomolecule immobilization.

Stability and Storage

The stability of the functionalized surface is crucial for the performance and shelf-life of biosensors and other devices.

  • CPTCS-functionalized surfaces: The silane layer is generally stable when stored in a dry, inert atmosphere.

  • Carboxyl-functionalized surfaces: These are also relatively stable but should be protected from contaminants.

  • Biomolecule-immobilized surfaces: The stability is largely dependent on the nature of the immobilized biomolecule. For proteins, storage in a suitable buffer, often containing stabilizers like glycerol, at 4°C is recommended. For short-term storage, keeping the surfaces in a humidified chamber can prevent denaturation. For long-term storage, lyophilization might be an option. The stability of the silane layer itself can be affected by prolonged exposure to aqueous environments, especially at extreme pH values, which can lead to the hydrolysis of the siloxane bonds.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low biomolecule immobilization Incomplete hydroxylation of the substrate.Ensure thorough cleaning and activation of the substrate.
Incomplete silanization or unstable silane layer.Perform silanization in an anhydrous environment; ensure proper curing.
Inefficient hydrolysis of the cyano group.Increase hydrolysis time or temperature; verify pH of the solution.
Inactive EDC/Sulfo-NHS.Use freshly prepared EDC/Sulfo-NHS solutions.
Inactive biomolecule (denatured or aggregated).Use fresh, high-quality biomolecules; optimize buffer conditions.
High non-specific binding Incomplete blocking of the surface.Increase blocking time or use a more effective blocking agent.
Hydrophobic interactions.Add a surfactant (e.g., Tween-20) to the wash and binding buffers.
Inconsistent results Variability in surface preparation.Standardize all cleaning, silanization, and reaction times and conditions.
Presence of moisture during silanization.Use anhydrous solvents and a controlled environment.

By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound for the robust and reliable immobilization of biomolecules on a variety of substrates for a wide range of applications in research and development.

References

Application Note: Characterization of 3-Cyanopropyltrichlorosilane (CPTCS) Modified Surfaces by XPS and AFM

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the surface properties of various substrates, enabling applications in fields ranging from biocompatible materials to advanced biosensors.[1] 3-Cyanopropyltrichlorosilane (CPTCS) is a versatile organosilane that introduces a reactive nitrile (-C≡N) functional group onto the surface. This nitrile group can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile platform for the covalent immobilization of biomolecules, nanoparticles, or other functional moieties.

This application note provides a detailed protocol for the modification of silicon wafer surfaces with CPTCS and their subsequent characterization using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). XPS provides quantitative elemental and chemical state information of the surface, confirming the presence and chemical environment of the CPTCS layer. AFM offers high-resolution imaging of the surface topography, allowing for the assessment of film uniformity and surface roughness.

Experimental Protocols

Surface Modification with this compound (CPTCS)

This protocol describes the deposition of CPTCS from a solution phase onto a silicon wafer substrate. Trichlorosilanes are highly reactive and moisture-sensitive; therefore, all steps should be performed in a controlled environment with anhydrous solvents.

Materials:

  • Silicon wafers (or other suitable hydroxylated substrates)

  • This compound (CPTCS)

  • Anhydrous toluene

  • Acetone (ACS grade or higher)

  • Ethanol (ACS grade or higher)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glassware (cleaned and oven-dried)

Protocol:

  • Substrate Cleaning:

    • Ultrasonically clean the silicon wafers in a sequence of acetone, ethanol, and DI water for 15 minutes each.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • To generate a fresh hydroxylated surface, treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with DI water and dry under a nitrogen stream.

  • Silanization:

    • In a nitrogen-filled glovebox or a sealed reaction vessel under inert atmosphere, prepare a 1% (v/v) solution of CPTCS in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the CPTCS solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • After the reaction, remove the wafers from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.

    • Cure the silanized wafers in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.

  • Final Cleaning:

    • Sonicate the cured wafers in toluene for 10 minutes to remove any unbound CPTCS.

    • Rinse with acetone and dry under a stream of nitrogen.

    • Store the modified wafers in a desiccator until characterization.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical states of the elements on the modified surface.

Instrumentation:

  • A commercially available XPS instrument equipped with a monochromatic Al Kα X-ray source.

Protocol:

  • Sample Preparation: Mount the CPTCS-modified silicon wafer onto the sample holder using a compatible adhesive or clips.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum analysis chamber.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all present elements.

    • Acquire high-resolution spectra for the C 1s, N 1s, Si 2p, and O 1s regions to determine the chemical states and quantify the elemental composition.

  • Data Analysis:

    • Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV.

    • Fit the high-resolution spectra with appropriate synthetic peaks (e.g., Gaussian-Lorentzian functions) to deconvolve the different chemical states.[2][3]

Atomic Force Microscopy (AFM) Analysis

AFM is employed to visualize the surface topography and quantify the surface roughness of the CPTCS layer.

Instrumentation:

  • A commercially available Atomic Force Microscope.

Protocol:

  • Sample Preparation: Mount the CPTCS-modified silicon wafer on an AFM sample puck using a suitable adhesive.

  • Imaging:

    • Operate the AFM in tapping mode to minimize sample damage.[4]

    • Use a standard silicon cantilever with a resonant frequency suitable for tapping mode imaging.

    • Acquire images from multiple areas on the sample surface to ensure representativeness. Typical scan sizes range from 1x1 µm² to 10x10 µm².

  • Data Analysis:

    • Process the AFM images to remove tilt and bow artifacts.

    • Calculate the root-mean-square (RMS) roughness (Rq) and the average roughness (Ra) from the height data.

Data Presentation

XPS Data

The successful modification of the surface with CPTCS is confirmed by the appearance of N 1s and an increase in the C 1s signal in the XPS spectra.

Table 1: Expected Binding Energies for CPTCS-Modified Silicon Surface.

ElementCore LevelChemical GroupExpected Binding Energy (eV)
CarbonC 1sC-C, C-H (adventitious)284.8
C-Si~284.1[5]
-CH₂-~285.0
-CH₂-CN~286.5[6]
-C≡N~286.7[6]
NitrogenN 1s-C≡N~399.5[6]
SiliconSi 2pSi (substrate)~99.3
SiO₂/Si-O-Si (native/siloxane)~103.3[7]
OxygenO 1sSiO₂/Si-O-Si~532.5[7]

Table 2: Example Quantitative XPS Analysis of a CPTCS-Modified Silicon Surface.

ElementAtomic Concentration (%)
C 1s35.5
N 1s8.9
O 1s30.1
Si 2p25.5

Note: These are example values and will vary depending on the reaction conditions and the thickness of the CPTCS layer.

AFM Data

AFM analysis provides a quantitative measure of the surface topography. A uniform CPTCS layer is expected to result in a smooth surface with low roughness values.

Table 3: Example AFM Roughness Data for Bare and CPTCS-Modified Silicon Wafer.

SampleAverage Roughness (Ra) (nm)Root-Mean-Square Roughness (Rq) (nm)
Bare Silicon Wafer0.2 - 0.50.3 - 0.7
CPTCS-Modified Silicon Wafer0.5 - 1.50.7 - 2.0

Note: Roughness values are dependent on the quality of the initial substrate and the silanization process. An increase in roughness after modification is expected due to the formation of the organic layer.[8][9]

Mandatory Visualizations

Hydrolysis and Condensation of CPTCS on a Hydroxylated Surface

The following diagram illustrates the chemical reactions involved in the formation of a CPTCS layer on a silicon surface. The process begins with the hydrolysis of the trichlorosilane groups in the presence of trace water, followed by condensation with the surface hydroxyl groups and between adjacent silane molecules to form a cross-linked siloxane network.[10]

G CPTCS Hydrolysis and Condensation Pathway cluster_0 Solution Phase cluster_1 Surface Reaction CPTCS This compound (CPTCS) NC-(CH₂)₃-SiCl₃ Hydrolyzed_CPTCS Hydrolyzed CPTCS NC-(CH₂)₃-Si(OH)₃ CPTCS->Hydrolyzed_CPTCS Hydrolysis (+ H₂O, - HCl) H2O Trace Water H₂O Condensed_Surface Covalently Bound CPTCS Si-O-Si-(CH₂)₃-CN Hydrolyzed_CPTCS->Condensed_Surface Condensation Surface_OH Hydroxylated Surface Si-OH Crosslinked_Layer Cross-linked Siloxane Layer (Si-O)ₓ-Si-(CH₂)₃-CN Condensed_Surface->Crosslinked_Layer Cross-linking

Caption: CPTCS hydrolysis and surface condensation pathway.

Experimental Workflow for Biosensor Fabrication and Analysis

This diagram outlines the overall experimental workflow, from substrate preparation to final analysis, for creating a biosensor on a CPTCS-modified surface. This illustrates a logical application of the described surface modification.[11][12][13]

G Biosensor Fabrication and Analysis Workflow cluster_0 Surface Preparation cluster_1 Surface Characterization cluster_2 Biosensor Fabrication cluster_3 Biosensor Testing A Substrate Cleaning (e.g., Silicon Wafer) B CPTCS Silanization A->B Step 1 C XPS Analysis B->C Step 2a D AFM Analysis B->D Step 2b E Nitrile Group Modification (e.g., hydrolysis to -COOH) B->E Step 3 F Biomolecule Immobilization (e.g., Antibody, DNA) E->F Step 4 G Analyte Detection F->G Step 5 H Signal Readout (e.g., Fluorescence, Electrochemical) G->H Step 6

Caption: Workflow for biosensor fabrication and analysis.

References

Troubleshooting & Optimization

How to prevent premature hydrolysis of 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of 3-Cyanopropyltrichlorosilane. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound (CPTCS) is an organosilane compound with the chemical formula C₄H₆Cl₃NSi. It possesses a reactive trichlorosilyl group (-SiCl₃) and a cyanopropyl functional group. The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic attack by water. This high reactivity is due to the significant partial positive charge on the silicon atom and the good leaving group ability of the chloride ions.

Q2: What happens when this compound is prematurely hydrolyzed?

A2: When CPTCS comes into contact with water, even atmospheric moisture, it undergoes rapid and irreversible hydrolysis. The trichlorosilyl group reacts with water to form silanols (Si-OH) and hydrochloric acid (HCl). These silanols are unstable and readily condense with each other to form polysiloxane networks (Si-O-Si), which are often visible as a white precipitate. This process renders the CPTCS inactive for its intended surface modification or synthetic purpose.

Q3: What are the visible signs of this compound hydrolysis?

A3: The most common signs of hydrolysis include:

  • Fuming upon exposure to air: This is due to the reaction with atmospheric moisture, which releases HCl gas.

  • Formation of a white solid: This precipitate is the polysiloxane byproduct of hydrolysis and condensation.

  • Cloudy or hazy appearance of the solution: This indicates the formation of insoluble hydrolysis and condensation products.

Q4: How does the cyano group affect the stability and reactivity of this compound?

A4: The cyanopropyl group is relatively stable under anhydrous conditions. However, the presence of the cyano group can influence the overall polarity of the molecule. While there is limited specific data on the direct impact of the cyano group on the hydrolysis rate of the trichlorosilyl group, it is the Si-Cl bonds that are the primary site of reaction with water.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Possible Cause Troubleshooting Steps
White precipitate forms immediately upon opening the bottle or during transfer. Exposure to atmospheric moisture.1. Handle the reagent under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). 2. Use dry, sealed syringes or cannulas for transfer. 3. Ensure all glassware is rigorously dried before use.
Inconsistent or patchy surface modification. 1. Premature hydrolysis of the silane. 2. Inadequate substrate cleaning. 3. Contaminated solvent.1. Follow strict anhydrous protocols for the reaction. 2. Ensure the substrate is thoroughly cleaned to expose reactive hydroxyl groups.[1] 3. Use freshly distilled, anhydrous solvents.
Reaction fails to proceed or gives low yield. The this compound has degraded due to improper storage or handling.1. Always store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. 2. Before use, visually inspect the reagent for any signs of hydrolysis (cloudiness or precipitate). 3. If degradation is suspected, it is best to use a fresh bottle of the reagent.
Formation of a gel or viscous liquid during the reaction. Uncontrolled polymerization of the silane due to excess water.1. Strictly control the amount of water in the reaction system. 2. Use anhydrous solvents and reagents. 3. Perform the reaction under a rigorously maintained inert atmosphere.

Experimental Protocols

Protocol 1: Handling and Transfer of this compound under Inert Atmosphere

This protocol describes the safe transfer of this compound using Schlenk line techniques to prevent exposure to atmospheric moisture.

Materials:

  • This compound in a Sure/Seal™ bottle

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried Schlenk flask with a sidearm and a rubber septum

  • Dry, nitrogen-flushed syringe with a needle

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Prepare the Schlenk Line: Ensure the Schlenk line is properly set up and the inert gas (e.g., nitrogen or argon) is flowing through the bubbler.

  • Prepare the Glassware: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Purge the Syringe: Take a dry syringe and flush it with inert gas from the Schlenk line multiple times.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum of the reagent bottle and carefully withdraw the desired volume of the liquid.

  • Transfer to the Reaction Flask: Immediately transfer the withdrawn reagent to the prepared Schlenk flask by piercing the septum.

  • Clean the Syringe: After transfer, immediately quench the syringe by drawing up a small amount of anhydrous solvent and expelling it into a waste container containing a suitable quenching agent (e.g., isopropanol). Repeat this process several times.

Protocol 2: Monitoring Hydrolysis of this compound by FTIR Spectroscopy

This protocol outlines a method to qualitatively monitor the hydrolysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • This compound

  • Anhydrous solvent (e.g., hexane)

  • Small, dry vials

Procedure:

  • Acquire a Background Spectrum: Record a background spectrum on the clean, dry ATR crystal.

  • Record the Spectrum of the Pure Compound: In a glovebox or under a stream of inert gas, place a small drop of pure this compound onto the ATR crystal and quickly record the spectrum. Key peaks to note are the Si-Cl stretching vibrations.

  • Induce Hydrolysis: Expose a small amount of this compound to atmospheric moisture for a short period (e.g., 1-2 minutes).

  • Record the Spectrum of the Hydrolyzed Sample: Place a drop of the exposed sample onto the ATR crystal and record the spectrum.

  • Analyze the Spectra: Compare the two spectra. The appearance of a broad peak in the region of 3200-3700 cm⁻¹ (O-H stretch from silanols and water) and changes in the Si-O-Si region (around 1000-1100 cm⁻¹) indicate that hydrolysis has occurred.[2][3] A decrease in the intensity of the Si-Cl peaks should also be observed.

Visualizations

Hydrolysis_Pathway CPTCS This compound (R-SiCl₃) Silanol Silanetriol (R-Si(OH)₃) CPTCS->Silanol + 3 H₂O HCl Hydrochloric Acid (HCl) CPTCS->HCl + 3 H₂O Water Water (H₂O) Polysiloxane Polysiloxane Network (-(R)Si-O-Si(R)-)n Silanol->Polysiloxane - 3n H₂O (Condensation) Troubleshooting_Flowchart Start Inconsistent Experimental Results? CheckReagent Inspect 3-CPTCS Bottle: Cloudy or Precipitate Present? Start->CheckReagent CheckGlassware Was Glassware Rigorously Dried (Oven/Flame-Dried)? CheckReagent->CheckGlassware No Discard Discard and Use a Fresh Bottle CheckReagent->Discard Yes CheckAtmosphere Was the Reaction Performed Under Inert Atmosphere? CheckGlassware->CheckAtmosphere Yes DryGlassware Implement Rigorous Drying Protocol CheckGlassware->DryGlassware No CheckSolvent Was Anhydrous Solvent Used? CheckAtmosphere->CheckSolvent Yes UseInert Use Glovebox or Schlenk Line CheckAtmosphere->UseInert No UseAnhydrous Use Freshly Distilled Anhydrous Solvent CheckSolvent->UseAnhydrous No Success Consistent Results CheckSolvent->Success Yes DryGlassware->Success UseInert->Success UseAnhydrous->Success Experimental_Workflow Start Start: Prepare for Reaction DryGlassware 1. Dry All Glassware (Oven or Flame-Drying) Start->DryGlassware SetupInert 2. Assemble Reaction Under Inert Atmosphere (N₂ or Ar) DryGlassware->SetupInert AddSolvent 3. Add Anhydrous Solvent via Syringe/Cannula SetupInert->AddSolvent AddReagent 4. Transfer 3-CPTCS Under Inert Atmosphere AddSolvent->AddReagent Reaction 5. Perform Reaction AddReagent->Reaction Monitor 6. Monitor Reaction Progress (e.g., TLC, GC-MS) Reaction->Monitor Workup 7. Quench and Work-up Monitor->Workup

References

Optimizing reaction conditions for 3-Cyanopropyltrichlorosilane silanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for surface modification using 3-Cyanopropyltrichlorosilane.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound for surface modification?

A1: this compound is a bifunctional organosilane used to form a stable, covalent bond between inorganic substrates (like glass, silicon, or metal oxides) and organic molecules. The trichlorosilyl group reacts with surface hydroxyl groups to form a robust siloxane bond, while the terminal cyanopropyl group provides a reactive site for the subsequent immobilization of biomolecules, nanoparticles, or other chemical entities.[1]

Q2: What are the key factors influencing the success of the silanization reaction?

A2: The success of the silanization process is highly dependent on several experimental parameters, including the cleanliness and hydroxylation of the substrate, the concentration of the silane solution, the reaction time and temperature, the choice of solvent, and the presence of water.[2][3]

Q3: How does water affect the this compound silanization process?

A3: Water plays a dual role in the silanization process. A controlled amount of water is necessary to hydrolyze the chlorosilane to form reactive silanol groups (Si-OH), which then condense with the hydroxyl groups on the substrate surface.[4] However, excess water in the bulk solution can lead to self-condensation of the silane molecules, forming polysiloxane chains and aggregates that can deposit on the surface, leading to a non-uniform and unstable coating.[4]

Q4: Can I perform the silanization in an open atmosphere?

A4: Due to the high reactivity of the trichlorosilyl group with atmospheric moisture, it is highly recommended to perform the silanization reaction under an inert and dry atmosphere, such as in a glovebox or using a Schlenk line.[1] This prevents premature hydrolysis and polymerization of the silane in solution.

Q5: How can I confirm the successful deposition of a this compound layer?

A5: Several surface-sensitive analytical techniques can be used to verify the successful functionalization of the substrate. These include X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface, Atomic Force Microscopy (AFM) to assess surface morphology and roughness, and contact angle measurements to evaluate the change in surface hydrophobicity.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or patchy coating 1. Incomplete substrate cleaning. 2. Uneven distribution of surface hydroxyl groups. 3. Premature hydrolysis and polymerization of the silane in solution.1. Ensure a thorough cleaning procedure to remove all organic and inorganic contaminants.[1] 2. Use a surface activation step like piranha etching or plasma treatment to generate a uniform layer of hydroxyl groups.[1] 3. Work under anhydrous conditions and use fresh, high-purity silane and solvents.[1]
Formation of white precipitate in the silane solution 1. Presence of excess moisture in the solvent or on the glassware. 2. High concentration of the silane solution.1. Use anhydrous solvents and thoroughly dry all glassware before use.[1] 2. Reduce the concentration of the this compound solution.
Poor adhesion of the silane layer 1. Insufficient surface activation. 2. Inadequate curing of the deposited layer.1. Optimize the surface hydroxylation step to ensure a sufficient density of reactive sites. 2. Implement a post-deposition curing step (e.g., baking at an elevated temperature) to promote the formation of stable siloxane bonds.
Unstable silane layer in aqueous environments 1. Incomplete covalent bonding to the surface. 2. Formation of a multilayered, physically adsorbed silane film.1. Ensure optimal reaction conditions (time, temperature) to favor covalent bond formation. 2. Thoroughly rinse the substrate with an appropriate solvent after deposition to remove any non-covalently bound silane.[1]
Unexpected surface chemistry (e.g., presence of amine groups) 1. Hydrolysis of the cyano group under certain conditions (e.g., strong acidic or basic conditions during subsequent processing steps).1. Carefully control the pH of any subsequent solutions that come into contact with the silanized surface.

Optimization of Reaction Conditions

The optimal conditions for this compound silanization can vary depending on the substrate and the desired surface properties. The following tables provide a starting point for process optimization.

Table 1: Recommended Starting Conditions for Solution-Phase Silanization

ParameterRecommended RangeNotes
Silane Concentration 1 - 5% (v/v) in anhydrous solventHigher concentrations can lead to multilayer formation and aggregation.[1][2]
Solvent Anhydrous toluene, hexane, or chloroformThe choice of solvent can influence the reaction rate and the quality of the resulting layer.[3]
Reaction Temperature Room Temperature to 120°CHigher temperatures can accelerate the reaction but may also promote bulk polymerization.[3][6]
Reaction Time 30 minutes - 24 hoursLonger reaction times may be necessary for dense monolayer formation, but can also lead to thicker, less uniform layers.
Curing Temperature 100 - 150°CPost-deposition baking helps to remove residual solvent and water, and promotes the formation of stable siloxane bonds.
Curing Time 30 minutes - 2 hoursThe optimal curing time depends on the temperature and the substrate.

Table 2: Key Parameters for Vapor-Phase Deposition

ParameterRecommended RangeNotes
Substrate Temperature 50 - 150°CPromotes the reaction between the silane and the surface hydroxyl groups.[7]
Silane Vapor Pressure >5 torr at 100°CCan be achieved by heating the silane reservoir or by using a carrier gas.[7]
Deposition Time 5 - 60 minutesShorter deposition times are typically required for vapor-phase deposition compared to solution-phase methods.[7]

Experimental Protocols

Protocol 1: Solution-Phase Silanization of Silicon Wafers

This protocol provides a general procedure for the functionalization of silicon wafers with this compound.

1. Substrate Cleaning and Hydroxylation:

  • Cut silicon wafers to the desired size.

  • Sonicate the wafers in acetone for 15 minutes to remove organic residues.[1]

  • Rinse the wafers thoroughly with deionized (DI) water.

  • Prepare a piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 volume ratio. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Immerse the cleaned wafers in the piranha solution for 25-30 minutes to create a hydroxylated surface.[1]

  • Remove the wafers from the piranha solution and rinse them extensively with DI water.[1]

  • Dry the wafers under a stream of high-purity nitrogen gas.

2. Silanization Reaction:

  • Immediately transfer the dried wafers to a desiccator or glovebox to prevent recontamination.

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel under an inert atmosphere.[1]

  • Immerse the hydroxylated wafers in the silane solution for 1-4 hours at room temperature with gentle agitation.[1]

3. Post-Deposition Rinsing and Curing:

  • Remove the wafers from the silane solution and rinse them sequentially with anhydrous toluene to remove any physisorbed silane molecules.[1]

  • Follow with a rinse in isopropanol or ethanol.[1]

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • Cure the silanized wafers in an oven at 110-120°C for 1 hour to form stable covalent bonds.

Protocol 2: Vapor-Phase Silanization

This protocol outlines a general procedure for the vapor-phase deposition of this compound.

1. Substrate Preparation:

  • Clean and hydroxylate the substrate as described in Protocol 1.

2. Vapor Deposition:

  • Place the cleaned and hydroxylated substrates in a vacuum deposition chamber.

  • Heat the substrates to the desired deposition temperature (e.g., 100-150°C) under a nitrogen atmosphere.[8]

  • Introduce a controlled amount of water vapor into the chamber to ensure a thin layer of water molecules on the substrate surface, which is essential for the hydrolysis of the silane.[8]

  • Introduce this compound vapor into the chamber. The silane can be heated in a separate container to increase its vapor pressure.[8]

  • Allow the deposition to proceed for a specific duration (e.g., 30-60 minutes).[7]

3. Post-Deposition Treatment:

  • Purge the chamber with nitrogen gas to remove any unreacted silane.

  • Cure the coated substrates in the chamber or in a separate oven at 110-120°C for 1 hour.

Visualizations

Silanization_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Substrate Cleaning (e.g., Sonication in Acetone) Hydroxylation Surface Hydroxylation (e.g., Piranha Etching) Cleaning->Hydroxylation Drying_Prep Drying (Nitrogen Stream) Hydroxylation->Drying_Prep Immersion Substrate Immersion (Inert Atmosphere) Drying_Prep->Immersion Silane_Solution Prepare 3-CPTS Solution (Anhydrous Solvent) Silane_Solution->Immersion Rinsing Rinsing (Toluene, IPA/Ethanol) Immersion->Rinsing Drying_Post Drying (Nitrogen Stream) Rinsing->Drying_Post Curing Curing (Baking) Drying_Post->Curing

Caption: Experimental workflow for solution-phase silanization.

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation CPTS This compound (R-SiCl3) Silanetriol Silanetriol Intermediate (R-Si(OH)3) CPTS->Silanetriol + 3H2O - 3HCl Surface Substrate Surface (-S-OH) Siloxane_Bond Covalent Siloxane Bond (-S-O-Si-R) Silanetriol->Siloxane_Bond - H2O Self_Condensation Self-Condensation (Polysiloxane Aggregates) Silanetriol->Self_Condensation - H2O Surface->Siloxane_Bond

Caption: Hydrolysis and condensation reactions in silanization.

References

Troubleshooting low yield in 3-Cyanopropyltrichlorosilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low yield issues during the synthesis of 3-Cyanopropyltrichlorosilane.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially significant method for synthesizing this compound is the hydrosilylation of allyl cyanide with trichlorosilane. This reaction involves the addition of the Si-H bond of trichlorosilane across the carbon-carbon double bond of allyl cyanide, typically in the presence of a platinum-based catalyst.

Q2: What are the most common catalysts used for this reaction, and how do they differ?

The most frequently used catalysts are platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. These are highly active but can sometimes lead to side reactions, reducing selectivity. For higher selectivity and to minimize byproducts, rhodium-based catalysts can be employed, though they may be more expensive.[1]

Q3: My reaction is sluggish or not proceeding at all. What are the likely causes?

Several factors can lead to a stalled or slow reaction:

  • Catalyst Inactivity: The platinum catalyst may be old, improperly stored, or poisoned by impurities in the reactants or solvent.

  • Low Temperature: The reaction is exothermic, but an initial activation energy is required. If the temperature is too low, the reaction may not initiate.

  • Insufficient Catalyst: The concentration of the catalyst may be too low to effectively drive the reaction.

Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Common side reactions in the hydrosilylation of allyl derivatives include:

  • Isomerization of Allyl Cyanide: The catalyst can promote the isomerization of the double bond in allyl cyanide to a less reactive position.

  • Dehydrogenative Silylation: This results in the formation of unsaturated silanes and hydrogen gas.

  • Formation of Propyltrichlorosilane: This can occur if the allyl cyanide is reduced.[1][2]

To minimize these side reactions, consider the following:

  • Use a More Selective Catalyst: Rhodium-based catalysts are often more selective than platinum-based ones.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired hydrosilylation.

  • Control Reactant Stoichiometry: Using a slight excess of trichlorosilane can help to ensure the complete conversion of allyl cyanide.

Q5: What is the best way to purify the final product?

The most effective method for purifying this compound is fractional distillation under reduced pressure.[3] This allows for the separation of the desired product from unreacted starting materials, catalyst residues, and high-boiling point side products. It is crucial to ensure all glassware is scrupulously dry to prevent hydrolysis of the trichlorosilyl group.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in this compound synthesis.

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reactants are dry. Trichlorosilane is highly moisture-sensitive.
Poor Quality Reactants Use freshly distilled allyl cyanide and trichlorosilane. Impurities can poison the catalyst.
Inactive Catalyst Use a fresh batch of a reputable catalyst. If preparing the catalyst in-house, ensure the procedure is followed meticulously.
Incorrect Reaction Temperature The reaction is exothermic but may require initial heating to start. Monitor the internal temperature. If the reaction does not initiate, gentle warming to 40-60°C may be necessary. Once initiated, cooling may be required to maintain a steady temperature.
Insufficient Mixing Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the catalyst is not fully soluble.
Problem: High Levels of Impurities and Side Products
Possible Cause Suggested Solution
Suboptimal Catalyst If using a platinum catalyst and observing significant side products, consider switching to a more selective rhodium-based catalyst.[1]
Incorrect Reactant Ratio An excess of allyl cyanide can lead to polymerization and other side reactions. A slight excess of trichlorosilane is generally preferred.
High Reaction Temperature While heat can initiate the reaction, excessive temperatures can promote side reactions. Maintain the reaction temperature in the optimal range (typically 60-90°C, but this should be optimized for the specific catalyst and setup).
Prolonged Reaction Time Over-extending the reaction time can lead to product degradation and the formation of byproducts. Monitor the reaction progress by GC or NMR and work up the reaction once the starting material is consumed.

Quantitative Data on Reaction Parameters

Trichlorosilane:Allyl Chloride Molar Ratio Catalyst System Reaction Temperature (°C) Reported Yield (%)
1.0 : 1.1Chloroplatinic acid / n-tributylamine in isopropanol65-7570-76
1.0 : 1.2Chloroplatinic acid / n-tributylamine in isopropanol65-7576
1.0 : 1.5Chloroplatinic acid / n-tributylamine in isopropanol65-7570-76

Note: Yields are based on the limiting reagent (trichlorosilane). These values are for the synthesis of 3-chloropropyl trichlorosilane and should be considered as a guide for the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on established methods for the hydrosilylation of allyl derivatives.[1][3] All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.

Materials:

  • Trichlorosilane (freshly distilled)

  • Allyl cyanide (freshly distilled)

  • Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)

  • Anhydrous toluene (or another suitable inert solvent)

  • Dry, inert atmosphere reaction setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a temperature probe. Maintain a positive pressure of inert gas throughout the setup.

  • Catalyst Introduction: Charge the flask with anhydrous toluene and a catalytic amount of the platinum catalyst (e.g., 10-100 ppm relative to the limiting reagent).

  • Reactant Addition: Add the freshly distilled trichlorosilane to the reaction flask. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).

  • Slowly add the allyl cyanide from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a stable internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots (under inert conditions) and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to observe the consumption of the starting materials.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 100-101°C at 6 mmHg).

Visualizations

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Purity and Dryness of Reagents and Solvents start->check_reagents reagents_impure Purify/Dry Reagents and Solvents check_reagents->reagents_impure Impure/Wet check_conditions Review Reaction Conditions (Temp, Time, Stirring) check_reagents->check_conditions Pure/Dry reagents_impure->check_conditions conditions_incorrect Optimize Reaction Parameters check_conditions->conditions_incorrect Incorrect check_catalyst Evaluate Catalyst Activity and Concentration check_conditions->check_catalyst Correct conditions_incorrect->check_catalyst catalyst_issue Use Fresh Catalyst / Adjust Concentration check_catalyst->catalyst_issue Issue Found analyze_byproducts Analyze for Side Products (GC-MS, NMR) check_catalyst->analyze_byproducts No Issue catalyst_issue->analyze_byproducts side_reactions Modify Conditions to Improve Selectivity analyze_byproducts->side_reactions Side Products Identified end_good Yield Improved analyze_byproducts->end_good No Significant Side Products side_reactions->end_good

Caption: A logical workflow for troubleshooting low yield in this compound reactions.

General Reaction Pathway

Reaction_Pathway allyl_cyanide Allyl Cyanide product This compound allyl_cyanide->product trichlorosilane Trichlorosilane trichlorosilane->product catalyst Platinum or Rhodium Catalyst catalyst->product Hydrosilylation

Caption: The general reaction pathway for the synthesis of this compound.

Potential Side Reaction Pathways

Side_Reactions allyl_cyanide Allyl Cyanide main_reaction Hydrosilylation allyl_cyanide->main_reaction isomerization Isomerization allyl_cyanide->isomerization dehydrogenative_silylation Dehydrogenative Silylation allyl_cyanide->dehydrogenative_silylation reduction Reduction allyl_cyanide->reduction trichlorosilane Trichlorosilane trichlorosilane->main_reaction trichlorosilane->dehydrogenative_silylation trichlorosilane->reduction product This compound main_reaction->product isomer_product Isomerized Allyl Cyanide isomerization->isomer_product dehydro_product Unsaturated Silane + H₂ dehydrogenative_silylation->dehydro_product reduction_product Propyltrichlorosilane reduction->reduction_product

Caption: Potential side reaction pathways in the synthesis of this compound.

References

Dealing with moisture sensitivity of 3-Cyanopropyltrichlorosilane in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 3-Cyanopropyltrichlorosilane, focusing on challenges related to its high moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

A: this compound (CPTCS) is an organosilicon compound with the formula C₄H₆Cl₃NSi[1][2]. It contains a trichlorosilyl (-SiCl₃) group, which is highly reactive. The silicon-chlorine (Si-Cl) bonds are susceptible to attack by nucleophiles, especially the hydroxyl group (-OH) in water[3]. This reactivity is the reason for its extreme moisture sensitivity.

Q2: How does this compound react with water?

A: CPTCS reacts violently and rapidly with water in a process called hydrolysis[4][5][6]. In this reaction, the chlorine atoms on the silicon are replaced by hydroxyl groups, forming silanols (Si-OH) and releasing corrosive hydrogen chloride (HCl) gas[3][4][7]. These silanols are unstable and readily undergo condensation to form siloxane polymers (Si-O-Si linkages), which often appear as a white precipitate[3].

Q3: What are the visible signs of degradation due to moisture exposure?

A: Degradation of CPTCS can be identified by several signs:

  • Fuming in Air: The reagent will fume upon contact with atmospheric moisture, which is the HCl gas byproduct becoming visible[3].

  • Cloudiness or Precipitate: The liquid may become hazy, or a white solid may form in the container. This solid is the result of hydrolysis and condensation into polysiloxanes[3].

  • Increased Pressure in Container: The generation of HCl gas can lead to a pressure buildup in a sealed container.

Q4: How should I properly store this compound to prevent degradation?

A: To ensure the reagent's integrity, it must be stored under anhydrous (water-free) and inert conditions.

  • Atmosphere: Store under a dry, inert atmosphere like nitrogen or argon[7].

  • Container: Keep the container tightly sealed to prevent moisture ingress[4]. The original packaging is often designed for this purpose.

  • Location: Store in a cool, dry, and well-ventilated place away from water or moist air[4]. Refrigeration is often recommended to minimize degradation[7].

Q5: What impact does moisture contamination have on my experiments, such as surface silanization?

A: Moisture contamination has a significant negative impact. In surface modification applications (silanization), the goal is for the silane to react with hydroxyl groups on a substrate. If water is present in the solvent or on the substrate, the CPTCS will preferentially react with the water[8][9]. This leads to:

  • Polymerization in Solution: The silane will hydrolyze and polymerize in the solution before it can bind to the surface[8][9].

  • Non-uniform coatings: Instead of a uniform monolayer, uncontrolled polymerization can lead to the deposition of rough, uneven siloxane islands on the surface[9].

  • Poor Yield and Reproducibility: The intended reaction will fail or give very low yields, leading to inconsistent experimental results[10].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction fails to start or gives low yield. Reagent has degraded due to moisture exposure.Purchase a new, unopened bottle of the reagent. Ensure all future handling is under strictly anhydrous and inert conditions.
Solvents or other reagents contain trace amounts of water.Use freshly distilled, anhydrous solvents. Dry other reagents as appropriate for the specific experimental protocol[10].
Glassware was not properly dried.Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.
A white precipitate forms immediately upon adding the silane to the reaction mixture. Significant moisture contamination in the solvent or on the substrate.The silane has hydrolyzed and polymerized. The experiment should be stopped. Review and improve drying procedures for all components (solvents, substrates, glassware)[3].
Inconsistent results between experimental runs. Varying levels of atmospheric moisture exposure during setup.Perform the entire experiment, including reagent transfers, under a rigorously maintained inert atmosphere using a glovebox or Schlenk line techniques[10].
Fuming is observed when transferring the reagent. Exposure to ambient air.This is expected. Minimize the duration of exposure. Use syringe or cannula techniques for transfers to limit contact with the atmosphere[3].

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1071-27-8[1][2][4]
Molecular Formula C₄H₆Cl₃NSi[1][2]
Molecular Weight 202.54 g/mol [1][2]
Appearance Clear, colorless to pale yellow liquid[11]
Density 1.28 g/cm³ at 20°C[1][5]
Boiling Point 237-238 °C / 1013 hPa[1][5]
Flash Point 92 °C (198 °F)[1][5][12]
Refractive Index ~1.463 @ 20°C[12]
Hydrolytic Sensitivity High: Reacts violently and rapidly with water/moisture.[4][5][6]

Experimental Protocols

Protocol 1: Handling and Transfer of this compound under Inert Atmosphere

Objective: To safely transfer the moisture-sensitive reagent from its source bottle to a reaction vessel without degradation.

Materials:

  • This compound in a Sure/Seal™ or similar septum-capped bottle.

  • Dry, nitrogen-flushed glassware (e.g., reaction flask with septum).

  • Dry, gas-tight syringe with a needle.

  • Schlenk line or glovebox with a dry nitrogen or argon supply.

Procedure:

  • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.

  • Place the reaction vessel on the Schlenk line and cycle between vacuum and inert gas backfill at least three times to remove air and moisture.

  • Puncture the septum of the CPTCS bottle with a needle connected to the inert gas line to equalize the pressure.

  • Using a clean, dry syringe, draw a slight positive pressure of inert gas from the Schlenk line.

  • Insert the syringe needle through the septum of the CPTCS bottle, ensuring the needle tip is below the liquid level.

  • Slowly withdraw the desired volume of the liquid into the syringe. The inert gas head pressure will assist the transfer.

  • Remove the syringe and immediately insert it into the septum of the prepared reaction vessel.

  • Slowly dispense the CPTCS into the reaction vessel.

  • Rinse the syringe immediately with a dry, aprotic solvent (e.g., anhydrous toluene or dichloromethane) followed by a quenching agent like isopropanol.

Protocol 2: General Procedure for Disposal of Unused this compound

Objective: To safely quench and dispose of excess CPTCS. This procedure must be performed in a well-ventilated fume hood.

Materials:

  • Excess this compound.

  • Large beaker with a stir bar.

  • Ice bath.

  • 10% Sodium Hydroxide (NaOH) solution.

  • Dropping funnel or syringe pump.

Procedure:

  • Place the beaker containing the ice-cold 10% NaOH solution in an ice bath on a stir plate and begin stirring. The volume of NaOH solution should be sufficient to neutralize the HCl produced.

  • Very slowly, add the excess CPTCS dropwise to the stirring, cold NaOH solution[5][13]. Caution: The reaction is exothermic and will release corrosive HCl gas, which is neutralized by the NaOH. A slow addition rate is critical to control the reaction.

  • After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

  • Check the pH of the resulting solution to ensure it is neutral or slightly basic.

  • Dispose of the neutralized mixture in accordance with local institutional and environmental regulations for chemical waste.

Visualizations

experimental_workflow start Start: Prepare Experiment dry_glassware 1. Oven-Dry All Glassware (>120°C) start->dry_glassware setup_inert 2. Assemble and Purge Apparatus with Inert Gas dry_glassware->setup_inert prep_solvents 3. Prepare Anhydrous Solvents and Reagents setup_inert->prep_solvents transfer_reagent 4. Transfer CPTCS via Syringe under Inert Gas prep_solvents->transfer_reagent run_reaction 5. Conduct Reaction under Inert Atmosphere transfer_reagent->run_reaction monitor 6. Monitor Reaction Progress (e.g., TLC, GC) run_reaction->monitor quench 7. Quench Reaction Carefully monitor->quench workup 8. Aqueous Workup & Product Isolation quench->workup end End: Characterize Product workup->end

Caption: Experimental workflow for handling moisture-sensitive this compound.

hydrolysis_pathway cptcs This compound (R-SiCl₃) water1 + H₂O - HCl cptcs->water1 Step 1: Hydrolysis silanol1 Intermediate Silanol (R-SiCl₂(OH)) water2 + 2H₂O - 2HCl silanol1->water2 silanetriol Silanetriol (R-Si(OH)₃) condensation Condensation - H₂O silanetriol->condensation Step 2: Condensation polymer Polysiloxane Network (Si-O-Si linkages)

Caption: Reaction pathway of this compound with water.

References

Technical Support Center: 3-Cyanopropyltrichlorosilane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling 3-Cyanopropyltrichlorosilane, a versatile but highly reactive reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, particularly concerning side reactions with various functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unexpected precipitates or low yields when using this compound?

A1: The most common issue is the presence of moisture. This compound is extremely sensitive to water and will readily hydrolyze to form silanols. These silanols can then self-condense to produce insoluble polysiloxane byproducts, which appear as a white precipitate. This process consumes the reagent, leading to lower yields of the desired product. It is crucial to maintain strictly anhydrous conditions throughout your experiment.

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis, all glassware must be rigorously dried, solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Using freshly distilled solvents and reagents is also highly recommended.

Q3: Can this compound react with the cyano group on another molecule or itself?

A3: While the silicon-chlorine bonds are the most reactive sites for nucleophilic attack, the cyano group can potentially undergo reactions under certain conditions, although this is less common. The primary reactivity of this compound is centered on the trichlorosilyl group.

Q4: What is the role of a base in reactions with this compound?

A4: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (Hünig's base), is typically used to scavenge the hydrochloric acid (HCl) that is generated as a byproduct during the reaction with nucleophiles like alcohols or amines.[1] This prevents the accumulation of acid, which can catalyze unwanted side reactions.

Troubleshooting Guides

Issue 1: Formation of a White Precipitate (Polysiloxane)

Symptoms:

  • A white, insoluble solid forms in the reaction mixture.

  • Low yield of the desired silylated product.

  • The reaction mixture becomes heterogeneous.

Root Cause:

  • Presence of moisture in the reaction system, leading to hydrolysis of this compound and subsequent condensation to form polysiloxanes.

Solutions:

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.

    • Use high-purity, anhydrous solvents. Consider distilling solvents over an appropriate drying agent.

    • Handle all reagents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality:

    • Use a fresh bottle of this compound or a properly stored aliquot.

    • Ensure any other reagents, such as amines or alcohols, are thoroughly dried.

Issue 2: Incomplete Reaction or Low Yield

Symptoms:

  • Significant amount of starting material remains after the expected reaction time.

  • The yield of the desired product is lower than anticipated.

Root Cause:

  • Steric Hindrance: Bulky functional groups near the reaction site on the substrate can slow down the silylation reaction.[2]

  • Insufficient Reagent: Not using a sufficient excess of this compound or the base.

  • Low Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with hindered substrates.

  • Reagent Decomposition: Premature hydrolysis of the silylation reagent due to trace moisture.

Solutions:

  • Optimize Reaction Conditions:

    • Increase the reaction temperature.

    • Prolong the reaction time.

    • Use a slight excess (1.1-1.5 equivalents) of this compound.

    • Ensure at least a stoichiometric equivalent of a non-nucleophilic base is used for each Si-Cl bond that reacts.

  • Use a Catalyst: In some cases, a catalytic amount of a Lewis acid or a specific amine like pyridine can accelerate the reaction.[3]

Side Reactions with Functional Groups

Reaction with Hydroxyl Groups (-OH)

The intended reaction is the formation of a silyl ether. The primary side reaction is hydrolysis of the trichlorosilane.

Illustrative Reaction Data for Silylation of a Primary Alcohol

ParameterCondition A (Optimized)Condition B (Sub-optimal)
SolventAnhydrous DichloromethaneDichloromethane (not rigorously dried)
AtmosphereDry NitrogenAir
BaseTriethylamine (1.1 eq. per -OH)No Base
Product Yield (Silyl Ether) >90% <50%
Side Product (Polysiloxane) <5% Significant Precipitation

Note: The data in this table is illustrative and serves to highlight the impact of reaction conditions. Actual yields will vary depending on the specific substrate and precise conditions.

Reaction with Amino Groups (-NH2)

Primary and secondary amines are highly nucleophilic and will react readily with this compound. This can lead to the formation of silylamines. However, over-silylation and cross-linking can be significant side reactions.

Potential Side Reactions with Primary Amines:

  • Monosubstitution: R-NH-SiCl2(CH2)3CN

  • Disubstitution: R-N(SiCl2(CH2)3CN)2

  • Polymerization: Formation of complex polymeric materials through intermolecular reactions.

To control this reactivity, it is often necessary to protect the amine functionality before introducing the silane.

Reaction with Carboxylic Acids (-COOH)

Carboxylic acids can react with this compound to form silyl esters. This reaction is typically performed in the presence of a tertiary amine base.

Potential Side Reactions with Carboxylic Acids:

  • Anhydride Formation: The intermediate silyl ester can sometimes react with another molecule of the carboxylic acid to form an anhydride.

  • Decarboxylation: At elevated temperatures, some silyl esters of carboxylic acids can be unstable and undergo decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol is designed to maximize the yield of the silyl ether while minimizing the formation of polysiloxane byproducts.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Dry glassware

Procedure:

  • Assemble the reaction glassware and flame-dry it under a high vacuum. Allow the apparatus to cool under a positive pressure of dry argon or nitrogen.

  • Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM.

  • Add anhydrous triethylamine (1.1 eq. per hydroxyl group) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be filtered to remove the triethylammonium chloride salt.

  • The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Silylation in the Presence of an Amine using a Protecting Group

This protocol outlines a strategy for the selective silylation of a hydroxyl group in a molecule that also contains a primary or secondary amine.

Materials:

  • Substrate containing both -OH and -NH2/-NHR groups

  • Di-tert-butyl dicarbonate (Boc2O)

  • This compound

  • Anhydrous solvent (e.g., THF, DCM)

  • Anhydrous triethylamine (TEA)

Procedure:

  • Amine Protection:

    • Dissolve the substrate (1.0 eq.) in a suitable anhydrous solvent.

    • Add Boc2O (1.1 eq.) and a catalytic amount of a base like DMAP if necessary.

    • Stir at room temperature until the amine is fully protected (monitor by TLC).

    • Isolate and purify the Boc-protected substrate.

  • Silylation:

    • Follow the procedure outlined in Protocol 1 using the Boc-protected substrate.

  • Deprotection (if necessary):

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) after the silylation is complete.

Visualizing Reaction Pathways and Troubleshooting

Hydrolysis_Side_Reaction

Silylation_vs_SideReaction

Troubleshooting_Workflow

References

Technical Support Center: Improving the Stability of 3-Cyanopropyltrichlorosilane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 3-Cyanopropyltrichlorosilane coatings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the silanization process with this compound, which can lead to coating instability.

Issue 1: Inconsistent or Poorly Formed Coatings

Problem Potential Cause Recommended Solution
Patches of uncoated substrate, "islands" of silane, or a hazy appearance. Incomplete Hydrolysis: Insufficient water in the reaction solvent prevents the formation of reactive silanol groups.Ensure the use of a solvent with a controlled amount of water (e.g., a 95:5 ethanol/water mixture) or add a controlled amount of water to an anhydrous solvent.
Contaminated Substrate: Organic residues or particulate matter on the substrate surface can block the reaction sites.Implement a rigorous cleaning protocol such as sonication in appropriate solvents followed by piranha solution or oxygen plasma treatment to ensure a high density of surface hydroxyl groups.[1][2]
Premature Polymerization: Excess water or high humidity can cause the silane to self-condense in solution before it binds to the surface.Work in a controlled environment, such as a glove box under an inert atmosphere (e.g., nitrogen), to minimize exposure to atmospheric moisture.[2]
Low Silane Concentration: The concentration of this compound in the solution may be too low for complete surface coverage.Start with a concentration in the range of 1-2% (v/v) and incrementally increase it, monitoring the surface properties at each step.[3]

Issue 2: Poor Adhesion and Coating Delamination

Problem Potential Cause Recommended Solution
The silane layer peels or lifts off the substrate. Inadequate Curing: Insufficient time or temperature during the post-deposition curing step can result in incomplete covalent bonding to the substrate and a less cross-linked siloxane network.Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.[3]
Sub-optimal pH of Silanization Solution: The pH of the solution affects the rate of hydrolysis and condensation.For aqueous alcohol solutions, adjust the pH to 4.5-5.5 with acetic acid to optimize the reaction kinetics.
Weak Boundary Layer: A layer of loosely bound silane molecules may be present on the surface.Ensure thorough rinsing with the reaction solvent (e.g., toluene or ethanol) after deposition to remove any excess, unbound silane.[3]
Substrate Material: The type and quality of the substrate can influence adhesion.Ensure the substrate material is appropriate for silanization and has been properly pre-treated to expose hydroxyl groups.

Issue 3: Variable or Unstable Surface Properties

Problem Potential Cause Recommended Solution
Contact angle measurements are inconsistent across the surface or change significantly over time. Inhomogeneous Silane Layer: Aggregation of the silane in solution or uneven deposition can lead to a non-uniform surface.Ensure the silane is fully dissolved in the solvent and consider agitation during the deposition process for uniform coverage. High concentrations can also lead to aggregation.
Degradation of the Cyano Group: The cyanopropyl functional group may be susceptible to degradation under certain conditions.Avoid harsh chemical environments that could hydrolyze the cyano group to a carboxylic acid or amide unless this transformation is intended for further functionalization.
Hydrolytic Instability of the Siloxane Network: Over time, exposure to moisture can lead to the breakdown of the Si-O-Si bonds.Proper curing is critical for forming a stable, cross-linked network that is more resistant to hydrolysis.
Use of Old or Improperly Stored Silane: this compound is highly sensitive to moisture and will degrade upon exposure to air.Always use fresh silane from a tightly sealed container stored under an inert atmosphere. Visible fuming upon opening the container is a sign of degradation.

Logical Workflow for Troubleshooting Coating Instability

Caption: Troubleshooting workflow for unstable this compound coatings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for coating applications?

A1: The optimal concentration can depend on the substrate and desired coating thickness. However, a good starting point is a 1-2% (v/v) solution in an appropriate solvent.[3] Concentrations that are too high can lead to the formation of aggregates and a non-uniform, thick layer.

Q2: How critical is the presence of water in the silanization solution?

A2: The presence of a controlled amount of water is crucial for the hydrolysis of the trichlorosilane groups to form reactive silanol groups. However, an excess of water can lead to premature self-condensation and polymerization of the silane in solution, which will result in a poor-quality coating. For deposition from anhydrous solvents, the adsorbed water on the substrate surface is often sufficient for monolayer formation. For solution-based deposition, a common solvent system is 95% ethanol and 5% water.

Q3: What is the recommended curing temperature and time for this compound coatings?

A3: A post-deposition curing step is highly recommended to form a stable and durable coating. Curing at 110-120°C for 30-60 minutes helps to drive the condensation reaction, forming strong covalent bonds with the substrate and cross-linking the silane molecules.[3]

Q4: How can I verify the success and quality of my this compound coating?

A4: Several surface analysis techniques can be used:

  • Water Contact Angle Goniometry: A successful coating will alter the surface energy of the substrate. Measuring the contact angle of a water droplet on the surface provides a quick and easy assessment of the coating's presence and relative hydrophobicity/hydrophilicity.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, nitrogen, and carbon from the silane. High-resolution scans of the Si 2p and N 1s regions can provide information about the chemical state of the bonded silane.

  • Spectroscopic Ellipsometry: This technique can be used to measure the thickness of the silane layer with sub-nanometer resolution.

Q5: My this compound is fuming when I open the bottle. Is it still usable?

A5: this compound is highly reactive with atmospheric moisture. The fuming you observe is the reaction of the chlorosilane with water in the air to produce HCl gas. This indicates that the reagent has been exposed to moisture and is likely partially hydrolyzed. For best results and to ensure reproducibility, it is strongly recommended to use a fresh, unopened bottle of the reagent and handle it under an inert atmosphere.

Quantitative Data on Silane Coatings

The stability and properties of silane coatings are highly dependent on the deposition parameters. The following tables provide illustrative data on how these parameters can influence the final coating.

Table 1: Effect of Silane Concentration on Water Contact Angle

Silane Concentration (% v/v in Toluene)Average Water Contact Angle (°)Standard Deviation (°)
0.568± 2
1.075± 1.5
2.078± 1
5.076 (with visible aggregation)± 3

Note: Data is illustrative and based on typical results for cyano-functionalized silanes on silicon wafers.

Table 2: Influence of Curing Temperature on Coating Adhesion Strength

Curing Temperature (°C)Curing Time (min)Adhesion Strength (MPa)
25 (Room Temperature)605.2
80308.9
1103012.5
1503011.8 (potential for substrate degradation)

Note: Adhesion strength measured by pull-off test on a glass substrate. Data is representative of trends observed for silane coatings.

Table 3: Film Thickness as a Function of Deposition Time (Vapor Phase Deposition)

Deposition Time (min)Film Thickness (nm) as measured by Ellipsometry
51.2
152.8
304.5
604.8 (plateau indicates monolayer completion)

Note: This data is illustrative for vapor phase deposition and the final thickness of a monolayer will depend on the specific silane and substrate.

Experimental Protocols

Protocol 1: Surface Preparation of Glass or Silicon Substrates

  • Initial Cleaning: Sonicate the substrates in a detergent solution for 15 minutes, followed by thorough rinsing with deionized (DI) water. Then, sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Hydroxylation (Piranha Etching - EXTREME CAUTION ): In a fume hood, prepare a piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. Immerse the cleaned, dry substrates in the piranha solution for 30 minutes.

  • Final Rinsing and Drying: Carefully remove the substrates from the piranha solution and rinse extensively with DI water. Dry the substrates under a stream of nitrogen and then bake in an oven at 120°C for at least 30 minutes to remove any adsorbed water.

Protocol 2: Silanization with this compound (Solution Phase)

  • Prepare Silanization Solution: In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

  • Substrate Immersion: Immerse the pre-cleaned and dried substrates in the silane solution. The reaction can be carried out at room temperature for 2-4 hours or at 60°C for 30-60 minutes with gentle agitation.

  • Rinsing: After the reaction, remove the substrates from the silane solution and rinse them thoroughly with anhydrous toluene to remove any excess, unbound silane. Follow with a rinse in ethanol or isopropanol.

  • Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes.

  • Storage: Store the coated substrates in a desiccator or under an inert atmosphere to prevent contamination and degradation.

Experimental Workflow Diagram

Caption: Experimental workflow for surface silanization with this compound.

References

Effect of temperature and catalyst on 3-Cyanopropyltrichlorosilane reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-Cyanopropyltrichlorosilane. The following information addresses common issues related to the effects of temperature and catalysts on the reaction kinetics of this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially significant method for synthesizing this compound is the hydrosilylation of allyl cyanide with trichlorosilane. This reaction involves the addition of the silicon-hydride (Si-H) bond of trichlorosilane across the carbon-carbon double bond of allyl cyanide. The reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst.

Q2: What is the generally accepted reaction mechanism?

The hydrosilylation of alkenes, including allyl cyanide, is widely accepted to proceed via the Chalk-Harrod mechanism when using platinum catalysts. This mechanism involves a series of steps:

  • Oxidative Addition: The hydrosilane (trichlorosilane) adds to the platinum catalyst.

  • Olefin Coordination: The alkene (allyl cyanide) coordinates to the platinum complex.

  • Migratory Insertion: The alkene inserts into the platinum-hydride bond.

  • Reductive Elimination: The desired product, this compound, is eliminated from the platinum complex, regenerating the catalyst.

Q3: How does temperature affect the reaction rate?

As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The relationship between temperature and the rate constant is described by the Arrhenius equation. For a similar reaction, the hydrosilylation of allyl chloride with trichlorosilane using a carbon-supported platinum catalyst, an activation energy of approximately 46.2 kJ/mol (11 kcal/mol) has been reported.[1] This value can serve as a useful estimate for the temperature sensitivity of the this compound synthesis.

Q4: What are the most common catalysts used for this reaction?

Platinum-based catalysts are the most widely used for the hydrosilylation of allyl cyanide. Some of the most common catalysts include:

  • Speier's Catalyst (H₂PtCl₆): A widely used and effective catalyst.

  • Karstedt's Catalyst: A platinum(0)-divinyltetramethyldisiloxane complex known for its high activity.

  • Carbon-Supported Platinum: A heterogeneous catalyst that can be more easily recovered and reused.[1]

While platinum catalysts are common, research has shown that other transition metals, such as rhodium complexes, can also be effective and may offer improved selectivity.

Q5: What are the potential side reactions and byproducts?

Several side reactions can occur during the hydrosilylation of allyl cyanide, leading to the formation of byproducts and reducing the yield of the desired product. Common side reactions include:

  • Isomerization of Allyl Cyanide: The double bond in allyl cyanide can migrate to form other isomers.

  • Dehydrogenative Silylation: This results in the formation of an unsaturated silane and hydrogen gas.

  • Formation of Tetrachlorosilane and Propyltrichlorosilane: These byproducts have been observed in similar hydrosilylation reactions.[1]

  • Catalyst Deactivation: The platinum catalyst can sometimes form colloids (platinum black), which can reduce its catalytic activity.[2]

Troubleshooting Guides

Issue: Low or No Reaction Conversion

Possible Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst has been stored properly under an inert atmosphere. - Use a fresh batch of catalyst. - Consider a different type of platinum catalyst (e.g., Speier's vs. Karstedt's).
Insufficient Temperature - Gradually increase the reaction temperature in increments of 5-10°C. - Monitor the reaction progress at each temperature point using a suitable analytical technique (e.g., GC, NMR).
Presence of Inhibitors - Ensure all reactants and solvents are pure and free from impurities that could poison the catalyst (e.g., sulfur compounds). - Purify the allyl cyanide and trichlorosilane before use.
Moisture in the Reaction - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Issue: Low Selectivity / High Levels of Byproducts

Possible Cause Troubleshooting Step
High Reaction Temperature - Lower the reaction temperature. While higher temperatures increase the rate, they can also promote side reactions.
Inappropriate Catalyst - Experiment with different catalysts. For example, rhodium-based catalysts have been shown to offer higher selectivity in some cases. - Adjust the catalyst concentration.
Incorrect Reactant Stoichiometry - Vary the molar ratio of allyl cyanide to trichlorosilane to find the optimal balance for maximizing the desired product.

Quantitative Data

Table 1: Activation Energy for a Related Hydrosilylation Reaction

ReactionCatalystActivation Energy (Ea)
Allyl Chloride + TrichlorosilaneCarbon-Supported Platinum46.2 kJ/mol (11 kcal/mol)[1]

A study on the hydrosilylation of allyl cyanide with poly(methylhydrosiloxane) (PMHS) using a platinum catalyst has determined the reaction order, activation energies, and rate constants, indicating that the reaction kinetics are indeed measurable and follow predictable models.[3][4] However, the specific values were not publicly disclosed in the available literature.

Experimental Protocols

General Protocol for a Kinetic Study of this compound Synthesis

This protocol outlines a general method for monitoring the reaction kinetics.

1. Materials and Setup:

  • Allyl cyanide (purified)

  • Trichlorosilane (purified)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene (or other suitable inert solvent)

  • Reaction vessel (e.g., three-necked flask) equipped with a magnetic stirrer, condenser, and temperature probe

  • Inert atmosphere (nitrogen or argon)

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

2. Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Charge the reactor with anhydrous toluene and the desired amount of allyl cyanide.

  • Bring the mixture to the desired reaction temperature (e.g., 60°C).

  • Inject a known concentration of the platinum catalyst solution.

  • Start the reaction by adding the trichlorosilane dropwise over a short period.

  • Begin sampling the reaction mixture at regular intervals (e.g., every 15 minutes).

  • Quench each sample immediately (e.g., by cooling and diluting with a cold solvent) to stop the reaction.

  • Analyze the samples by GC or NMR to determine the concentration of reactants and products over time.

3. Data Analysis:

  • Plot the concentration of allyl cyanide versus time.

  • From this data, determine the initial reaction rate at different initial concentrations of reactants and catalyst to determine the reaction order with respect to each component.

  • Repeat the experiment at different temperatures to determine the rate constants at those temperatures.

  • Use the Arrhenius equation to calculate the activation energy (Ea) and the pre-exponential factor (A).

Visualizations

ReactionMechanism Reactants Allyl Cyanide + Trichlorosilane Intermediate1 Oxidative Addition (Si-H to Pt) Reactants->Intermediate1 Catalyst Pt Catalyst Catalyst->Intermediate1 Intermediate2 Olefin Coordination Intermediate1->Intermediate2 Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Product This compound Intermediate3->Product RegenCatalyst Regenerated Pt Catalyst Product->RegenCatalyst RegenCatalyst->Catalyst Catalytic Cycle

Caption: The Chalk-Harrod mechanism for the hydrosilylation of allyl cyanide.

TroubleshootingFlow Start Low Yield or Conversion CheckCatalyst Check Catalyst Activity and Purity Start->CheckCatalyst CheckTemp Verify Reaction Temperature Start->CheckTemp CheckPurity Analyze Reactant and Solvent Purity Start->CheckPurity CheckSideReactions Investigate Side Reactions (GC-MS) CheckCatalyst->CheckSideReactions If catalyst is active CheckTemp->CheckSideReactions If temp is correct CheckPurity->CheckSideReactions If reactants are pure OptimizeConditions Optimize Reaction Conditions CheckSideReactions->OptimizeConditions

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: 3-Cyanopropyltrichlorosilane Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyanopropyltrichlorosilane for surface modification.

Frequently Asked Questions (FAQs)

Q1: What is the white, hazy, or oily residue left on my surface after reacting with this compound?

A1: This residue is typically composed of unreacted or improperly reacted this compound. The trichlorosilyl group of this molecule is highly reactive with trace amounts of water.[1] If exposed to ambient moisture, it can hydrolyze and self-condense in solution or on the surface, forming polysiloxane oligomers that are not covalently bonded to the substrate. These oligomers can appear as a hazy or oily film.

Q2: Why is it critical to remove unreacted this compound?

A2: The presence of unreacted or loosely bound silane molecules can lead to several experimental issues:

  • Inconsistent Surface Properties: A non-uniform surface can affect downstream applications such as cell adhesion, drug binding, or sensor sensitivity.

  • Poor Adhesion: For applications where the silane layer is a primer, these unbound molecules can act as a release layer, compromising the adhesion of subsequent coatings.[2]

  • Artifacts in Analysis: Unbound molecules can leach into solutions during experiments, leading to erroneous results in analytical measurements.

Q3: What solvents are recommended for rinsing away unreacted this compound?

A3: Anhydrous aprotic solvents are essential for the initial rinsing steps to remove the silane before significant hydrolysis occurs. Recommended solvents include toluene, hexane, or dichloromethane. For subsequent removal of hydrolyzed byproducts, polar solvents like acetone or methanol can be effective.

Q4: How can I confirm that the unreacted silane has been successfully removed?

A4: Successful removal can be inferred through a combination of visual inspection and analytical techniques. Visually, the surface should be clear and free of any haze or residue. Analytically, techniques like contact angle measurement can indicate a change in surface energy consistent with a well-formed monolayer. More advanced methods like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) can provide detailed information on the surface composition and topography.

Troubleshooting Guide

This guide addresses common problems encountered when trying to remove excess this compound.

ProblemPotential CauseRecommended Solution
Hazy/White Film on Surface 1. Excess silane concentration used. 2. Reaction with ambient moisture leading to polymerization. 3. Inadequate rinsing post-reaction.1. Optimize silane concentration. 2. Ensure reaction is carried out under anhydrous conditions (e.g., in a glove box or under inert gas). 3. Follow the detailed rinsing protocol below.
Inconsistent Surface Wetting Non-uniform silane coating due to incomplete removal of unreacted material.Perform a final rinse with a polar solvent like acetone or methanol, followed by thorough drying. Sonication during the solvent rinse can be beneficial.
Poor Adhesion of Subsequent Layers A layer of unbound polysiloxanes is interfering with the intended surface.Extend the sonication time in a suitable solvent (e.g., toluene or acetone) to dislodge the unbound oligomers.
Residue Remains After Rinsing The hydrolyzed silane has formed larger, less soluble polysiloxane polymers on the surface.Mildly abrasive techniques may be required. For robust substrates like glass, gentle wiping with a lint-free cloth soaked in solvent can be effective. In extreme cases, a brief treatment with a weak acid solution may be necessary, but this risks damaging the desired silane layer.

Experimental Protocols

Protocol 1: Standard Removal of Unreacted this compound

This protocol is intended for the routine removal of excess, unhydrolyzed silane immediately following surface deposition.

  • Initial Anhydrous Rinse: Immediately after removing the substrate from the silanization solution, rinse it thoroughly with an anhydrous aprotic solvent such as toluene or hexane. Perform this rinse 2-3 times.

  • Polar Solvent Wash: Wash the substrate with acetone or methanol to remove any partially hydrolyzed species.

  • Sonication (Optional but Recommended): Place the substrate in a beaker with fresh acetone or methanol and sonicate for 5-10 minutes. This helps to dislodge any loosely bound molecules.

  • Final Rinse: Perform a final rinse with the polar solvent.

  • Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at a temperature appropriate for the substrate and the stability of the silane layer (typically 100-120°C) to complete the condensation of the bonded silane.

Protocol 2: Remedial Cleaning of Polymerized Silane Residue

This protocol should be used when a visible residue remains after the standard procedure.

  • Solvent Soak with Sonication: Submerge the substrate in a beaker of toluene and sonicate for 15-30 minutes.

  • Polar Solvent Sonication: Transfer the substrate to a beaker of acetone and sonicate for another 15-30 minutes.

  • Mechanical Agitation (if necessary): If a residue persists on a durable substrate, gently wipe the surface with a solvent-wetted, non-abrasive, lint-free cloth.

  • Rinse and Dry: Rinse thoroughly with acetone and dry as described in the standard protocol.

Visual Guides

G cluster_reaction Surface Reaction cluster_removal Removal Process Substrate Substrate (-OH groups) Bonded_Silane Covalently Bonded Silane (Si-O-Substrate) Substrate->Bonded_Silane Reaction Silane This compound (Si-Cl) Silane->Bonded_Silane Unreacted_Silane Unreacted Silane (Physisorbed) Silane->Unreacted_Silane Rinse_Anhydrous Anhydrous Solvent Rinse Final_Surface Clean Functionalized Surface Unreacted_Silane->Rinse_Anhydrous Unreacted_Silane->Rinse_Anhydrous Rinse_Polar Polar Solvent Rinse Rinse_Anhydrous->Rinse_Polar Sonication Sonication Rinse_Polar->Sonication Sonication->Final_Surface

Caption: Reaction and removal workflow for this compound.

Troubleshooting_Workflow Start Residue observed after silanization and rinsing? No_Residue Process Complete Start->No_Residue No Check_Conditions Verify Anhydrous Reaction Conditions Start->Check_Conditions Yes Rinse_Protocol Perform Standard Removal Protocol Check_Conditions->Rinse_Protocol Still_Residue1 Residue still present? Rinse_Protocol->Still_Residue1 Sonication_Step Incorporate/Extend Sonication Step Still_Residue2 Residue still present? Sonication_Step->Still_Residue2 Remedial_Protocol Use Remedial Cleaning Protocol Still_Residue3 Residue still present? Remedial_Protocol->Still_Residue3 Still_Residue1->No_Residue No Still_Residue1->Sonication_Step Yes Still_Residue2->No_Residue No Still_Residue2->Remedial_Protocol Yes Still_Residue3->No_Residue No Evaluate_Coating Re-evaluate entire coating process (concentration, time) Still_Residue3->Evaluate_Coating Yes

References

Technical Support Center: Characterizing Defects in 3-Cyanopropyltrichlorosilane (CPTCS) Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyanopropyltrichlorosilane (CPTCS) self-assembled monolayers (SAMs).

Troubleshooting Guide

Defects in CPTCS SAMs can arise from various factors during the deposition process. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Water Contact Angle (<60°) 1. Incomplete SAM formation. 2. Presence of hydrophilic contaminants. 3. Substrate surface not properly hydroxylated.1. Increase deposition time or silane concentration. 2. Ensure thorough cleaning of the substrate and glassware. 3. Optimize substrate pre-treatment (e.g., piranha etch, UV/ozone).
High Surface Roughness (RMS > 1 nm via AFM) 1. Polymerization of CPTCS in solution due to excess water. 2. Physisorbed aggregates on the SAM surface. 3. Rough underlying substrate.1. Use anhydrous solvents and perform deposition in a controlled, low-humidity environment (e.g., glovebox). 2. Sonicate the substrate in a fresh solvent after deposition to remove aggregates. 3. Characterize the bare substrate roughness before deposition.
Inconsistent Contact Angles Across Surface 1. Non-uniform cleaning of the substrate. 2. Uneven temperature during deposition or curing. 3. Incomplete immersion of the substrate in the silane solution.1. Implement a rigorous and consistent substrate cleaning protocol. 2. Ensure uniform heating during any curing steps. 3. Fully immerse the substrate in the deposition solution.
Unexpected Elemental Peaks in XPS (e.g., high O or Cl) 1. High oxygen may indicate an incomplete, disordered monolayer or water adsorption. 2. Residual chlorine suggests incomplete hydrolysis of the trichlorosilane headgroup.1. Ensure a densely packed monolayer by optimizing deposition conditions. 2. A post-deposition rinse with deionized water followed by curing can promote hydrolysis and cross-linking.
Low Nitrogen Signal in XPS 1. Incomplete SAM coverage. 2. X-ray beam damage to the monolayer.1. Verify SAM formation with a complementary technique like contact angle goniometry. 2. Use a lower X-ray dose or a shorter acquisition time.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in CPTCS SAMs?

A1: Common defects include pinholes (uncovered areas of the substrate), domain boundaries between ordered regions, and physisorbed aggregates of polymerized silane. These can arise from issues like moisture contamination, improper substrate preparation, or non-optimal deposition times.

Q2: How can I qualitatively assess the quality of my CPTCS SAM?

A2: Contact angle goniometry is a quick and effective method for qualitative assessment. A uniform and stable water contact angle across the surface, typically in the range of 60-70 degrees for a well-formed CPTCS SAM, suggests a reasonably hydrophobic and consistent monolayer.

Q3: Which technique is best for directly visualizing defects?

A3: Atomic Force Microscopy (AFM) is ideal for directly imaging the topography of the SAM at the nanoscale. It can visualize pinholes, aggregates, and domain structures, providing direct evidence of defects.

Q4: How can I confirm the presence of the cyano (-CN) group on the surface?

A4: X-ray Photoelectron Spectroscopy (XPS) is the most suitable technique for this. A high-resolution scan of the N 1s region should show a peak at a binding energy characteristic of the nitrile group (around 399-400 eV). This confirms the correct orientation and chemical integrity of the CPTCS molecules.

Q5: Why are anhydrous conditions so critical for CPTCS SAM formation?

A5: CPTCS is a trichlorosilane, which is highly reactive with water. In solution, excess water will cause the CPTCS molecules to polymerize and form polysiloxane aggregates before they can bond to the hydroxylated surface of the substrate. This leads to a disordered, rough, and defective film instead of a uniform monolayer. A small amount of surface-adsorbed water on the substrate is necessary to initiate the reaction with the surface hydroxyl groups.

Experimental Protocols

Protocol 1: CPTCS SAM Deposition on Silicon Oxide Substrates
  • Substrate Preparation:

    • Clean silicon wafers with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues and create a hydroxylated surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and dry with a stream of high-purity nitrogen.

    • Further activate the surface with a UV/ozone cleaner for 10-15 minutes immediately before deposition.

  • Solution Preparation:

    • In a nitrogen-filled glovebox, prepare a 1% (v/v) solution of CPTCS in anhydrous toluene.

  • SAM Deposition:

    • Immerse the cleaned and activated substrates in the CPTCS solution for 1-2 hours under an inert atmosphere.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse sequentially with anhydrous toluene, isopropanol, and finally deionized water.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Cure the SAMs by baking at 120°C for 1 hour to promote covalent bond formation.

Protocol 2: Characterization by Contact Angle Goniometry
  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a 5 µL droplet of deionized water onto the surface.

  • Capture an image of the droplet and use the software to measure the angle at the liquid-solid-vapor interface.

  • Repeat the measurement at multiple locations on the substrate to assess uniformity.

Protocol 3: Characterization by Atomic Force Microscopy (AFM)
  • Mount the SAM-coated substrate on an AFM stub.

  • Use a high-resolution silicon nitride tip.

  • Operate in tapping mode to minimize damage to the soft monolayer.

  • Scan a 1x1 µm area to assess overall morphology and a smaller area (e.g., 100x100 nm) to resolve finer details.

  • Analyze the images for surface roughness (RMS) and the presence of defects like pinholes or aggregates.

Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)
  • Place the SAM-coated substrate in the XPS analysis chamber.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Perform high-resolution scans for C 1s, N 1s, Si 2p, and O 1s regions.

  • Analyze the peak positions and areas to determine the chemical states and relative elemental composition of the SAM.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep SAM Deposition cluster_char Characterization Piranha_Cleaning Piranha Cleaning Rinse_Dry DI Water Rinse & N2 Dry Piranha_Cleaning->Rinse_Dry UV_Ozone UV/Ozone Activation Rinse_Dry->UV_Ozone Immersion Immerse Substrate UV_Ozone->Immersion Prepare_Solution Prepare CPTCS Solution (Anhydrous Toluene) Prepare_Solution->Immersion Rinse_Solvent Rinse & Cure Immersion->Rinse_Solvent Contact_Angle Contact Angle Goniometry Rinse_Solvent->Contact_Angle AFM Atomic Force Microscopy Rinse_Solvent->AFM XPS X-ray Photoelectron Spectroscopy Rinse_Solvent->XPS

Caption: Experimental workflow for CPTCS SAM deposition and characterization.

troubleshooting_flowchart Start Start: Assess SAM Quality Contact_Angle Measure Water Contact Angle Start->Contact_Angle Good_CA Good: Uniform, ~60-70° Contact_Angle->Good_CA Yes Bad_CA Bad: Low or Inconsistent Contact_Angle->Bad_CA No AFM Perform AFM Imaging Good_AFM Good: Smooth, RMS < 1nm AFM->Good_AFM Yes Bad_AFM Bad: Rough, Aggregates AFM->Bad_AFM No XPS Perform XPS Analysis Good_XPS Good: Expected Elements (C,N,Si,O) XPS->Good_XPS Yes Bad_XPS Bad: Contaminants or Wrong Ratios XPS->Bad_XPS No Good_CA->AFM Review_Cleaning Review Substrate Cleaning & Deposition Time Bad_CA->Review_Cleaning Good_AFM->XPS Check_Moisture Check for Moisture Contamination & Purity of Silane Bad_AFM->Check_Moisture Verify_Protocol Verify Entire Deposition Protocol Bad_XPS->Verify_Protocol

Caption: Troubleshooting flowchart for diagnosing CPTCS SAM defects.

Validation & Comparative

A Comparative Guide to Surface Functionalization: 3-Cyanopropyltrichlorosilane vs. (3-Aminopropyl)triethoxysilane (APTES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces is a critical step in a myriad of applications, from the development of high-sensitivity biosensors and targeted drug delivery systems to the engineering of advanced materials. The choice of silane coupling agent is paramount to achieving the desired surface properties. This guide provides a detailed comparison of two commonly employed organosilanes: 3-Cyanopropyltrichlorosilane and (3-Aminopropyl)triethoxysilane (APTES). While APTES is widely recognized for introducing amine functionalities, this compound offers a versatile cyano group that can be further modified, presenting a different set of opportunities for surface engineering.

Introduction to the Silanes

(3-Aminopropyl)triethoxysilane (APTES) is one of the most extensively used silanes for surface modification.[1][2][3] Its popularity stems from its bifunctional nature, possessing three hydrolyzable ethoxy groups for covalent attachment to hydroxylated surfaces (e.g., silica, glass, metal oxides) and a terminal primary amine group.[1][4] This amine group provides a reactive handle for the immobilization of biomolecules, making APTES a staple in the fabrication of biosensors and biocompatible coatings.[3][5][6]

This compound is a chloro-functional silane that introduces a terminal cyano (nitrile) group onto a surface.[7][8] The trichlorosilyl group is highly reactive towards surface hydroxyl groups, leading to the formation of a siloxane bond. The terminal cyano group is not as directly reactive for bioconjugation as an amine group but offers the potential for a variety of chemical transformations into other functional groups, such as amines or carboxylic acids, providing a versatile platform for multi-step functionalization strategies.[9]

Performance Data: A Comparative Overview

The following tables summarize key performance parameters for surfaces functionalized with this compound and APTES. It is important to note that the data has been compiled from various studies using different substrates and experimental conditions; therefore, a direct comparison should be made with caution.

Table 1: Water Contact Angle and Surface Layer Thickness

SilaneSubstrateDeposition MethodWater Contact Angle (°)Layer Thickness (nm)Reference(s)
This compound Al2O3Vapor Phase~55°Not Reported[7]
(3-Aminopropyl)triethoxysilane (APTES) Oxide SurfacesSolution/Vapor Phase40 - 70°0.5 - 2.5[1][3]
Si substrateSolution Phase (Toluene)~50 - 51°0.5 - 0.6[1]
Si substrateSolution Phase (Ethanol)Not Reported> Monolayer[3]

Table 2: Chemical Composition and Stability

SilaneSubstrateKey Characterization FindingsStabilityReference(s)
This compound Al2O3Non-uniform coating observed with chlorosilanes.Not Reported[7]
(3-Aminopropyl)triethoxysilane (APTES) Oxide SurfacesFormation of monolayer to multilayer films depending on conditions.Hydrolytic stability can be a concern; 50% degradation of some films after 6 hours in water.[1]
Boehmite NanoparticlesMaximal grafting density of 1.3 molecules/nm².Not Reported[8]

Chemical Reaction Mechanisms

The functionalization process for both silanes involves the hydrolysis of the reactive groups followed by condensation with surface hydroxyl groups.

(3-Aminopropyl)triethoxysilane (APTES) Functionalization

APTES undergoes hydrolysis of its ethoxy groups to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Substrate) bonds. The primary amine group remains available for further reactions. The process can result in monolayer or multilayer coatings depending on the reaction conditions, such as the presence of water, solvent, temperature, and reaction time.[1][3]

APTES_Functionalization cluster_solution Solution Phase cluster_surface Substrate Surface APTES APTES (3-Aminopropyl)triethoxysilane Hydrolyzed_APTES Hydrolyzed APTES (Silanols) APTES->Hydrolyzed_APTES Hydrolysis (H₂O) Substrate Substrate with -OH groups Hydrolyzed_APTES->Substrate Condensation Functionalized_Surface Amine-Functionalized Surface Substrate->Functionalized_Surface Forms Si-O-Substrate bonds Biomolecule Biomolecule (e.g., Antibody, DNA) Functionalized_Surface->Biomolecule Covalent Immobilization (e.g., via cross-linker) Cyanosilane_Functionalization cluster_reaction Reaction at Surface cluster_modification Post-Functionalization Modification Cyanosilane This compound Substrate Substrate with -OH groups Cyanosilane->Substrate Hydrolysis & Condensation Functionalized_Surface Cyano-Functionalized Surface Substrate->Functionalized_Surface Forms Si-O-Substrate bonds Amine_Surface Amine-Functionalized Surface Functionalized_Surface->Amine_Surface Reduction Carboxylic_Acid_Surface Carboxylic Acid- Functionalized Surface Functionalized_Surface->Carboxylic_Acid_Surface Hydrolysis Comparative_Workflow cluster_prep Preparation cluster_func Functionalization cluster_char Characterization cluster_perf Performance Testing Substrate_Cleaning Substrate Cleaning & Hydroxylation APTES_Func APTES Functionalization Substrate_Cleaning->APTES_Func Cyano_Func This compound Functionalization Substrate_Cleaning->Cyano_Func Contact_Angle Contact Angle Goniometry APTES_Func->Contact_Angle XPS XPS Analysis APTES_Func->XPS AFM AFM for Morphology APTES_Func->AFM Cyano_Func->Contact_Angle Cyano_Func->XPS Cyano_Func->AFM Stability_Test Stability Testing (e.g., Hydrolytic) Contact_Angle->Stability_Test Contact_Angle->Stability_Test XPS->Stability_Test XPS->Stability_Test AFM->Stability_Test AFM->Stability_Test Bioconjugation Biomolecule Immobilization Efficiency Stability_Test->Bioconjugation Stability_Test->Bioconjugation Data_Analysis Data Analysis & Comparison Bioconjugation->Data_Analysis

References

A Comparative Guide to the Performance of Trichloro vs. Trialkoxy Silanes for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a silanizing agent is a critical step in surface modification, directly influencing the functionality, stability, and performance of materials used in research and drug development. Trichloro- and trialkoxy-silanes are two of the most prevalent classes of reagents used for this purpose. While both can form robust siloxane bonds with hydroxylated surfaces, their reaction mechanisms, handling requirements, and resulting surface characteristics differ significantly. This guide provides an objective, data-supported comparison to aid in the selection of the optimal silane for your specific application.

Core Differences: Reaction Mechanisms and Byproducts

The primary distinction between trichlorosilanes and trialkoxysilanes lies in their reactivity and the pathways through which they form covalent bonds with a surface.

Trichlorosilanes are characterized by their high reactivity. The silicon-chlorine bond is readily hydrolyzed by trace amounts of water, including atmospheric moisture or water adsorbed on the substrate surface. This rapid hydrolysis forms a silanol intermediate which then condenses with surface hydroxyl (-OH) groups. The reaction byproduct is hydrochloric acid (HCl), a corrosive gas.[1][2] This high reactivity can lead to rapid monolayer formation but also poses challenges in controlling the reaction to prevent uncontrolled polymerization and the formation of rough, uneven layers.[3]

Trialkoxysilanes , in contrast, offer a more controllable, two-step reaction pathway.[4] First, the alkoxy groups (e.g., methoxy, ethoxy) must be hydrolyzed to form reactive silanol groups (Si-OH). This step is the rate-determining phase and is typically catalyzed by an acid or a base.[5][6] Following hydrolysis, these silanol groups condense with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds and releasing a corresponding alcohol (e.g., methanol, ethanol) as a byproduct.[6] This multi-step process allows for greater control over the silanization process.

Visualizing the Reaction Pathways

The distinct mechanisms of trichlorosilanes and trialkoxysilanes are illustrated below.

Trichlorosilane_Pathway TCS R-SiCl₃ (Trichlorosilane) SurfaceOH Surface-OH TCS->SurfaceOH Reaction Attached Surface-O-Si(Cl)₂-R SurfaceOH->Attached HCl2 HCl2 TCS_H2O R-SiCl₃ H2O H₂O (Moisture) TCS_H2O->H2O Rapid Hydrolysis Silanol R-Si(OH)₃ (Silanetriol) H2O->Silanol HCl 3 HCl (Byproduct) H2O->HCl Silanol->Attached Condensation

Caption: Reaction pathway for trichlorosilane surface modification.

Trialkoxysilane_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TAS R-Si(OR')₃ (Trialkoxysilane) H2O + 3 H₂O (Water) Silanol R-Si(OH)₃ (Silanetriol) H2O->Silanol Catalyzed Catalyst H⁺ or OH⁻ (Catalyst) Alcohol + 3 R'OH (Alcohol Byproduct) SurfaceOH Surface-OH Silanol->SurfaceOH Attached Surface-O-Si(OH)₂-R SurfaceOH->Attached H2O_out + H₂O

Caption: Two-step hydrolysis and condensation pathway for trialkoxysilanes.

Performance Comparison

The choice between these silane classes depends heavily on the specific requirements for reactivity, process control, and final surface properties.

FeatureTrichlorosilanesTrialkoxysilanesRationale & Supporting Data
Reactivity Very HighLow to ModerateTrichlorosilanes react spontaneously and rapidly with surface hydroxyls and atmospheric moisture.[1][2] Trialkoxysilanes require catalysis (acid or base) and the initial hydrolysis step is often slow and rate-limiting.[4][6]
Reaction Control DifficultHighThe rapid, moisture-sensitive nature of trichlorosilanes makes preventing uncontrolled multilayer polymerization challenging.[3] The catalyzed, two-step mechanism of trialkoxysilanes allows for precise control over reaction rates and surface coverage.[7]
Byproducts Hydrochloric Acid (HCl)Alcohol (e.g., Methanol, Ethanol)HCl is corrosive and can be detrimental to sensitive substrates or equipment.[2] Alcohols are comparatively benign and easier to handle.[6]
Handling & Storage Requires anhydrous conditions (e.g., glovebox, inert gas) due to high moisture sensitivity.[3]More stable in storage and can be handled in aqueous/alcoholic solutions, though protection from excessive moisture is still recommended.[6][8]
Layer Quality Can form dense monolayers, but prone to forming rough, disordered, and weakly adhered polysiloxane layers if moisture is not strictly controlled.[3]Can be optimized to form well-ordered, stable monolayers with sub-monolayer coverage possible.[7]
Thermal Stability Forms thermally stable monolayers once properly bonded to the substrate.[9]Forms thermally stable monolayers.[9] The ultimate stability is highly dependent on the quality and completeness of the condensation reaction.

Quantitative Performance Data

Quantitative data further highlights the performance differences, particularly in reaction kinetics and the resulting surface hydrophobicity.

Table 1: Comparative Hydrolysis Rates of Silanes

The rate of hydrolysis is a key factor in the overall reaction speed. Steric hindrance from the alkoxy group plays a dominant role.

Silane TypeLeaving GroupRelative Hydrolysis RateSupporting Data
Trimethoxy silane-OCH₃~6-10Methoxysilanes hydrolyze 6-10 times faster than the equivalent ethoxysilane due to the smaller steric bulk of the methoxy group.[6]
Triethoxy silane-OCH₂CH₃1The larger ethoxy group is more sterically bulky, slowing the nucleophilic attack of water on the silicon center.[10]
Trichloro silane-ClVery FastThe Si-Cl bond is highly polarized and reactive, leading to rapid hydrolysis upon contact with water.[2] A specific rate constant is difficult to measure due to the reaction's speed and concurrency with condensation.

Note: Rates are highly dependent on specific reaction conditions (pH, temperature, solvent, and catalyst). The data is for comparative purposes.

Table 2: Resulting Surface Hydrophobicity (Water Contact Angle)

The water contact angle is a standard measure of surface hydrophobicity, with higher angles indicating greater water repellency. Both silane types can produce highly hydrophobic surfaces.

Silane CompoundSilane ClassSubstrateWater Contact Angle (°)
n-OctyltrichlorosilaneTrichloroSilica Nanoparticles> 150° (Superhydrophobic)[11]
Perfluorooctyl trichlorosilaneTrichloroSilicon~114°[12]
AlkyltriethoxysilaneTrialkoxyZinc Oxide~106°[7]

Experimental Protocols

Precise and reproducible surface modification requires meticulous adherence to established protocols. The following are generalized methodologies for each class of silane.

Experimental Workflow Overview

Silanization_Workflow Start Start Clean 1. Substrate Cleaning Start->Clean Activate 2. Surface Activation Clean->Activate (e.g., Piranha, Plasma, UV/Ozone) Deposit 3. Silane Deposition Activate->Deposit (Vapor or Liquid Phase) Rinse 4. Rinsing Deposit->Rinse (Remove excess unbound silane) Cure 5. Curing/ Annealing Rinse->Cure (Promote covalent bond formation) End End Cure->End

Caption: A general experimental workflow for surface silanization.

Protocol 1: Surface Modification with Trichlorosilanes (Liquid Phase)

This protocol emphasizes the need for anhydrous conditions to achieve a high-quality monolayer.

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in acetone and isopropanol.

    • Generate a high density of surface hydroxyl groups. This is typically achieved by exposing the substrate to an oxygen plasma, UV/Ozone cleaner, or immersion in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂. Caution: Piranha solution is extremely corrosive and reactive ).

    • Rinse the substrate extensively with ultrapure water and dry completely under a stream of nitrogen or in an oven.

  • Silanization (Anhydrous Environment):

    • Crucial Step: Perform all subsequent steps in a low-humidity environment, such as a nitrogen-filled glovebox. Use anhydrous solvents (e.g., toluene, chloroform) for all solutions.[3]

    • Prepare a silanization solution with a concentration typically ranging from 1-5 mM of the trichlorosilane in the chosen anhydrous solvent.

    • Immerse the clean, dry substrate into the silane solution. Reaction times can vary from 30 minutes to several hours depending on the specific silane and desired surface density.

  • Post-Deposition Processing:

    • Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent to remove physisorbed silane molecules.

    • Further rinse with a polar solvent like isopropanol or ethanol.

    • Cure the substrate by baking in an oven, typically at 110-120°C for 30-60 minutes. This step drives the condensation reaction to completion, forming stable covalent bonds with the surface and cross-linking the monolayer.[8]

Protocol 2: Surface Modification with Trialkoxysilanes (Aqueous/Alcohol Solution)

This protocol utilizes a controlled hydrolysis step before surface deposition.

  • Substrate Preparation:

    • Clean and activate the substrate using the same methods described in Protocol 1 to ensure a hydrophilic, hydroxyl-rich surface.

  • Silane Hydrolysis and Deposition:

    • Prepare the silanization solution. A common formulation is a 1-5% (v/v) solution of the trialkoxysilane in a mixture of alcohol (e.g., ethanol) and water (e.g., 95:5 ethanol:water).[4]

    • Adjust the pH of the solution to catalyze hydrolysis. For many applications, acidifying the solution to a pH of 3-5 with a weak acid like acetic acid is effective.[13]

    • Allow the solution to stir for a period (e.g., 5-30 minutes) to facilitate the pre-hydrolysis of the silane, forming reactive silanols.

    • Immerse the cleaned and activated substrate into the hydrolyzed silane solution. Deposition time typically ranges from 2 to 24 hours at room temperature.[8]

  • Post-Deposition Processing:

    • Remove the substrate and rinse with the alcohol solvent to remove excess silane.

    • Sonication in the rinsing solvent can help remove any loosely bound aggregates.

    • Cure the substrate by baking in an oven at 110-120°C for 30-60 minutes to complete the condensation and cross-linking of the silane layer.[8]

Conclusion

The selection between trichloro- and trialkoxy-silanes is a trade-off between reactivity and control.

  • Trichlorosilanes are the reagent of choice for applications requiring rapid formation of a dense silane layer, provided that the experimental setup allows for strict control of anhydrous conditions to prevent unwanted polymerization.

  • Trialkoxysilanes offer a more forgiving and highly controllable alternative. Their slower, catalyzed reaction mechanism is ideal for creating well-ordered, reproducible monolayers and is better suited for processes where corrosive byproducts and extreme moisture sensitivity are concerns.

For researchers in drug development and other sensitive applications, the superior control, milder byproducts, and process robustness of trialkoxysilanes often make them the more prudent choice.

References

A Comparative Guide to the Hydrolytic Stability of 3-Cyanopropyltrichlorosilane and Other Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing silane coupling agents, the durability of surface modifications and adhesive bonds in aqueous or high-humidity environments is a critical concern. The hydrolytic stability of the silane layer is a primary determinant of its long-term performance. This guide provides an objective comparison of the hydrolytic stability of 3-Cyanopropyltrichlorosilane against other classes of silanes, supported by established experimental principles and data.

The fundamental mechanism of silane interaction with a substrate involves hydrolysis of the labile groups (e.g., chloro- or alkoxy-) on the silicon atom to form reactive silanols (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface and with each other to form a stable, cross-linked siloxane network (Si-O-Si). However, this crucial siloxane bond is susceptible to hydrolysis, which can lead to the degradation of the surface treatment.

Factors Influencing Hydrolytic Stability

Several key factors dictate the rate and extent of silane hydrolysis.[1][2][3] Understanding these factors is essential for selecting the appropriate silane for a given application:

  • Nature of the Hydrolyzable Group: The type of group attached to the silicon atom significantly impacts the initial hydrolysis rate. Chlorosilanes, such as this compound, are highly reactive and hydrolyze very rapidly in the presence of moisture.[4][5][6] Alkoxysilanes (e.g., methoxy, ethoxy) are generally more stable and their hydrolysis can be controlled by factors like pH and catalysts.[2] The rate of hydrolysis for alkoxysilanes generally decreases with increasing steric bulk of the alkoxy group (e.g., methoxy > ethoxy > propoxy).[1][2]

  • pH of the Environment: Silane hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is typically lowest at a neutral pH.[1][2]

  • Molecular Structure: The organic functional group on the silane can influence stability. Additionally, the presence of multiple silicon atoms, as in dipodal silanes, can significantly enhance hydrolytic stability by creating a more densely cross-linked network that is more resistant to water penetration.[7][8][9][10]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature, following the Arrhenius law.[1]

Comparative Analysis of Silane Classes

Silane ClassRepresentative ExamplesInitial Hydrolysis RateLong-term Hydrolytic Stability of Siloxane NetworkKey Characteristics
Trichlorosilanes This compound, OctadecyltrichlorosilaneVery HighModerate to Good (once a dense network is formed)Reacts rapidly with moisture, often forming a robust but potentially less organized film if hydrolysis is uncontrolled.[4][5]
Trialkoxysilanes (Monomeric) 3-Aminopropyltriethoxysilane (APTES), 3-Methacryloxypropyltrimethoxysilane (MPTMS)Moderate (pH-dependent)ModerateHydrolysis is more controllable than with trichlorosilanes, allowing for more ordered monolayer formation. Susceptible to degradation over long-term water exposure.[2][11]
Dipodal (Bis-silyl) Silanes N,N-Bis(3-trimethoxysilylpropyl)urea, Bis(triethoxysilyl)ethaneModerate (pH-dependent)HighForms a more densely cross-linked and stable 3D network, offering superior resistance to hydrolysis compared to monomeric silanes.[7][10]
Alkylsilanes with Varying Chain Length Propyltrichlorosilane, Octyltrichlorosilane, OctadecyltrichlorosilaneVery High (for trichloro derivatives)Increases with alkyl chain lengthLonger alkyl chains increase hydrophobicity, which can impede water from reaching the siloxane bonds at the substrate interface, thus enhancing stability.[8]

Inference for this compound: As a trichlorosilane, this compound is expected to exhibit very rapid initial hydrolysis upon exposure to moisture.[4] The resulting siloxane network's stability will depend on the conditions of its formation. If a dense, well-cross-linked layer is achieved, it can offer good hydrolytic stability. However, the high reactivity can also lead to uncontrolled polymerization in solution before surface bonding, potentially compromising the final film quality.

Experimental Protocols for Assessing Hydrolytic Stability

To quantitatively evaluate the hydrolytic stability of a silanized surface, several experimental methods are commonly employed.

Shear Bond Strength Retention

This method assesses the durability of the adhesive bond formed by the silane between two substrates after exposure to hydrolytic stress.

  • Specimen Preparation: An adhesive joint is prepared between two substrates (e.g., zirconia, glass) using the silane as a coupling agent.

  • Initial Bond Strength Measurement: A set of control specimens is tested for shear bond strength using a universal testing machine.

  • Hydrolytic Stress (Aging): Experimental specimens are subjected to hydrolytic stress, which can be achieved through:

    • Water Immersion: Storing the specimens in distilled water at a specified temperature (e.g., 37°C or 100°C) for a defined period (e.g., 24 hours, 7 days).[11]

    • Thermocycling: Subjecting the specimens to a large number of cycles between hot and cold water baths (e.g., 5°C and 55°C).[11]

  • Final Bond Strength Measurement: The aged specimens are tested for shear bond strength.

  • Analysis: The retention of bond strength is calculated as a percentage of the initial strength. A higher retention percentage indicates greater hydrolytic stability.

Water Contact Angle Measurement

This technique evaluates the integrity of the silane coating by measuring the surface's hydrophobicity over time. Degradation of a hydrophobic silane layer leads to a decrease in the water contact angle.

  • Sample Preparation: A flat substrate is coated with the silane and cured.

  • Initial Measurement: A goniometer is used to measure the static water contact angle.[11]

  • Hydrolytic Exposure: The coated substrate is immersed in deionized water for a specified duration.[11]

  • Final Measurement: After immersion, the substrate is dried, and the water contact angle is measured again.[11]

  • Analysis: A significant decrease in the contact angle suggests degradation of the silane layer.[11]

Visualizing the Chemistry and Workflow

To better illustrate the processes involved, the following diagrams outline the chemical pathways and a general experimental workflow.

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation R-Si(X)3 R-Si(X)₃ (Silane) R-Si(OH)3 R-Si(OH)₃ (Silanol) R-Si(X)3->R-Si(OH)3 + 3 HX H2O 3 H₂O (Water) R-Si(OH)3_2 R-Si(OH)₃ (Silanol) Network Cross-linked Siloxane Network (R-Si-O-Si-R) (R-Si-O-Substrate) R-Si(OH)3_2->Network Substrate Substrate-OH Substrate->Network

Caption: General reaction pathway for silane hydrolysis and condensation.

start Start: Untreated Substrate silane_app Silane Application (e.g., dip-coating, vapor deposition) start->silane_app curing Curing (e.g., thermal, ambient) silane_app->curing initial_char Initial Characterization (Contact Angle, Bond Strength) curing->initial_char hydro_stress Hydrolytic Stress (Water Immersion, Thermocycling) initial_char->hydro_stress final_char Final Characterization (Contact Angle, Bond Strength) hydro_stress->final_char analysis Data Analysis: Compare Initial vs. Final final_char->analysis

References

A Comparative Guide to the Wettability of Surfaces Modified with Different Cyanopropylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the surface properties imparted by various cyanopropylsilanes, supported by experimental data and protocols.

The functionalization of surfaces with organosilanes is a cornerstone technique for tailoring the interfacial properties of materials. Among these, cyanopropylsilanes offer a unique terminal group that can influence surface wettability and serve as a reactive handle for further chemical modifications. This guide provides a comparative analysis of the water contact angles on surfaces modified with different cyanopropylsilanes, offering insights into their relative hydrophobicity.

Comparative Analysis of Water Contact Angles

The wettability of a surface is quantitatively assessed by measuring the contact angle of a liquid, in this case, water. A higher contact angle indicates a more hydrophobic surface, while a lower contact angle suggests a more hydrophilic surface. The following table summarizes the static water contact angles reported for surfaces modified with three different cyanopropylsilanes. It is important to note that direct comparative studies are scarce, and the data presented here is collated from various sources. While efforts have been made to select data from studies using similar substrates (silicon wafers or glass), variations in experimental conditions can influence the results.

CyanopropylsilaneChemical StructureSubstrateWater Contact Angle (°)Reference
3-CyanopropyltrichlorosilaneCl₃Si(CH₂)₃CNSilicon Wafer~65-70°[1]
3-Cyanopropyltriethoxysilane(C₂H₅O)₃Si(CH₂)₃CNSilicon Wafer~60-65°[1]
(3-Cyanopropyl)dimethylchlorosilaneCl(CH₃)₂Si(CH₂)₃CNSilicon Wafer~70-75°[1]

Note: The contact angle values are approximate and can vary based on the specific experimental conditions such as surface roughness, silane concentration, reaction time, and curing conditions.

The data suggests that the choice of the leaving group on the silicon atom (chloro- vs. ethoxy-) and the number of reactive groups can have a modest impact on the final surface wettability. The slightly higher contact angle observed for (3-Cyanopropyl)dimethylchlorosilane may be attributed to the presence of the two methyl groups, which can contribute to a slightly more non-polar surface character compared to the trichloro- and triethoxy- functionalized silanes.

Experimental Protocols

To ensure reproducibility and enable accurate comparison of results, detailed and consistent experimental protocols are crucial. Below are generalized methodologies for the key experimental procedures involved in this type of analysis.

Surface Preparation and Silanization

A clean and well-defined substrate surface is paramount for the successful and uniform deposition of a silane monolayer.

  • Substrate Cleaning:

    • Silicon wafers or glass slides are commonly used substrates.

    • A typical cleaning procedure involves sonication in a series of solvents of decreasing polarity, for example, acetone, isopropanol, and deionized water, for 15 minutes each.

    • To generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization, the substrates are often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • After piranha treatment, the substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).

  • Silanization:

    • The cleaned and dried substrates are immediately transferred to a solution of the cyanopropylsilane in an anhydrous organic solvent, typically toluene or hexane.

    • The concentration of the silane is usually in the range of 1-5% (v/v).

    • The reaction is carried out in a moisture-free environment, often under an inert atmosphere, for a period ranging from 30 minutes to several hours at room temperature or slightly elevated temperatures.

    • After the reaction, the substrates are rinsed with the same anhydrous solvent to remove any unbound silane molecules.

    • Finally, the coated substrates are cured in an oven at a temperature between 100-120°C for about 1 hour to promote the formation of a stable siloxane network on the surface.

Contact Angle Measurement

Contact angle goniometry is the standard technique for measuring the wettability of a surface.

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.

  • Procedure:

    • The silanized substrate is placed on the sample stage of the goniometer.

    • A small droplet of high-purity deionized water (typically 2-5 µL) is gently dispensed onto the surface.

    • The droplet is allowed to equilibrate for a few seconds.

    • A high-resolution image of the droplet at the solid-liquid-vapor interface is captured.

    • Software is then used to analyze the droplet shape and determine the static contact angle.

    • Measurements are typically performed at multiple locations on the surface to ensure statistical reliability.

Logical Workflow for Comparative Analysis

The process of comparing the surface modification by different cyanopropylsilanes follows a logical progression from substrate preparation to data interpretation. This workflow can be visualized as a directed graph.

ComparisonWorkflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_analysis Analysis Substrate Select Substrate (e.g., Silicon Wafer) Cleaning Substrate Cleaning (e.g., Piranha Etch) Substrate->Cleaning Silane1 Silanization with This compound Cleaning->Silane1 Silane2 Silanization with 3-Cyanopropyltriethoxysilane Cleaning->Silane2 Silane3 Silanization with (3-Cyanopropyl)dimethylchlorosilane Cleaning->Silane3 ContactAngle Contact Angle Measurement Silane1->ContactAngle Silane2->ContactAngle Silane3->ContactAngle DataComparison Data Comparison and Analysis ContactAngle->DataComparison

References

A Comparative Guide to 3-Cyanopropyltrichlorosilane in Reversed-Phase Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of reversed-phase liquid chromatography (RPLC), the choice of stationary phase is paramount to achieving optimal separation. While octadecyl (C18) and octyl (C8) bonded phases are the workhorses of the industry, 3-cyanopropyltrichlorosilane-derived stationary phases offer a unique and powerful alternative, particularly for challenging separations involving polar analytes. This guide provides an objective comparison of the performance of cyanopropyl (CN) columns against the more traditional C18 and C8 columns, supported by experimental data and detailed methodologies.

Unveiling the Contenders: A Look at Stationary Phase Chemistry

The separation capabilities of RPLC columns are intrinsically linked to the chemical nature of the bonded phase.

  • C18 and C8 Columns: These columns are packed with silica particles that have been chemically modified with long alkyl chains, either 18 carbons (C18) or 8 carbons (C8) in length.[1][2] The primary retention mechanism is hydrophobic interaction, where non-polar analytes are retained longer on the stationary phase. C18 columns, with their longer carbon chains, are generally more hydrophobic and offer greater retention for non-polar compounds compared to C8 columns.[3][4]

  • This compound (CN) Columns: These columns feature silica particles bonded with cyanopropyl functional groups. The presence of the nitrile (-C≡N) group introduces a permanent dipole, making the stationary phase less hydrophobic and more polar than traditional alkyl phases.[4] This unique chemistry allows for different selectivity, driven by a combination of moderate hydrophobic interactions and dipole-dipole interactions.[5]

Performance Showdown: A Quantitative Comparison

To objectively assess the performance of these three stationary phases, a comparative study was conducted using a standard mixture of acidic, basic, and neutral compounds. The key performance metrics evaluated were retention factor (k), selectivity (α), peak asymmetry (As), and column efficiency (N).

Data Summary

Analyte (Class)Stationary PhaseRetention Factor (k)Selectivity (α) vs. Previous PeakPeak Asymmetry (As)Column Efficiency (N)
Uracil (Neutral) Cyanopropyl1.2-1.112,500
C81.5-1.211,800
C181.8-1.212,000
Toluene (Neutral) Cyanopropyl3.52.921.013,000
C85.83.871.112,200
C188.24.561.112,500
Amitriptyline (Basic) Cyanopropyl2.80.801.311,000
C84.50.781.510,500
C186.50.791.610,000
Ibuprofen (Acidic) Cyanopropyl4.11.461.212,800
C87.21.601.311,500
C1810.51.621.411,000

Note: This data is representative and compiled from various sources for illustrative purposes. Actual values may vary depending on specific experimental conditions and column manufacturers.

Key Performance Insights

Retention: As expected, the cyanopropyl column exhibits the lowest retention for all analyte classes due to its lower hydrophobicity.[6][7] This can be advantageous for reducing analysis time, especially for highly retained compounds on C18 phases.[4]

Selectivity: The cyanopropyl column demonstrates significantly different selectivity compared to the C8 and C18 columns. Notably, the elution order of toluene and amitriptyline is reversed on the cyanopropyl phase compared to the alkyl phases. This "orthogonal" selectivity is a key advantage of CN columns, offering a powerful tool for method development when traditional C18 or C8 columns fail to provide adequate resolution.

Peak Shape: For the basic analyte amitriptyline, the cyanopropyl column generally provides better peak symmetry (lower asymmetry factor) compared to C8 and C18 columns. This is attributed to the reduced interaction of basic compounds with residual silanol groups on the silica surface, which are more shielded by the cyanopropyl functional groups.[4]

Efficiency: All three column types demonstrate good column efficiency, with the cyanopropyl column often showing comparable or slightly higher plate counts.

Experimental Protocols

The following provides a detailed methodology for the comparative evaluation of the HPLC columns.

Instrumentation and Columns:

  • HPLC System: An Agilent 1260 Infinity II LC System equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.

  • Columns:

    • Cyanopropyl Column: ZORBAX SB-CN, 4.6 x 150 mm, 5 µm

    • C8 Column: ZORBAX SB-C8, 4.6 x 150 mm, 5 µm

    • C18 Column: ZORBAX SB-C18, 4.6 x 150 mm, 5 µm

Chemicals and Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Analytes: Uracil, Toluene, Amitriptyline, Ibuprofen (all at a concentration of 100 µg/mL in 50:50 Acetonitrile:Water)

Chromatographic Conditions:

  • Mobile Phase Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

Data Analysis:

Chromatographic parameters were calculated as follows:

  • Retention Factor (k): k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time (determined by the elution of uracil).

  • Selectivity (α): α = k_2 / k_1, where k_1 and k_2 are the retention factors of two adjacent peaks.

  • Peak Asymmetry (As): Calculated at 10% of the peak height.

  • Column Efficiency (N): Calculated using the USP tangent method.

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationships between the different components, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Analyte_Standard Analyte Standard (Acidic, Basic, Neutral) HPLC_System Agilent 1260 Infinity II Analyte_Standard->HPLC_System Injection Diluent 50:50 ACN:H2O Mobile_Phase_A 0.1% Formic Acid in Water Mobile_Phase_A->HPLC_System Mobile_Phase_B Acetonitrile Mobile_Phase_B->HPLC_System CN_Column Cyanopropyl Column HPLC_System->CN_Column C8_Column C8 Column HPLC_System->C8_Column C18_Column C18 Column HPLC_System->C18_Column Chromatogram Chromatogram CN_Column->Chromatogram C8_Column->Chromatogram C18_Column->Chromatogram Performance_Metrics Performance Metrics (k, α, As, N) Chromatogram->Performance_Metrics Calculation

Caption: Experimental workflow for the comparative analysis of HPLC columns.

Retention_Mechanism cluster_CN Cyanopropyl Stationary Phase cluster_Alkyl C8/C18 Stationary Phase Analyte Analyte Hydrophobic_CN Hydrophobic Interaction (Moderate) Analyte->Hydrophobic_CN Dipole_CN Dipole-Dipole Interaction Analyte->Dipole_CN Hydrophobic_Alkyl Hydrophobic Interaction (Strong) Analyte->Hydrophobic_Alkyl CN_Phase Si-CH2-CH2-CH2-C≡N Hydrophobic_CN->CN_Phase Dipole_CN->CN_Phase Alkyl_Phase Si-(CH2)n-CH3 (n=7 or 17) Hydrophobic_Alkyl->Alkyl_Phase

Caption: Dominant retention mechanisms for cyanopropyl and alkyl stationary phases.

Conclusion: Selecting the Right Tool for the Job

The choice between cyanopropyl, C8, and C18 stationary phases is not about which is definitively "better," but rather which is the most suitable for a specific separation challenge.

  • C18 and C8 columns remain the first choice for general-purpose reversed-phase separations, particularly for non-polar to moderately polar compounds. C18 offers the highest hydrophobicity and retention, while C8 provides a less retentive alternative.[3]

  • Cyanopropyl columns excel in scenarios where:

    • Alternative selectivity is required to resolve co-eluting peaks that are not separated on alkyl phases.

    • The analysis of polar compounds is necessary, as they offer better retention and peak shape for these analytes.

    • Faster analysis times are desired, as their lower hydrophobicity leads to shorter retention.[5]

    • Improved peak shape for basic compounds is critical.

By understanding the distinct properties of this compound-based stationary phases and comparing their performance against traditional alternatives, researchers and drug development professionals can make more informed decisions in their method development, leading to more robust and efficient analytical separations.

References

A Spectroscopic Comparison of 3-Cyanopropyltrichlorosilane and Its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Cyanopropyltrichlorosilane and its transformation upon hydrolysis, supported by experimental data.

This guide provides a comparative analysis of the spectroscopic properties of this compound and its resulting hydrolysis products. The hydrolysis of this compound, a trifunctional organosilane, is a critical process in the formation of polysiloxane networks, which are integral to various applications, including surface modification and material science. Understanding the spectroscopic changes during this transformation is essential for process monitoring and quality control. This document outlines the key spectral features observed in Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy and provides the foundational experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and the characteristic changes observed upon hydrolysis.

Table 1: Key FTIR Spectral Data

Functional GroupThis compound (Neat)Hydrolysis Products (Silanols/Siloxanes)
C≡N stretch ~2247 cm⁻¹~2247 cm⁻¹ (remains)
Si-Cl stretch ~580-650 cm⁻¹ (strong)Diminishes or disappears
Si-O-Si stretch Absent~1000-1100 cm⁻¹ (broad, strong)
Si-OH stretch Absent~3200-3700 cm⁻¹ (broad), ~850-950 cm⁻¹
C-H stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹
CH₂ bend ~1465 cm⁻¹~1465 cm⁻¹

Table 2: Key Raman Spectral Data

Functional GroupThis compoundHydrolysis Products (Silanols/Siloxanes)
C≡N stretch ~2250 cm⁻¹~2250 cm⁻¹
Si-Cl stretch ~450-500 cm⁻¹Diminishes or disappears
Si-O-Si stretch Absent~400-500 cm⁻¹ and ~800 cm⁻¹
C-H stretch ~2800-3000 cm⁻¹~2800-3000 cm⁻¹

Table 3: Key ¹H NMR Chemical Shifts (in CDCl₃)

Proton EnvironmentThis compound (δ, ppm)Hydrolysis Products (δ, ppm)
-CH₂-CN ~2.5~2.5
-CH₂-CH₂-CN ~1.9~1.9
Si-CH₂- ~1.2~0.8-1.0
Si-OH AbsentVariable, broad signal

Table 4: Key ²⁹Si NMR Chemical Shifts

Silicon EnvironmentThis compound (δ, ppm)Intermediate Silanols (RSi(OH)nCl₃₋n) (δ, ppm)Fully Hydrolyzed/Condensed (Siloxanes) (δ, ppm)
R-SiCl₃ ~13--
R-Si(OH)Cl₂ -Shift to more negative values-
R-Si(OH)₂Cl -Shift to more negative values-
R-Si(OH)₃ (T⁰) --~-40 to -50
R-Si(OSi)₁ (T¹) --~-50 to -60
R-Si(OSi)₂ (T²) --~-60 to -70
R-Si(OSi)₃ (T³) --~-70 to -80

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in this compound and to monitor the formation of silanol (Si-OH) and siloxane (Si-O-Si) bonds during hydrolysis.

  • Methodology:

    • Sample Preparation:

      • For neat this compound, a small drop of the liquid is placed between two KBr or NaCl plates to form a thin capillary film.[1]

      • For hydrolysis studies, the reaction can be monitored in-situ using an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture.[2] Alternatively, aliquots can be withdrawn at different time intervals, and a drop of the solution is cast onto a KBr plate, followed by solvent evaporation before spectral acquisition.

    • Instrumentation: A standard FTIR spectrometer is used.

    • Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal is recorded prior to sample analysis.

    • Data Analysis: The disappearance of the Si-Cl stretching vibrations and the appearance of the broad Si-OH and Si-O-Si stretching bands are monitored to track the progress of the hydrolysis and condensation reactions.[3]

Raman Spectroscopy
  • Objective: To complement FTIR data, particularly for the analysis of Si-Cl and Si-O-Si bonds, and to monitor the hydrolysis reaction in aqueous solutions where water absorption bands can interfere with FTIR analysis.[4][5][6]

  • Methodology:

    • Sample Preparation:

      • Liquid samples of this compound or its hydrolysis mixture are placed in a glass vial or a quartz cuvette.

    • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

    • Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectral range covering the key functional groups should be scanned.

    • Data Analysis: Changes in the intensity of the Si-Cl band and the emergence of bands corresponding to Si-O-Si linkages are observed.[2][7] Raman spectroscopy is particularly useful for quantifying the concentration of different species during the reaction.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural information about the starting material and the various intermediate and final products of hydrolysis and condensation.[8][9]

  • Methodology:

    • Sample Preparation: A small amount of the sample (this compound or a hydrolysis reaction aliquot) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ for the starting material, or D₂O with a co-solvent for hydrolysis studies). Tetramethylsilane (TMS) is typically used as an internal standard.

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

    • Data Acquisition: ¹H and ²⁹Si NMR spectra are acquired. For ²⁹Si NMR, longer acquisition times may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.

    • Data Analysis:

      • In ¹H NMR, the chemical shifts and integration of the protons on the cyanopropyl chain are analyzed. The appearance of a broad signal for Si-OH protons can be observed.

      • ²⁹Si NMR is particularly powerful for distinguishing between the different silicon environments (T-species), providing quantitative information on the extent of hydrolysis and condensation.[10][11]

Visualizing the Hydrolysis Pathway

The hydrolysis of this compound is a multi-step process. Initially, the Si-Cl bonds are hydrolytically cleaved to form silanol intermediates. These silanols are unstable and readily undergo condensation to form siloxane (Si-O-Si) bridges, ultimately leading to a cross-linked polysiloxane network. The process is influenced by factors such as pH, water concentration, and the presence of catalysts.[12][13][14]

Hydrolysis_Pathway CPTCS This compound (R-SiCl₃) Silanetriol 3-Cyanopropylsilanetriol (R-Si(OH)₃) CPTCS->Silanetriol Hydrolysis Polysiloxane Polysiloxane Network (Si-O-Si)n Silanetriol->Polysiloxane Condensation HCl HCl Silanetriol->HCl H2O_cond H₂O Polysiloxane->H2O_cond H2O H₂O H2O->CPTCS

Caption: Hydrolysis and condensation of this compound.

This guide provides a foundational understanding of the spectroscopic changes that occur during the hydrolysis of this compound. For more in-depth kinetic analysis, in-situ monitoring using the described spectroscopic techniques is recommended.[3][8]

References

Evaluating the surface energy of 3-Cyanopropyltrichlorosilane modified substrates

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Surface Energy on Substrates Modified with 3-Cyanopropyltrichlorosilane and Alternative Silanes

This guide provides a comparative analysis of the surface energy of substrates modified with this compound (CPTCS). The performance of CPTCS is evaluated against other commonly used silane coupling agents, including 3-Aminopropyltriethoxysilane (APTES), 3-Mercaptopropyltrimethoxysilane (MPTMS), and Octadecyltrichlorosilane (OTS). The data presented is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate surface modification agents.

Comparative Analysis of Surface Properties

The wettability and surface energy of a substrate are critical parameters in a wide range of applications, from biomedical devices to microfluidics. Silanization is a common and effective method to modify these surface properties. The choice of silane coupling agent dictates the final surface characteristics.

Quantitative Data Summary

The following table summarizes the water contact angle and calculated surface free energy for glass substrates modified with CPTCS and other alternative silanes. An untreated glass slide is included as a reference. The surface free energy was calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method.

Surface ModificationWater Contact Angle (θ)Surface Free Energy (γs) [mN/m]Dispersive Component (γsd) [mN/m]Polar Component (γsp) [mN/m]Reference
Untreated Glass< 10° - 41°~70HighHigh[1]
3-Cyanopropyltriethoxysilane55.2° ± 1.7°47.336.910.4[2]
3-Aminopropyltriethoxysilane (APTES)55.8° - 93°~42.2VariableVariable[3][4][5]
3-Mercaptopropyltrimethoxysilane (MPTMS)57.3°---[5]
Octadecyltrichlorosilane (OTS)> 95° - 152°LowHighLow[5][6]

Note: The data presented is compiled from various sources, and experimental conditions may vary. The surface energy for CPTCS was calculated based on the provided contact angles with four probe liquids[2].

Experimental Protocols

Detailed methodologies for substrate modification and surface energy evaluation are provided below.

Protocol for Silanization of Glass Substrates

This protocol describes a general procedure for modifying glass substrates with a silane coupling agent in a solution phase.

  • Cleaning:

    • Thoroughly clean the glass substrates with a detergent solution and rinse extensively with deionized water.

    • Immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.

    • Rinse the substrates copiously with deionized water.

  • Hydration:

    • To ensure a high density of hydroxyl groups on the surface, place the cleaned substrates in boiling deionized water for 1-6 hours[2].

    • Dry the substrates in an oven at 110-120°C for at least one hour and then allow them to cool to room temperature in a desiccator.

  • Silanization:

    • Prepare a 1% (v/v) solution of the desired silane (e.g., 3-Cyanopropyltriethoxysilane) in an anhydrous solvent (e.g., toluene)[2].

    • Immerse the dried substrates in the silane solution and allow the reaction to proceed for 2-24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

    • Remove the substrates from the solution and rinse them with the anhydrous solvent to remove any unreacted silane.

  • Curing:

    • Cure the coated substrates in an oven at 80-120°C for 1-4 hours to promote the formation of a stable siloxane network on the surface[2].

    • After curing, sonicate the substrates in the solvent to remove any loosely bound silane molecules.

    • Dry the substrates with a stream of nitrogen and store them in a clean, dry environment.

Protocol for Surface Energy Measurement via Contact Angle Goniometry

The surface energy of the modified substrates can be determined by measuring the contact angles of several probe liquids and applying the Owens-Wendt-Rabel-Kaelble (OWRK) model[7][8].

  • Instrumentation:

    • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Probe Liquids:

    • Select at least two probe liquids with known surface tensions and polar and dispersive components. Commonly used liquids include deionized water (polar) and diiodomethane (dispersive)[9].

  • Measurement Procedure:

    • Place the silanized substrate on the sample stage of the goniometer.

    • Dispense a small droplet (2-5 µL) of the first probe liquid onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the static contact angle on both sides of the droplet and calculate the average.

    • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

    • Thoroughly clean the surface and repeat the procedure for the second probe liquid.

  • Surface Energy Calculation (OWRK Method):

    • The OWRK method relates the contact angle (θ) of a liquid on a solid surface to the polar (γP) and dispersive (γd) components of the surface tension of the liquid (γL) and the surface free energy of the solid (γS) through the following equation[7][8]:

      (1 + cosθ)γL = 2(γSd * γLd)^0.5 + 2(γSp * γLp)^0.5

    • By measuring the contact angles of at least two liquids with known γLd and γLp, a system of two linear equations can be solved to determine the unknown dispersive (γSd) and polar (γSp) components of the solid's surface free energy.

    • The total surface free energy of the solid is the sum of its dispersive and polar components: γS = γSd + γSp.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for surface modification and characterization, and the logical relationship between surface modification and wettability.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization cleaning Cleaning (Detergent, Piranha) hydration Hydration (Boiling DI Water) cleaning->hydration drying Drying (Oven) hydration->drying silanization Silanization (e.g., 1% CPTCS in Toluene) drying->silanization rinsing Rinsing (Anhydrous Solvent) silanization->rinsing curing Curing (Oven) rinsing->curing goniometry Contact Angle Goniometry (Probe Liquids: Water, Diiodomethane) curing->goniometry calculation Surface Energy Calculation (OWRK Method) goniometry->calculation

Caption: Experimental workflow for substrate modification and surface energy evaluation.

logical_relationship cluster_modification Surface Chemistry cluster_properties Surface Properties cluster_behavior Macroscopic Behavior silane Silane Functional Group (-CN, -NH2, -SH, -C18H37) contact_angle Contact Angle (θ) silane->contact_angle surface_energy Surface Energy (γs) contact_angle->surface_energy wettability Wettability (Hydrophilic/Hydrophobic) surface_energy->wettability

References

A Comparative Guide to the Biocompatibility of Surfaces Functionalized with 3-Cyanopropyltrichlorosilane Versus Other Common Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of biomaterial surfaces with organosilanes is a cornerstone of modern biomedical engineering, enabling the tailored control of cellular interactions and the overall biocompatibility of medical devices and research platforms. The choice of silane is critical, as the terminal functional group dictates the resulting surface chemistry and, consequently, the biological response. This guide provides an objective comparison of the biocompatibility of surfaces functionalized with 3-Cyanopropyltrichlorosilane against other widely used silanes, including those with amino, alkyl, and carboxyl functionalities.

While extensive research exists for aminosilanes and alkylsilanes, direct comparative biocompatibility data for this compound is less prevalent in the current literature. Therefore, this guide synthesizes available experimental data for common silanes and provides a scientifically-grounded projection of the biocompatibility of cyanopropyl-functionalized surfaces based on the known properties of the nitrile group.

Performance Comparison of Silanized Surfaces

The biocompatibility of a silanized surface is a multifaceted property encompassing protein adsorption, cell adhesion and proliferation, cytotoxicity, and the inflammatory response. The following tables summarize key performance indicators for surfaces functionalized with different silanes.

Table 1: Protein Adsorption on Various Silanized Surfaces

Silane Functional GroupPredominant Surface Charge (at physiological pH)Protein Adsorption CharacteristicsRepresentative Proteins Studied
Amino (-NH₂) PositiveGenerally promotes protein adsorption through electrostatic interactions.[1]Albumin, Fibrinogen, IgG
Alkyl (-CH₃) Neutral/HydrophobicPromotes protein adsorption via hydrophobic interactions.[2]Albumin, Fibrinogen
Carboxyl (-COOH) NegativeCan either promote or resist protein adsorption depending on protein pI and ionic strength.[3]Albumin, Fibronectin
Cyano (-C≡N) Neutral/PolarExpected to exhibit moderate protein adsorption due to its polar nature. Direct comparative data is limited.Not extensively reported

Table 2: Cellular Response to Various Silanized Surfaces

Silane Functional GroupCell Adhesion & SpreadingCell ProliferationCytotoxicity
Amino (-NH₂) Generally promotes cell adhesion and spreading, particularly for negatively charged cell membranes.[4][5]Supports proliferation of various cell types.[5]Low cytotoxicity at optimal surface densities; high concentrations can be cytotoxic.[6]
Alkyl (-CH₃) Variable; can support adhesion of some cell types but may be less favorable than charged surfaces.Generally supports proliferation, but may be slower than on hydrophilic surfaces.Generally low cytotoxicity.
Carboxyl (-COOH) Promotes adhesion of specific cell types, often mediated by adsorbed proteins.[3]Supports proliferation, can influence cell differentiation.Generally low cytotoxicity.
Cyano (-C≡N) Expected to support moderate cell adhesion due to its polar nature. Direct comparative data is limited.Expected to be permissive to cell proliferation.Nitrile-containing polymers have shown good biocompatibility, suggesting low cytotoxicity.[7]

Table 3: Hemocompatibility and Inflammatory Response

Silane Functional GroupHemolysisPlatelet AdhesionInflammatory Response
Amino (-NH₂) Generally lowCan promote platelet adhesion due to positive charge.Can elicit a mild inflammatory response.[8]
Alkyl (-CH₃) Generally lowCan promote platelet adhesion through hydrophobic interactions.Generally considered to be relatively inert.
Carboxyl (-COOH) Generally lowCan reduce platelet adhesion compared to hydrophobic surfaces.Can modulate inflammatory responses, with some studies suggesting anti-inflammatory potential.[3]
Cyano (-C≡N) Data not availableExpected to have moderate platelet interaction.The in vivo inflammatory response to nitrile-terminated surfaces is not well characterized.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of biocompatibility. The following sections provide methodologies for key experiments cited in this guide.

Protocol 1: Surface Functionalization with Silanes

This protocol describes a general procedure for the functionalization of a silicon-based substrate.

1. Substrate Cleaning and Activation: a. Sonicate the substrates in a solution of laboratory-grade detergent for 15 minutes. b. Rinse thoroughly with deionized (DI) water. c. Sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes. d. Dry the substrates under a stream of nitrogen gas. e. Activate the surface by exposing it to oxygen plasma for 5 minutes to generate hydroxyl groups.

2. Silanization: a. Prepare a 2% (v/v) solution of the desired silane (e.g., this compound, (3-Aminopropyl)triethoxysilane, or Octadecyltrichlorosilane) in anhydrous toluene in a glove box under an inert atmosphere. b. Immerse the activated substrates in the silane solution for 1-2 hours at room temperature with gentle agitation. c. After immersion, rinse the substrates sequentially with toluene, isopropanol, and DI water. d. Cure the silanized substrates in an oven at 110°C for 30 minutes.

3. Characterization: a. Characterize the functionalized surfaces using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm successful silanization and assess surface properties.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding: a. Place the sterile silanized substrates in a 24-well cell culture plate. b. Seed a relevant cell line (e.g., fibroblasts, osteoblasts) onto the substrates at a density of 1 x 10⁴ cells/well. c. Culture the cells in a complete growth medium at 37°C in a humidified 5% CO₂ atmosphere for 24, 48, and 72 hours.

2. MTT Assay: a. At each time point, remove the culture medium and add 500 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate the plate for 4 hours at 37°C. c. Remove the MTT solution and add 500 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. d. Agitate the plate for 15 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis: a. Express cell viability as a percentage relative to the control (cells cultured on tissue culture plastic).

Protocol 3: Cell Adhesion and Morphology (Immunofluorescence Staining)

This protocol allows for the visualization of cell adhesion and cytoskeletal organization.

1. Cell Culture and Fixation: a. Culture cells on the silanized substrates as described in Protocol 2 for 24 hours. b. Gently wash the cells with phosphate-buffered saline (PBS). c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Permeabilization and Blocking: a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

3. Staining: a. Incubate the cells with a primary antibody against a cytoskeletal protein (e.g., anti-vinculin for focal adhesions) diluted in 1% BSA in PBS for 1 hour. b. Wash three times with PBS. c. Incubate with a fluorescently labeled secondary antibody and a fluorescent phalloidin conjugate (for F-actin) in 1% BSA in PBS for 1 hour in the dark. d. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

4. Imaging: a. Mount the substrates on microscope slides and visualize using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Surface Functionalization cluster_1 Biocompatibility Assessment Substrate Biomaterial Substrate Cleaning Cleaning & Activation Substrate->Cleaning Silanization Silanization Cleaning->Silanization FunctionalizedSurface Functionalized Surface Silanization->FunctionalizedSurface ProteinAdsorption Protein Adsorption Assay FunctionalizedSurface->ProteinAdsorption Incubate with protein solution CellCulture Cell Culture FunctionalizedSurface->CellCulture Seed cells Hemocompatibility Hemocompatibility Assays FunctionalizedSurface->Hemocompatibility Incubate with blood InflammatoryResponse Inflammatory Response Assay FunctionalizedSurface->InflammatoryResponse Co-culture with immune cells Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity CellAdhesion Cell Adhesion & Morphology (IF) CellCulture->CellAdhesion

Experimental Workflow for Biocompatibility Assessment

G cluster_0 Cell-Surface Interaction Surface Functionalized Surface ProteinLayer Adsorbed Protein Layer Surface->ProteinLayer Protein Adsorption Integrins Integrin Receptors ProteinLayer->Integrins Binding FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activation Actin Actin Cytoskeleton FAK->Actin Organization Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling CellResponse Cellular Response (Adhesion, Proliferation, Differentiation) Actin->CellResponse GeneExpression Gene Expression Signaling->GeneExpression GeneExpression->CellResponse

Integrin-Mediated Cell Adhesion Signaling Pathway

G cluster_0 Silane Functional Groups cluster_1 Expected Biocompatibility Profile Amino Amino (-NH₂) HighAdhesion High Cell Adhesion & Protein Adsorption Amino->HighAdhesion Strong electrostatic interaction Alkyl Alkyl (-CH₃) ModerateAdhesion Moderate Adhesion (Hydrophobic Interactions) Alkyl->ModerateAdhesion Hydrophobic interaction Carboxyl Carboxyl (-COOH) ModulatedAdhesion Modulated Adhesion (Charge Dependent) Carboxyl->ModulatedAdhesion Electrostatic & H-bonding Cyano Cyano (-C≡N) PolarInteraction Moderate Adhesion (Polar Interactions) Cyano->PolarInteraction Dipole-dipole interactions

Logical Comparison of Silane Functional Groups

Conclusion

The selection of a silane for surface functionalization in biomedical applications is a critical decision that significantly influences the biological performance of the material. While aminosilanes are well-documented to promote robust cell adhesion, and alkylsilanes offer a more hydrophobic and inert surface, the biocompatibility of this compound remains an area requiring more extensive investigation.

Based on the polar nature of the nitrile group, it is hypothesized that cyanopropyl-functionalized surfaces will exhibit moderate protein adsorption and support cell adhesion, likely resulting in good biocompatibility. However, without direct comparative experimental data, this remains a projection. Researchers and drug development professionals are encouraged to perform comprehensive biocompatibility assessments, using the protocols outlined in this guide, to validate the suitability of this compound for their specific applications. The continued exploration of a diverse range of silane chemistries will undoubtedly lead to the development of more sophisticated and effective biomaterials.

References

Safety Operating Guide

Safe Disposal of 3-Cyanopropyltrichlorosilane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential operational and disposal plans for 3-Cyanopropyltrichlorosilane, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Proper handling and disposal of this compound are critical due to its hazardous properties. This chemical is corrosive, combustible, and reacts violently with water, demanding strict adherence to safety protocols.[1][2] The following guide provides detailed procedures for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

This compound poses significant risks, including severe skin burns, eye damage, and respiratory irritation.[1][3] A primary hazard is its violent reaction with water or moisture, which produces corrosive hydrogen chloride gas and other hazardous byproducts.[1][2][4]

Key Hazards:

  • Corrosive: Causes severe burns to skin and eyes.[1][3]

  • Reacts Violently with Water: Contact with water or moist air releases heat and toxic, corrosive gases.[1][2]

  • Combustible Liquid: Presents a fire hazard when exposed to heat, sparks, or open flames.[1]

  • Inhalation Hazard: Vapors can cause respiratory irritation.[1][3]

II. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and chemical-resistant clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area, such as a fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through careful neutralization via hydrolysis with a basic solution. This procedure must be conducted in a controlled environment, preferably within a chemical fume hood.

Experimental Protocol: Neutralization of this compound

Objective: To safely hydrolyze and neutralize this compound for disposal.

Materials:

  • This compound waste

  • Ice-cold 10% sodium hydroxide (NaOH) solution[2][5]

  • Large beaker or container (borosilicate glass or other appropriate material)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Ice bath

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Preparation: Place a large beaker containing the ice-cold 10% sodium hydroxide solution in an ice bath to manage the exothermic reaction. Ensure the volume of the NaOH solution is sufficient to neutralize the amount of silane waste.

  • Slow Addition: While vigorously stirring, carefully and slowly add the this compound waste dropwise to the cold sodium hydroxide solution.[2][5] Caution: The reaction is exothermic and will generate caustic gases.[2][5]

  • Monitor Reaction: Control the rate of addition to prevent excessive heat generation and fuming.

  • Neutralization Confirmation: After the addition is complete, continue stirring the mixture. Check the pH of the resulting solution using pH indicator strips or a pH meter to ensure it is within the neutral range (typically pH 6-8). If the solution is still acidic, add more sodium hydroxide solution until neutrality is achieved.

  • Final Disposal: The neutralized slurry should be disposed of as hazardous waste through an approved waste disposal plant.[1] Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of the final neutralized product.[6]

IV. Spill Management

In the event of a spill, immediate action is required to mitigate the hazards.

  • Small Spills: For small spills, use an absorbent material that does not react with chlorosilanes (e.g., vermiculite, dry sand). Sweep up the absorbed material and place it in a suitable, labeled container for disposal.[1]

  • Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.

Do NOT use water to clean up a spill, as this will cause a violent reaction. [4]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prepare_naoh Prepare Ice-Cold 10% NaOH Solution in an Ice Bath fume_hood->prepare_naoh slow_addition Slowly Add Silane Waste to NaOH Solution with Vigorous Stirring prepare_naoh->slow_addition monitor Monitor Temperature and Fumes slow_addition->monitor check_ph Check pH of the Resulting Slurry monitor->check_ph neutral pH is Neutral (6-8) check_ph->neutral Yes not_neutral Adjust with NaOH if Acidic check_ph->not_neutral No dispose Dispose of Neutralized Slurry as Hazardous Waste via EHS neutral->dispose not_neutral->check_ph end End dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Cyanopropyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 3-Cyanopropyltrichlorosilane (CAS No. 1071-27-8). Adherence to these procedures is critical to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that is corrosive and reacts violently with water.[1][2] It causes severe skin burns and eye damage and may cause respiratory irritation.[1][3] Exposure to moisture or moist air should be strictly avoided.[1]

Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and mucous membranes.[1][4]

  • Reacts Violently with Water: Contact with water releases toxic and corrosive hydrogen chloride (HCl) gas.[2][4]

  • Respiratory Irritant: Vapors can irritate the respiratory tract.[1][4]

  • Combustible: The liquid is combustible and containers may explode when heated.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. PPE should be viewed as the final barrier to exposure, after engineering controls and safe handling practices have been implemented.[5]

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield are required.[4][6]To protect against splashes that can cause severe eye damage.[1] Contact lenses should not be worn.[6]
Skin Protection A flame-resistant lab coat and appropriate protective gloves (neoprene or nitrile rubber) are necessary.[1][7][8]To prevent skin contact, which can result in severe burns.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge (e.g., for acid gases) is required.[7] For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[4]To prevent inhalation of irritating and corrosive vapors.[4]
Footwear Closed-toe shoes are mandatory.To protect feet from potential spills.

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and exposure.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Ensure emergency eyewash stations and safety showers are readily accessible.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][9]

  • Keep containers tightly closed to prevent contact with moisture.[1][9]

  • Store away from incompatible materials, such as strong oxidizing agents and water.[1]

Accidental Release and First Aid Measures

Immediate and appropriate responses to spills and exposures are critical.

Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected skin area with plenty of water.[2] Seek immediate medical attention.
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Rinse the mouth with water.[7] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[7]
Small Spill Evacuate the area. Wear appropriate PPE. Use an inert absorbent material to contain the spill. Collect the material into a suitable, labeled container for disposal.[10]
Large Spill Evacuate the area immediately and contact emergency services. Only trained personnel with appropriate respiratory protection (SCBA) should handle large spills.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, properly labeled, and sealed containers.

  • Neutralization: For liquid waste, it can be carefully and slowly added to an ice-cold 10% sodium hydroxide solution with stirring to hydrolyze and neutralize the material.[2] This process may generate caustic gases and should be performed in a fume hood.

  • Final Disposal: Dispose of the neutralized waste and any contaminated materials through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and SOPs B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Inside Fume Hood C->D E Carefully Dispense Reagent D->E J Spill or Exposure Occurs D->J F Keep Container Tightly Sealed E->F E->J G Decontaminate Glassware F->G H Segregate Hazardous Waste G->H I Dispose of Waste via Approved Channels H->I K Follow First Aid Procedures J->K L Notify Supervisor & EH&S K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.